Apigenin triacetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[4-(5,7-diacetyloxy-4-oxochromen-2-yl)phenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16O8/c1-11(22)26-15-6-4-14(5-7-15)18-10-17(25)21-19(28-13(3)24)8-16(27-12(2)23)9-20(21)29-18/h4-10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVXFOQQPPONQTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70186805 | |
| Record name | Apigenin triacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70186805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3316-46-9 | |
| Record name | Apigenin triacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3316-46-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Apigenin triacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003316469 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Apigenin triacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70186805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | APIGENIN TRIACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6LQX84KDOB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Mechanism of Action of Apigenin Triacetate: A Technical Guide
Introduction
Apigenin (4′,5,7-trihydroxyflavone) is a naturally occurring flavonoid found abundantly in various fruits, vegetables, and herbs. It is recognized for a wide spectrum of biological activities, including anti-inflammatory, antioxidant, and anti-carcinogenic properties.[1][2] However, its therapeutic application is often limited by poor bioavailability. To overcome this, synthetic derivatives such as apigenin triacetate have been developed. Acetylation of the hydroxyl groups on the apigenin molecule is intended to increase its lipophilicity, potentially enhancing its absorption and permeability across biological membranes.
This technical guide provides an in-depth analysis of the molecular mechanisms of action of apigenin and its acetylated form, this compound. While much of the existing research has focused on the parent compound, apigenin, the findings provide a foundational understanding of the pathways likely modulated by its derivatives. This document will detail the key signaling pathways, present quantitative data from relevant studies, outline common experimental protocols, and visualize the molecular interactions.
Core Mechanisms of Action
Apigenin and its derivatives exert their effects by modulating a complex network of intracellular signaling pathways that are critical in the pathogenesis of various diseases, including cancer and inflammatory disorders.
Inhibition of the PI3K/Akt/mTOR Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and apoptosis.[1] Aberrant activation of this pathway is a hallmark of many cancers.[1]
Apigenin has been shown to directly inhibit PI3K activity, which in turn prevents the phosphorylation and activation of its downstream effector, Akt.[1][3] The inhibition of Akt leads to several anti-cancer effects, including the induction of apoptosis (programmed cell death) and the suppression of cell survival signals.[1][4] By blocking this pathway, apigenin can halt uncontrolled cell proliferation and sensitize cancer cells to apoptosis.[3][4] Furthermore, apigenin-induced inhibition of the PI3K/Akt/mTOR pathway can trigger autophagy, a cellular process of self-degradation that can have a protective role against cell death in some contexts.[4]
Modulation of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling route that governs cell proliferation, differentiation, inflammation, and apoptosis.[5] This pathway includes several key kinases such as ERK (extracellular signal-regulated kinase), JNK (c-Jun N-terminal kinase), and p38.[5][6] The effect of apigenin on the MAPK pathway can be context-dependent, varying with cell type and stimulus.
In some cancer cells, apigenin has been observed to inhibit the phosphorylation of ERK and JNK while increasing the phosphorylation of p38, a combination that often leads to cell cycle arrest and apoptosis.[7][8] For instance, in human prostate cancer cells, apigenin treatment led to the sustained activation (phosphorylation) of ERK1/2 and JNK1/2, which paradoxically resulted in decreased cell survival.[7] In melanoma cells, apigenin was shown to downregulate p-p38 and p-Akt, contributing to apoptosis.[5] This modulation of MAPK signaling is a key mechanism through which apigenin exerts its anti-proliferative effects.[6]
Suppression of NF-κB and STAT3 Signaling
Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival.[9] It plays a critical role in regulating the immune response to infection and is a key mediator of inflammation.[10] Chronic activation of NF-κB is linked to various inflammatory diseases and cancers.[11][12]
Apigenin is a potent inhibitor of the NF-κB pathway.[9][13] It acts by preventing the degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm.[9] By inhibiting the IκB kinase (IKK) complex, apigenin blocks the phosphorylation of IκBα, thus preventing its degradation and keeping NF-κB inactive.[9][13] This leads to the downregulation of NF-κB target genes involved in inflammation (e.g., COX-2, TNF-α, IL-6) and cell survival (e.g., Bcl-2).[9][10][14]
Similarly, apigenin has been shown to inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) pathway, which is often constitutively active in cancer cells and promotes proliferation and survival.[11] Apigenin can suppress STAT3 phosphorylation, leading to the inhibition of its downstream targets.[11] There is evidence of crosstalk between the STAT3 and NF-κB pathways, and apigenin may inhibit an NF-κB-STAT3 positive feedback loop, thereby suppressing inflammation-induced carcinogenesis.[11]
Quantitative Data Summary
The following tables summarize quantitative data on the efficacy of apigenin and its acetylated derivatives from various studies.
Table 1: IC50 Values of Apigenin and Derivatives
| Compound | Cell Line / System | Effect Measured | IC50 Value | Reference |
| Apigenin-3-acetate | Human PBMCs | Inhibition of cell proliferation | 80 µM | [15] |
| Apigenin | Human PBMCs | Inhibition of cell proliferation | 80 µM | [15] |
| Apigenin | HT29 (Colorectal Cancer) | Inhibition of cell viability | 12.5 - 50 µM | [16] |
| Apigenin | C6 Astrocyte Cells | Inhibition of Nitric Oxide production | < 10 µM | [17] |
| Apigenin | MDBK Cells | Anti-influenza virus activity | 1.34 µg/mL | [17] |
Table 2: Binding Constants of Apigenin Derivatives
| Compound | Target | Method | Binding Constant (Kb / KSV) | Reference |
| Apigenin-acetamide derivative (1S3) | DNA | UV-Vis Spectroscopy | 1.43 ± 0.3 × 104 M−1 | [18] |
| Apigenin-acetamide derivative (2S3) | DNA | UV-Vis Spectroscopy | 2.08 ± 0.2 × 104 M−1 | [18] |
| Apigenin-acetamide derivative (1S3) | DNA | Fluorescence Quenching | 1.83 × 104 M−1 | [18] |
| Apigenin-acetamide derivative (2S3) | DNA | Fluorescence Quenching | 1.96 × 104 M−1 | [18] |
Note: Data for apigenin-acetamide derivatives are included for comparative purposes as they represent structurally related modifications of apigenin.
Experimental Protocols
The mechanisms of this compound are elucidated through a variety of in vitro and in vivo experimental models.
Cell Viability and Proliferation Assays
-
MTT Assay: This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Protocol: Cells are seeded in 96-well plates and treated with various concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 24, 48 hours). A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is then added to each well. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The crystals are dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured using a microplate reader. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.[16]
-
Apoptosis Assays
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Protocol: Treated and untreated cells are harvested and washed. The cells are then resuspended in a binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells. The stained cells are then analyzed by flow cytometry.[15]
-
Gene Expression Analysis
-
Quantitative Reverse Transcription PCR (qRT-PCR): This technique is used to measure the expression levels of specific genes of interest (e.g., T-bet, IFN-γ, BAX, Bcl-2).
-
Protocol: Total RNA is extracted from treated and control cells. The RNA is then reverse-transcribed into complementary DNA (cDNA). The cDNA serves as a template for PCR amplification using specific primers for the target genes and a reference (housekeeping) gene. The amplification is monitored in real-time using a fluorescent dye (e.g., SYBR Green). The relative expression of the target gene is calculated after normalization to the reference gene.[15]
-
Protein Expression and Phosphorylation Analysis
-
Western Blotting: This method is used to detect and quantify specific proteins in a sample and to assess their phosphorylation status, which is indicative of pathway activation.
-
Protocol: Cells are lysed to extract total protein. The protein concentration is determined, and equal amounts of protein are separated by size using SDS-PAGE. The separated proteins are then transferred to a membrane (e.g., PVDF or nitrocellulose). The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., Akt, p-Akt, ERK, p-ERK, NF-κB). After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). A chemiluminescent substrate is added, and the resulting signal is detected. Band intensities are quantified to determine relative protein levels.[5][11]
-
Conclusion
The mechanism of action of this compound, inferred largely from studies on its parent compound apigenin, is multifaceted and involves the modulation of several key signaling pathways critical for cell survival, proliferation, and inflammation. Its ability to inhibit the PI3K/Akt/mTOR, NF-κB, and STAT3 pathways, while also modulating MAPK signaling, underscores its therapeutic potential in oncology and inflammatory diseases. The acetylation of apigenin represents a strategic approach to improve its pharmacological properties, although further research is required to fully delineate the specific mechanistic nuances of this compound compared to apigenin. The collective evidence strongly supports the continued investigation of this compound as a promising agent in drug development.
References
- 1. Targeting the PI3K/Akt/mTOR axis by apigenin for cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Therapeutic Potential of Apigenin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Inhibition of PI3K/Akt/mTOR pathway by apigenin induces apoptosis and autophagy in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Apigenin induces apoptosis by regulating Akt and MAPK pathways in human melanoma cell A375SM - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apigenin inhibits cell migration through MAPK pathways in human bladder smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Apigenin-induced cell cycle arrest is mediated by modulation of MAPK, PI3K-Akt, and loss of cyclin D1 associated retinoblastoma dephosphorylation in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Apigenin Induces the Apoptosis and Regulates MAPK Signaling Pathways in Mouse Macrophage ANA-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suppression of NF-κB and NF-κB-Regulated Gene Expression by Apigenin through IκBα and IKK Pathway in TRAMP Mice | PLOS One [journals.plos.org]
- 10. Apigenin inhibits release of inflammatory mediators by blocking the NF-κB activation pathways in the HMC-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Apigenin inhibits colonic inflammation and tumorigenesis by suppressing STAT3-NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Apigenin inhibits NF-κB and snail signaling, EMT and metastasis in human hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Apigenin potentiates the growth inhibitory effects by IKK-β-mediated NF-κB activation in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anti-inflammatory mechanisms of apigenin: inhibition of cyclooxygenase-2 expression, adhesion of monocytes to human umbilical vein endothelial cells, and expression of cellular adhesion molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparative Analysis of Apigenin-3 Acetate versus Apigenin and Methyl-Prednisolone in Inhibiting Proliferation and Gene Expression of Th1 Cells in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Investigation of the Effects of Apigenin, a Possible Therapeutic Agent, on Cytotoxic and SWH Pathway in Colorectal Cancer (HT29) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Review on Flavonoid Apigenin: Dietary Intake, ADME, Antimicrobial Effects, and Interactions with Human Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Novel quercetin and apigenin-acetamide derivatives: design, synthesis, characterization, biological evaluation and molecular docking studies - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04559D [pubs.rsc.org]
Apigenin Triacetate: A Technical Guide for Researchers
An In-depth Examination of the Chemical Structure, Physicochemical Properties, Biological Activity, and Experimental Protocols for Apigenin Triacetate
Introduction
Apigenin, a naturally occurring flavone found in a variety of plants, has garnered significant attention for its wide-ranging pharmacological effects, including anti-inflammatory, antioxidant, and anti-cancer properties. However, its therapeutic potential is often limited by poor bioavailability and low water solubility. To address these limitations, synthetic derivatives such as this compound have been developed. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, intended for researchers, scientists, and professionals in drug development. This document details the presumed mechanism of action, which is primarily as a prodrug of apigenin, and provides relevant experimental protocols.
Chemical Structure and Identification
This compound is the tri-acetylated derivative of apigenin, where the hydroxyl groups at positions 4', 5, and 7 are esterified with acetyl groups. This modification increases the lipophilicity of the molecule, which is hypothesized to enhance its cell permeability and bioavailability.
| Identifier | Value | Reference |
| IUPAC Name | [4-(5,7-diacetyloxy-4-oxochromen-2-yl)phenyl] acetate | [1][2] |
| Synonyms | Triacetyl apigenin, 4',5,7-Triacetoxyflavone | [1] |
| PubChem CID | 18721 | [2] |
| Molecular Formula | C₂₁H₁₆O₈ | [1][2] |
| Molecular Weight | 396.35 g/mol | [1][2] |
| Canonical SMILES | CC(=O)OC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3OC(=O)C)OC(=O)C | [1][2] |
| InChI | InChI=1S/C21H16O8/c1-11(22)26-15-6-4-14(5-7-15)18-10-17(25)21-19(28-13(3)24)8-16(27-12(2)23)9-20(21)29-18/h4-10H,1-3H3 | [1][2] |
| InChIKey | IVXFOQQPPONQTB-UHFFFAOYSA-N | [1] |
Physicochemical Properties
Quantitative experimental data for the physicochemical properties of this compound are not widely available in the public domain. However, based on its chemical structure, it is expected to have lower polarity and higher lipophilicity compared to its parent compound, apigenin. This would likely result in increased solubility in nonpolar organic solvents and decreased solubility in aqueous solutions. For reference, the properties of apigenin are provided below.
| Property | Apigenin | This compound (Predicted) |
| Appearance | Yellow crystalline solid | Likely a solid |
| Melting Point | 345-350 °C | Data not available |
| Boiling Point | Data not available | Data not available |
| Water Solubility | Poorly soluble (0.00135 mg/mL) | Expected to be very poorly soluble |
| Organic Solvent Solubility | Soluble in DMSO and ethanol | Expected to have enhanced solubility in less polar organic solvents |
Biological Activity and Mechanism of Action
It is widely postulated that this compound functions as a prodrug of apigenin. The acetyl groups are likely cleaved by intracellular esterases, releasing apigenin to exert its biological effects. One study on apigenin-3-acetate, a related compound, suggests that acetylation can improve the blood-brain barrier permeability. The primary biological activities are therefore attributed to apigenin.
Apigenin is known to modulate a multitude of signaling pathways involved in carcinogenesis and inflammation. Its anti-cancer effects are multifaceted, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.
Key Signaling Pathways Modulated by Apigenin
The following diagrams illustrate the major signaling pathways targeted by apigenin, the active metabolite of this compound.
References
Apigenin Triacetate: A Technical Guide to its Biological Activity and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Apigenin, a naturally occurring flavone, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. However, its therapeutic application is often limited by poor bioavailability and solubility. To overcome these limitations, synthetic modifications have been explored, leading to the development of derivatives such as apigenin triacetate. This technical guide provides a comprehensive overview of the biological activity of this compound, focusing on its synthesis, experimental evaluation, and mechanisms of action. We present a compilation of quantitative data, detailed experimental protocols, and an analysis of the key signaling pathways modulated by this promising compound.
Introduction
Flavonoids are a class of plant secondary metabolites with a wide range of demonstrated health benefits. Apigenin (4′,5,7-trihydroxyflavone) is one of the most studied flavonoids, found abundantly in fruits, vegetables, and herbs like parsley, chamomile, and celery.[1][2] Despite its therapeutic potential, the clinical translation of apigenin is hampered by its low aqueous solubility and metabolic instability, which contribute to poor oral bioavailability.[3][4][5]
Acetylation of flavonoids is a common chemical modification strategy to enhance their lipophilicity, which can improve their absorption and permeability across biological membranes, including the blood-brain barrier.[6] this compound, a synthetically acetylated derivative of apigenin, has emerged as a compound of interest with potentially enhanced biological activities compared to its parent molecule. This guide delves into the current scientific understanding of this compound's biological effects.
Synthesis of this compound
The synthesis of this compound typically involves the acetylation of apigenin using an acetylating agent in the presence of a catalyst. A general laboratory-scale synthesis protocol is as follows:
Experimental Protocol: Synthesis of this compound
-
Materials: Apigenin, acetic anhydride, pyridine (or another suitable base), and appropriate solvents for reaction and purification (e.g., ethyl acetate, hexane).
-
Procedure:
-
Dissolve apigenin in a suitable solvent, such as pyridine, which can also act as a catalyst.
-
Add acetic anhydride to the solution in a stoichiometric excess to ensure complete acetylation of all three hydroxyl groups.
-
The reaction mixture is typically stirred at room temperature or gently heated for several hours to drive the reaction to completion.
-
Reaction progress can be monitored using thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by adding water or a dilute acid to quench the excess acetic anhydride and neutralize the base.
-
The product, this compound, is then extracted into an organic solvent like ethyl acetate.
-
The organic layer is washed, dried, and the solvent is evaporated to yield the crude product.
-
Purification is achieved through techniques such as column chromatography or recrystallization to obtain pure this compound.
-
-
Characterization: The structure and purity of the synthesized this compound are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Biological Activities of this compound
The acetylation of apigenin to form this compound modifies its physicochemical properties, which in turn can influence its biological activity. The primary reported activities are enhanced anti-inflammatory and antiproliferative effects.
Anti-Inflammatory Activity
Chronic inflammation is a key driver of numerous diseases. Apigenin is known to possess anti-inflammatory properties by modulating various signaling pathways.[7][8] Studies on acetylated derivatives suggest that these modifications can enhance these effects.
A comparative study investigated the immunomodulatory effects of an acetylated form of apigenin, referred to as apigenin-3-acetate, on peripheral blood mononuclear cells (PBMCs) from multiple sclerosis (MS) patients.[6] MS is a chronic inflammatory disease of the central nervous system. This study demonstrated that apigenin-3-acetate exhibited potent anti-inflammatory properties, comparable or even superior to apigenin and the standard therapy, methylprednisolone-acetate, in certain aspects.[6]
Table 1: Comparative Anti-inflammatory Effects on Th1 Cells [6]
| Compound | Concentration | Effect on Th1 Cell Proliferation | Effect on T-bet Gene Expression | Effect on IFN-γ Gene Expression |
| Apigenin-3-acetate | 80 µM | Inhibition (P=0.001) | Inhibition (P=0.015) | Inhibition (P=0.0001) |
| Apigenin | 80 µM | Inhibition (P=0.036) | Inhibition (P=0.019) | Inhibition (P=0.0001) |
| Methylprednisolone-acetate | 2.5 µM | Inhibition (P=0.047) | Inhibition (P=0.022) | Inhibition (P=0.0001) |
Experimental Protocol: Evaluation of Anti-inflammatory Effects [6]
-
Cell Culture: Peripheral blood mononuclear cells (PBMCs) were isolated from healthy donors and multiple sclerosis patients.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) of apigenin-3-acetate, apigenin, and methylprednisolone-acetate was determined on PBMCs from healthy volunteers.
-
Cell Proliferation Assay: CFSE-labeled PBMCs from MS patients were stimulated and treated with the respective compounds. The proliferation of CD4+ CXCR3+ (Th1) cells was evaluated by flow cytometry.
-
Gene Expression Analysis: Gene expression of T-box transcription factor (TBX21 or T-bet) and interferon-γ (IFN-γ) in treated Th1 cells was quantified using quantitative reverse transcription-polymerase chain reaction (qRT-PCR).
Anticancer Activity
Apigenin has been extensively studied for its anticancer properties, which are mediated through the modulation of various signaling pathways involved in cell proliferation, apoptosis, and angiogenesis.[1][9][10] While specific quantitative data for this compound's anticancer activity is still emerging, the enhanced cellular uptake due to increased lipophilicity is hypothesized to lead to improved efficacy.
The proposed mechanisms by which apigenin and its derivatives exert their anticancer effects include:
-
Induction of Apoptosis: Triggering programmed cell death in cancer cells.[10][11]
-
Cell Cycle Arrest: Halting the proliferation of cancer cells at different phases of the cell cycle.[1][11]
-
Inhibition of Angiogenesis: Preventing the formation of new blood vessels that supply tumors.[12]
-
Modulation of Signaling Pathways: Interfering with key pathways that drive cancer progression.[9][13]
Signaling Pathways Modulated by Apigenin and its Derivatives
The biological effects of apigenin and, by extension, this compound, are orchestrated through their interaction with a complex network of intracellular signaling pathways. The increased bioavailability of this compound may lead to a more pronounced modulation of these pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. Apigenin has been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines and enzymes such as TNF-α, IL-6, and COX-2.[7][14]
Caption: Inhibition of the NF-κB signaling pathway by this compound.
PI3K/Akt/mTOR Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. Dysregulation of this pathway is a common feature in many cancers. Apigenin has been shown to inhibit this pathway, leading to decreased cancer cell proliferation and induction of apoptosis.[1][9]
Caption: Modulation of the PI3K/Akt/mTOR pathway by this compound.
Wnt/β-Catenin Signaling Pathway
The Wnt/β-catenin signaling pathway plays a vital role in embryonic development and tissue homeostasis. Its aberrant activation is implicated in the progression of several cancers. Apigenin has been reported to modulate the Wnt/β-catenin pathway, affecting the expression of its downstream target genes.[9]
Caption: Modulation of the Wnt/β-catenin pathway by this compound.
Pharmacokinetics and Bioavailability
A significant rationale for the development of this compound is to improve the pharmacokinetic profile of apigenin. Apigenin itself has low oral bioavailability, estimated to be around 30%, with a relatively short elimination half-life.[15] The increased lipophilicity of this compound is expected to enhance its absorption from the gastrointestinal tract.
While detailed pharmacokinetic studies specifically on this compound are not yet widely published, it is hypothesized that after absorption, the acetate groups may be cleaved by esterases in the body, releasing the active apigenin molecule. This prodrug approach could lead to higher systemic concentrations of apigenin over a more extended period.
Future Directions and Conclusion
This compound represents a promising synthetic derivative of apigenin with the potential for enhanced therapeutic efficacy due to improved bioavailability. The available evidence, particularly in the context of its anti-inflammatory effects, suggests that acetylation is a viable strategy to augment the biological activities of apigenin.
Further research is warranted to fully elucidate the pharmacological profile of this compound. Key areas for future investigation include:
-
Comprehensive Pharmacokinetic Studies: Detailed in vivo studies are needed to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound and to confirm its conversion to apigenin.
-
In-depth Anticancer Evaluation: Rigorous in vitro and in vivo studies across a range of cancer models are required to quantify the anticancer efficacy of this compound and to delineate its specific mechanisms of action.
-
Toxicology and Safety Assessment: A thorough evaluation of the safety profile of this compound is essential before it can be considered for clinical development.
-
Comparative Efficacy Studies: Head-to-head comparisons with apigenin and other standard-of-care agents will be crucial to establish the therapeutic advantage of this compound.
References
- 1. Apigenin: A Promising Molecule for Cancer Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plant flavone apigenin: An emerging anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. magistralbr.caldic.com [magistralbr.caldic.com]
- 5. Pharmacokinetic properties and drug interactions of apigenin, a natural flavone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative Analysis of Apigenin-3 Acetate versus Apigenin and Methyl-Prednisolone in Inhibiting Proliferation and Gene Expression of Th1 Cells in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lifespan.io [lifespan.io]
- 8. eu.youthandearth.com [eu.youthandearth.com]
- 9. Apigenin role as cell-signaling pathways modulator: implications in cancer prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jcpjournal.org [jcpjournal.org]
- 11. The Therapeutic Potential of Apigenin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Experimental evidence for anti-metastatic actions of apigenin: a mini review [frontiersin.org]
- 13. Signal pathways involved in apigenin inhibition of growth and induction of apoptosis of human anaplastic thyroid cancer cells (ARO) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Apigenin: A Bioflavonoid with a Promising Role in Disease Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Does Oral Apigenin Have Real Potential for a Therapeutic Effect in the Context of Human Gastrointestinal and Other Cancers? [frontiersin.org]
Apigenin Triacetate vs. Apigenin: A Technical Guide to Bioavailability and Stability
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Apigenin, a promising natural flavonoid, has garnered significant attention for its potential therapeutic applications. However, its clinical translation is hampered by poor oral bioavailability and stability. Chemical modification, such as acetylation to form apigenin triacetate, is a key strategy to overcome these limitations. This technical guide provides a comprehensive analysis of the available scientific data on the bioavailability and stability of apigenin and explores the anticipated advantages of its acetylated form, this compound. While direct comparative studies on the bioavailability and stability of this compound are limited, this guide synthesizes existing knowledge on apigenin and the principles of acetyl-ester prodrugs to offer a data-driven perspective for research and development.
Introduction: The Challenge of Apigenin's Pharmaceutical Profile
Apigenin (4′,5,7-trihydroxyflavone) is a widely distributed flavonoid found in various fruits, vegetables, and herbs. It exhibits a range of pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. Despite its therapeutic potential, the clinical efficacy of apigenin is significantly limited by its low oral bioavailability, which is attributed to poor aqueous solubility, extensive first-pass metabolism, and potential efflux by intestinal transporters. Furthermore, the stability of apigenin can be compromised under various physiological and processing conditions.
Acetylation of the hydroxyl groups of apigenin to form this compound is a prodrug strategy aimed at improving its physicochemical properties. By masking the polar hydroxyl groups, acetylation is expected to increase lipophilicity, potentially enhancing membrane permeability and reducing first-pass metabolism, thereby leading to improved bioavailability. This guide delves into the specifics of apigenin's bioavailability and stability challenges and evaluates the theoretical and available experimental evidence for the superiority of this compound.
Bioavailability: Apigenin vs. This compound
The oral bioavailability of a compound is a critical determinant of its therapeutic efficacy. It is influenced by factors such as solubility, permeability, and metabolism.
Apigenin Bioavailability
Studies have consistently demonstrated the low oral bioavailability of apigenin. After oral administration, apigenin is subject to extensive phase II metabolism in the intestines and liver, primarily forming glucuronide and sulfate conjugates, which are then rapidly excreted.
Table 1: Pharmacokinetic Parameters of Apigenin in Rats (Oral Administration)
| Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Elimination Half-life (h) | Reference |
| 60 | 1.33 ± 0.24 | - | 11.76 ± 1.52 | - | |
| - | - | - | - | 91.8 | [1] |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve.
This compound: A Strategy for Enhanced Bioavailability
The acetylation of apigenin's three hydroxyl groups to form this compound is hypothesized to enhance its oral bioavailability through several mechanisms:
-
Increased Lipophilicity: The acetate groups increase the molecule's lipophilicity, which can facilitate passive diffusion across the intestinal epithelium.
-
Protection from First-Pass Metabolism: Masking the hydroxyl groups prevents their immediate conjugation by phase II enzymes in the enterocytes and hepatocytes.
-
Intracellular Conversion: Once absorbed, the acetate groups are expected to be cleaved by intracellular esterases, releasing the active apigenin.
Experimental Protocols for Bioavailability Assessment
The evaluation of a compound's bioavailability typically involves in vivo pharmacokinetic studies and in vitro models of intestinal absorption.
A typical protocol for assessing the oral bioavailability of a compound like apigenin or this compound in a rodent model is as follows:
-
Animal Model: Male/female Sprague-Dawley or Wistar rats are commonly used.
-
Dosing: The test compound is administered orally via gavage at a specific dose (e.g., 50 mg/kg), often formulated in a vehicle like carboxymethylcellulose.
-
Blood Sampling: Blood samples are collected from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
-
Plasma Preparation: Blood samples are centrifuged to separate the plasma.
-
Sample Analysis: The concentration of the compound and its metabolites in the plasma is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS).
-
Pharmacokinetic Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) are calculated from the plasma concentration-time data using appropriate software.
The Caco-2 cell monolayer is a widely used in vitro model to predict the intestinal permeability of drugs.
-
Cell Culture: Caco-2 cells are seeded on permeable filter supports and cultured for 21-25 days to allow for differentiation into a monolayer with tight junctions.
-
Transport Studies: The test compound is added to either the apical (AP) or basolateral (BL) side of the monolayer. Samples are collected from the opposite chamber at various time points.
-
Sample Analysis: The concentration of the compound in the collected samples is determined by HPLC or LC-MS/MS.
-
Permeability Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug transport, A is the surface area of the filter, and C0 is the initial drug concentration.
An efflux ratio (Papp(BL-AP) / Papp(AP-BL)) greater than 2 suggests the involvement of active efflux transporters. Apigenin has shown moderate permeability in Caco-2 models, with some evidence of efflux[2][3]. It is anticipated that this compound would exhibit higher passive permeability due to its increased lipophilicity.
Stability: Apigenin vs. This compound
The chemical stability of a drug substance is crucial for its formulation, storage, and in vivo performance.
Apigenin Stability
Apigenin's stability is influenced by factors such as pH, temperature, and the presence of metal ions.
-
pH Stability: Apigenin is most stable at acidic pH (around pH 3) and degrades at neutral and alkaline pH[4][5].
-
Thermal Stability: Apigenin's stability decreases with increasing temperature, particularly at neutral or alkaline pH[6][7].
-
Oxidative Stability: The hydroxyl groups on the apigenin structure are susceptible to oxidation, which can be accelerated by the presence of metal ions like Fe²⁺ and Cu²⁺[6][7].
Table 2: Stability of Apigenin under Different Conditions
| Condition | Observation | Reference |
| pH 3 (100°C) | Relatively stable | [5] |
| pH 5 and 7 (100°C) | Progressive degradation | [5] |
| Presence of Fe²⁺/Cu²⁺ | Impaired stability | [6][7] |
This compound: A More Stable Prodrug
The acetylation of the hydroxyl groups in this compound is expected to enhance its stability:
-
Protection from Oxidation: The acetate groups protect the vulnerable hydroxyl groups from oxidative degradation.
-
Improved pH Stability: By masking the ionizable hydroxyl groups, acetylation can improve stability across a wider pH range.
This enhanced stability would be advantageous for formulation development and could contribute to a longer shelf-life and more consistent in vivo performance.
Experimental Protocols for Stability Assessment
Forced degradation studies are typically performed to evaluate the stability of a compound under various stress conditions.
-
Stress Conditions: Solutions of the test compound are subjected to various stress conditions, including:
-
Acidic hydrolysis: e.g., 0.1 N HCl at 60°C
-
Basic hydrolysis: e.g., 0.1 N NaOH at 60°C
-
Oxidative degradation: e.g., 3% H₂O₂ at room temperature
-
Thermal degradation: e.g., solid-state at 80°C
-
Photodegradation: e.g., exposure to UV light
-
-
Time Points: Samples are collected at different time points during the stress testing.
-
Analysis: The samples are analyzed by a stability-indicating HPLC method to quantify the remaining parent compound and identify any degradation products.
Signaling Pathways and Experimental Workflows
Apigenin's Mechanism of Action: A Simplified Overview
Apigenin exerts its biological effects by modulating various signaling pathways. A simplified representation of its anti-inflammatory action is depicted below.
Caption: Simplified signaling pathway of apigenin's anti-inflammatory effect.
Experimental Workflow for Bioavailability and Stability Studies
The following diagram illustrates a typical workflow for the comparative assessment of apigenin and this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. View of Intestinal permeability and transport of apigenin across caco-2 cell monolayers | Journal of Food Bioactives [isnff-jfb.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent advancement in bioeffect, metabolism, stability, and delivery systems of apigenin, a natural flavonoid compound: challenges and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of food formulation and thermal processing on flavones in celery and chamomile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
In Vitro Effects of Apigenin on Cell Lines: A Technical Guide
Disclaimer: This technical guide details the in vitro effects of apigenin . Due to a significant lack of available scientific literature on the specific in vitro effects of apigenin triacetate , this document provides a comprehensive overview of the biological activities of its parent compound, apigenin. The acetylation of apigenin to form this compound may alter its physicochemical properties, such as solubility and cell permeability, which could in turn affect its biological activity. Researchers should consider these potential differences when interpreting the data presented herein.
This guide is intended for researchers, scientists, and drug development professionals interested in the cellular and molecular mechanisms of apigenin. It summarizes key quantitative data, provides detailed experimental protocols for foundational assays, and visualizes the major signaling pathways modulated by this flavonoid.
Quantitative Data on the In Vitro Effects of Apigenin
Apigenin has been shown to exert cytotoxic and anti-proliferative effects on a wide range of cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values, effects on cell cycle distribution, and induction of apoptosis as reported in various studies.
Table 1: IC50 Values of Apigenin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| HeLa | Cervical Cancer | 10 | 72 |
| SiHa | Cervical Cancer | 68 | 72 |
| CaSki | Cervical Cancer | 76 | 72 |
| C33A | Cervical Cancer | 40 | 72 |
| MCF-7 | Breast Carcinoma | ~28.9 (7.8 µg/ml) | 72 |
| MDA-MB-468 | Breast Carcinoma | ~33 (8.9 µg/ml) | 72 |
| KKU-M055 | Cholangiocarcinoma | 78 | 24 |
| KKU-M055 | Cholangiocarcinoma | 61 | 48 |
| HT-29 | Colorectal Adenocarcinoma | >100 | Not Specified |
| HL-60 | Leucocythemia | Not Specified | Not Specified |
Table 2: Effects of Apigenin on Cell Cycle Distribution
| Cell Line | Concentration (µM) | Incubation Time (h) | Effect | % of Cells in G2/M Phase |
| SW480 | 80 | 48 | G2/M Arrest | 64 |
| HT-29 | 80 | 48 | G2/M Arrest | 42 |
| Caco-2 | 80 | 48 | G2/M Arrest | 26 |
| AsPC-1 | 100 | Not Specified | G2/M Arrest | Significant Increase |
| CD18 | 100 | Not Specified | G2/M Arrest | Significant Increase |
| MIA PaCa2 | 100 | Not Specified | G2/M Arrest | Significant Increase |
| S2-013 | 100 | Not Specified | G2/M Arrest | Significant Increase |
| LNCaP | Not Specified | Not Specified | G0/G1 Arrest | Not Specified |
| PC-3 | Not Specified | Not Specified | G0/G1 Arrest | Not Specified |
Table 3: Apigenin-Induced Apoptosis in Cancer Cell Lines
| Cell Line | Concentration (µM) | Incubation Time (h) | Apoptosis Detection Method | Key Observations |
| HeLa | IC50 | 48 | Annexin V-PI Staining | Significant increase in Annexin V positive cells. |
| SiHa | IC50 | 48 | Annexin V-PI Staining | Significant increase in Annexin V positive cells. |
| CaSki | IC50 | 48 | Annexin V-PI Staining | Significant increase in Annexin V positive cells. |
| C33A | IC50 | 48 | Annexin V-PI Staining | Significant increase in Annexin V positive cells. |
| SKOV3 | Not Specified | 24 | Annexin V-PI Staining | Significant promotion of early and late apoptosis. |
| SKOV3/DDP | Not Specified | 24 | Annexin V-PI Staining | Significant promotion of early and late apoptosis. |
| MDA-MB-453 | IC50 | 72 | DAPI Staining | Observation of apoptotic morphological features. |
| KKU-M055 | Not Specified | Not Specified | Caspase Activity Assay | Increased activity of caspases-3/7, -8, and -9.[1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are generalized protocols for key in vitro assays used to assess the effects of apigenin on cell lines.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Workflow:
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of apigenin concentrations and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value.
Apoptosis Analysis (Annexin V-PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Workflow:
Methodology:
-
Cell Treatment: Culture cells with or without apigenin for the specified duration.
-
Cell Harvesting: Harvest the cells, including both adherent and floating cells, and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. FITC-Annexin V positive, PI negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide (PI) to stain cellular DNA and determine the distribution of cells in different phases of the cell cycle via flow cytometry.
Methodology:
-
Cell Treatment and Harvesting: Treat cells with apigenin, then harvest and wash them with PBS.
-
Fixation: Fix the cells in cold 70% ethanol and store them at -20°C overnight.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a cell lysate, providing insights into the molecular mechanisms of apigenin's action.
Methodology:
-
Protein Extraction: Lyse apigenin-treated and control cells in RIPA buffer to extract total proteins.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin or GAPDH.
Signaling Pathways Modulated by Apigenin
Apigenin exerts its effects by modulating several key signaling pathways involved in cell proliferation, survival, and apoptosis.[2][3] The following diagrams illustrate the primary pathways affected by apigenin.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth and survival that is often hyperactivated in cancer.[4][5] Apigenin has been shown to inhibit this pathway at multiple points.[4][5]
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is involved in the regulation of cell proliferation, differentiation, and survival.[6] Apigenin can modulate this pathway to induce cell cycle arrest.[7]
STAT3 Signaling Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that promotes cell survival and proliferation and is constitutively activated in many cancers. Apigenin has been shown to inhibit STAT3 activation.[2]
NF-κB Signaling Pathway
Nuclear Factor-kappa B (NF-κB) is a key regulator of inflammation and cell survival. Apigenin can suppress the activation of NF-κB, leading to decreased expression of pro-inflammatory and anti-apoptotic genes.
References
- 1. mdpi.com [mdpi.com]
- 2. Apigenin: Molecular Mechanisms and Therapeutic Potential against Cancer Spreading - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Targeting the PI3K/Akt/mTOR axis by apigenin for cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Apigenin inhibits growth and induces G2/M arrest by modulating cyclin-CDK regulators and ERK MAP kinase activation in breast carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Apigenin Triacetate: A Technical Guide to its Neuroprotective and Anti-Neuroinflammatory Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation and oxidative stress are key pathological drivers in a range of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. The flavonoid apigenin, naturally found in vegetables and fruits like parsley and celery, has demonstrated significant neuroprotective properties.[1][2][3] It exerts potent anti-inflammatory, antioxidant, and anti-apoptotic effects in various preclinical models of neurological disorders.[4][5] However, the therapeutic application of apigenin is often hampered by its low aqueous solubility and limited bioavailability, which restricts its ability to cross the blood-brain barrier effectively.[6][7][8]
To overcome these limitations, synthetic derivatives have been explored. Apigenin triacetate, a synthetically acetylated form of apigenin, represents a promising prodrug strategy. The addition of acetate groups increases the lipophilicity of the molecule, which is expected to enhance its intestinal absorption and permeability across the blood-brain barrier. Within the body, cellular esterases are anticipated to cleave the acetate groups, releasing the parent compound, apigenin, to exert its therapeutic effects directly within the central nervous system. This guide provides an in-depth technical overview of the neuroprotective and anti-neuroinflammatory mechanisms of the parent compound, apigenin, which are the basis for the therapeutic rationale of this compound.
Neuroprotective Effects of Apigenin
Apigenin confers neuroprotection through multiple mechanisms, primarily by combating oxidative stress and inhibiting apoptotic pathways in neuronal cells.
Attenuation of Oxidative Stress
Oxidative stress, resulting from an overproduction of reactive oxygen species (ROS), leads to neuronal damage and is a hallmark of neurodegenerative diseases. Apigenin has been shown to be a potent scavenger of free radicals and an activator of endogenous antioxidant defense systems.
Quantitative Data on Antioxidant Activity
| Model System | Treatment/Insult | Apigenin Concentration/Dose | Key Outcome | Reference |
| In Vitro Radical Scavenging | Hydroxyl radical (·OH) | 100 µM | 93.38% radical scavenging activity | |
| SH-SY5Y Cells | Hydrogen Peroxide (H₂O₂) | Not specified | Significantly increased cell viability, inhibited ROS generation and LDH release | |
| PC12 Cells | Cobalt Chloride (CoCl₂) | 10 µg/mL | Significantly reduced ROS levels | [9][10] |
| ARPE-19 Cells | tert-Butyl Hydroperoxide (t-BHP) | 400 µM | Significantly reduced levels of ROS and malondialdehyde (MDA) | [11] |
| Rat Model of Spinal Cord Injury | Weight-drop method | 10–20 mg/kg | Significantly decreased malondialdehyde levels; increased superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px) activity | [5] |
Activation of the Nrf2 Pathway
A critical mechanism for apigenin's antioxidant effect is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[12] Nrf2 is a transcription factor that regulates the expression of numerous antioxidant and cytoprotective genes.[13] Under oxidative stress, apigenin promotes the translocation of Nrf2 to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes.
Inhibition of Apoptosis
Apigenin protects neurons by modulating key proteins in the apoptotic cascade. It has been shown to downregulate pro-apoptotic proteins like Bax and cleaved caspase-3, while upregulating anti-apoptotic proteins such as Bcl-2.[14]
Experimental Protocol: In Vitro Neuroprotection Assay
-
Cell Culture: SH-SY5Y human neuroblastoma cells are cultured in standard medium.
-
Induction of Injury: Cells are exposed to an oxidative stressor, such as hydrogen peroxide (H₂O₂) or cobalt chloride (CoCl₂), to induce neuronal damage and apoptosis.[9]
-
Treatment: Cells are pre-treated with varying concentrations of apigenin (or this compound) for a specified duration before the addition of the stressor.
-
Viability Assay: Cell viability is assessed using an MTT or similar assay to quantify the protective effect of the compound.
-
Apoptosis Analysis: Apoptosis is measured by analyzing the expression of key markers. Western blotting is used to detect levels of Bcl-2, Bax, Cytochrome C, and cleaved caspase-3.[14]
Anti-Neuroinflammatory Effects of Apigenin
Chronic activation of microglia, the resident immune cells of the brain, is a major contributor to neuroinflammation. Apigenin effectively modulates microglial activation and suppresses the production of pro-inflammatory mediators.[15][16]
Inhibition of Microglial Activation and Pro-inflammatory Cytokine Release
Apigenin has been demonstrated to inhibit the activation of microglia, preventing their shift to a pro-inflammatory M1 phenotype.[17] This is characterized by a reduction in the release of inflammatory cytokines and chemokines.
Quantitative Data on Anti-Neuroinflammatory Effects
| Model System | Treatment/Insult | Apigenin Concentration/Dose | Key Outcome | Reference |
| BV2 and MG5 Microglia Cells | Lipopolysaccharide (LPS) | Not specified | Suppressed chemokine production. Inhibited LPS-induced M1 activation. | [17] |
| Co-cultures of Neurons/Glial Cells | LPS (1 μg/ml) or IL-1β (10 ng/ml) | 1 µM | Reduced microglial activation (reduced Iba-1+ and CD68+ cells). Modulated mRNA expression of IL-6, IL-1β, and IL-10. | [18][19] |
| TRAMP Mice | Oral feeding | 50 μ g/day | Markedly reduced levels of NF-κB/p65. | [20] |
| Rat Model of Spinal Cord Injury | Weight-drop method | 10–20 mg/kg | Significantly decreased inflammatory markers. | [5] |
| Acrylonitrile Rat Model | Not specified | Not specified | Decreased levels of IL-6 and TNF-α. | [4] |
Modulation of the NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In response to stimuli like LPS, NF-κB is activated and translocates to the nucleus, driving the transcription of pro-inflammatory genes, including TNF-α, IL-6, and IL-1β.[2] Apigenin inhibits this pathway by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[20][21] This action is achieved, in part, by suppressing the activity of IκB kinase (IKK).[20][21]
Experimental Protocol: In Vivo Neuroinflammation Model
-
Animal Model: A model of neuroinflammation is induced in rodents, for example, by intracerebral injection of lipopolysaccharide (LPS) or using a model of middle cerebral artery occlusion (MCAO) for stroke-related inflammation.[5][10]
-
Treatment Administration: this compound is administered, typically via oral gavage or intraperitoneal injection, at various doses (e.g., 20-50 mg/kg) for a predefined period.[5][20]
-
Behavioral Analysis: Neurological function and cognitive performance are assessed using standardized behavioral tests.
-
Tissue Collection and Analysis: Animals are euthanized, and brain tissue is collected.
-
Histology: Immunohistochemistry is performed on brain sections to quantify microglial activation using markers like Iba-1 and CD68.
-
Molecular Analysis: Levels of pro-inflammatory cytokines (TNF-α, IL-6) in brain homogenates are measured using ELISA or qRT-PCR. Western blotting is used to assess the activation state of the NF-κB pathway (e.g., levels of phosphorylated IκBα and nuclear NF-κB).
Synthesis and Pharmacokinetics
Synthesis of this compound
This compound is synthesized from the parent apigenin molecule. A common method involves the acylation of the hydroxyl groups on the apigenin structure using an acetylating agent like acetic anhydride in the presence of a base. This converts the three hydroxyl groups at positions 4', 5, and 7 into more lipophilic acetate esters.
Pharmacokinetic Rationale
The primary challenge with oral administration of apigenin is its low bioavailability.[8] It is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low solubility and high permeability.[6] The acetylation to form this compound is a classic prodrug approach designed to improve its pharmacokinetic profile. The increased lipophilicity is intended to enhance its passage through the lipid-rich membranes of the intestinal epithelium and the blood-brain barrier. Once absorbed and distributed, endogenous esterase enzymes are expected to hydrolyze the acetate groups, regenerating the active apigenin molecule at the target site.
Conclusion and Future Directions
The parent compound, apigenin, possesses robust neuroprotective and anti-neuroinflammatory properties, primarily through the activation of the Nrf2 antioxidant pathway and the inhibition of the pro-inflammatory NF-κB signaling cascade. These mechanisms make it a highly attractive candidate for the treatment of neurodegenerative diseases. This compound, as a lipophilic prodrug, is rationally designed to overcome the pharmacokinetic hurdles of apigenin, potentially leading to higher concentrations within the central nervous system and therefore greater therapeutic efficacy.
Future research should focus on directly comparing the pharmacokinetic profiles and neuroprotective efficacy of apigenin versus this compound in relevant animal models of neurodegeneration. Validating the enhanced brain penetration and subsequent bioactivation of this compound is a critical next step. Furthermore, long-term efficacy and safety studies are required to establish its potential for clinical development as a novel agent to combat neuroinflammation and protect against neuronal loss in chronic neurological disorders.
References
- 1. [PDF] Exploring the Role of Apigenin in Neuroinflammation: Insights and Implications | Semantic Scholar [semanticscholar.org]
- 2. Exploring the Role of Apigenin in Neuroinflammation: Insights and Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Studies on Apigenin and Its Biological and Pharmacological Activity in Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. magistralbr.caldic.com [magistralbr.caldic.com]
- 6. researchgate.net [researchgate.net]
- 7. magistralbr.caldic.com [magistralbr.caldic.com]
- 8. Pharmacokinetic properties and drug interactions of apigenin, a natural flavone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Neuroprotective effect of apigenin against cerebral ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Apigenin Attenuates Oxidative Injury in ARPE-19 Cells thorough Activation of Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Apigenin Reactivates Nrf2 Anti-oxidative Stress Signaling in Mouse Skin Epidermal JB6 P + Cells Through Epigenetics Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sdbindex.com [sdbindex.com]
- 15. researchgate.net [researchgate.net]
- 16. mecenemarket.com [mecenemarket.com]
- 17. Apigenin Regulates Activation of Microglia and Counteracts Retinal Degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Neuroimmunomodulatory and Neuroprotective Effects of the Flavonoid Apigenin in in vitro Models of Neuroinflammation Associated With Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Neuroimmunomodulatory and Neuroprotective Effects of the Flavonoid Apigenin in in vitro Models of Neuroinflammation Associated With Alzheimer’s Disease [frontiersin.org]
- 20. Suppression of NF-κB and NF-κB-Regulated Gene Expression by Apigenin through IκBα and IKK Pathway in TRAMP Mice | PLOS One [journals.plos.org]
- 21. Suppression of NF-κB and NF-κB-Regulated Gene Expression by Apigenin through IκBα and IKK Pathway in TRAMP Mice - PMC [pmc.ncbi.nlm.nih.gov]
The Anti-inflammatory Potential of Apigenin Triacetate: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature extensively details the anti-inflammatory properties of the flavonoid apigenin. However, comprehensive data specifically on apigenin triacetate is limited. This document provides a detailed overview of the available research on apigenin-3-acetate, a closely related mono-acetylated derivative, and a comprehensive analysis of the well-established anti-inflammatory effects of the parent compound, apigenin. This information serves as a foundational guide for research and development endeavors into acetylated apigenin derivatives.
Executive Summary
Inflammation is a critical biological response, but its chronic dysregulation is a key pathological driver in a multitude of diseases. Flavonoids, a class of natural polyphenolic compounds, have garnered significant interest for their therapeutic potential, particularly their anti-inflammatory activities. Apigenin, a widely studied flavone, demonstrates potent anti-inflammatory effects through the modulation of key signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), and the inhibition of pro-inflammatory enzymes such as Cyclooxygenase-2 (COX-2) and inducible Nitric Oxide Synthase (iNOS).
Acetylation of flavonoids is a chemical modification strategy often employed to enhance their bioavailability, stability, and cell permeability. While research specifically on this compound is sparse, studies on mono-acetylated apigenin, such as apigenin-3-acetate, suggest that these derivatives retain and may even exhibit enhanced immunomodulatory properties. This whitepaper synthesizes the current understanding of the anti-inflammatory properties of acetylated apigenin and its parent compound, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms to guide future research and drug development.
Apigenin-3-Acetate: A Case Study in Immunomodulation
A study comparing the effects of apigenin-3-acetate with apigenin and the corticosteroid methyl-prednisolone-acetate provides the most direct insight into the anti-inflammatory potential of an acetylated apigenin derivative. The research focused on the modulation of T-helper 1 (Th1) cells, which are key players in cell-mediated inflammation and autoimmune diseases.
Quantitative Data: Inhibition of Th1 Cell Proliferation and Gene Expression
The study demonstrated that apigenin-3-acetate effectively inhibits the proliferation of Th1 cells and suppresses the expression of key pro-inflammatory genes.[1]
| Compound | Concentration | Effect on Th1 Cell Proliferation (Inhibition) | Effect on T-bet Gene Expression | Effect on IFN-γ Gene Expression |
| Apigenin-3-acetate | 80 µM | Significant inhibition (P=0.001) | Significant inhibition (P=0.015) | Significant inhibition (P=0.0001) |
| Apigenin | 80 µM | Significant inhibition (P=0.036) | Significant inhibition (P=0.019) | Significant inhibition (P=0.0001) |
| Methyl-prednisolone-acetate | 2.5 µM | Significant inhibition (P=0.047) | Significant inhibition (P=0.022) | Significant inhibition (P=0.0001) |
Table 1: Comparative effects of apigenin-3-acetate, apigenin, and methyl-prednisolone-acetate on Th1 cells after 48 hours of treatment. Data sourced from Kasiri et al., 2023.[1]
These findings suggest that apigenin-3-acetate possesses immunomodulatory properties comparable to its parent compound and, in some aspects, demonstrates a more pronounced effect on inhibiting the expression of the master regulator of Th1 differentiation, T-bet.[1] The rationale for developing this acetylated form was to potentially improve its permeability across the blood-brain barrier for treating neuroinflammatory conditions like multiple sclerosis.[1]
Apigenin: A Comprehensive Overview of Anti-inflammatory Mechanisms
The vast body of research on apigenin provides a robust framework for understanding the likely mechanisms of action of its acetylated derivatives. Apigenin's anti-inflammatory effects are multi-faceted, targeting key signaling pathways and enzymes involved in the inflammatory cascade.
Inhibition of NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes. Apigenin has been shown to inhibit NF-κB activation at multiple levels.
References
Apigenin Triacetate in Cancer Research: A Landscape of Limited Data
Despite the extensive research into the anticancer properties of the natural flavonoid apigenin, its derivative, apigenin triacetate, remains a largely unexplored entity in the scientific literature. A comprehensive review of published studies reveals a significant scarcity of in-depth research, quantitative data, and detailed experimental protocols specifically focused on this compound's role in oncology.
While the parent compound, apigenin, has been the subject of numerous investigations demonstrating its potential to influence various cancer-related signaling pathways and processes, the acetylated form, this compound, has garnered minimal attention. This lack of dedicated research presents a considerable challenge in constructing a detailed technical guide as requested.
One of the few mentions of this compound, identified as 5,7,4′-O-triacetate apigenin (3Ac-A), suggests a potential role in inhibiting cancer cell migration. Specifically, one study noted that while this triacetate derivative did not show an enhanced effect on inhibiting cell proliferation, it exhibited significantly strong anti-migration activity in MDA-MB-231 breast cancer cells. However, this finding is an isolated piece of information and is not supported by a broader body of literature that would be necessary to fulfill the requirements of an in-depth technical guide.
The core requirements for this guide—structured tables of quantitative data, detailed experimental methodologies, and visualizations of signaling pathways—cannot be met due to the absence of sufficient primary research on this compound. The available scientific record does not contain the necessary IC50 values, tumor growth inhibition data, or specific protocols for cell viability assays, western blotting, or animal xenograft models that are specific to this compound. Furthermore, the signaling pathways modulated by this compound have not been elucidated in the literature, making it impossible to generate the requested Graphviz diagrams.
Therefore, we must conclude that there is currently insufficient publicly available scientific data to produce a comprehensive technical guide or whitepaper on the role of this compound in cancer research. The scientific community has yet to substantially investigate this specific derivative, leaving its potential mechanisms of action and therapeutic efficacy in cancer as open questions. Further primary research is required to build the foundational knowledge necessary for the development of such a technical document.
Apigenin Triacetate: A Technical Guide to a Promising Therapeutic Agent
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Apigenin, a naturally occurring flavonoid, has garnered significant attention for its diverse pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. However, its therapeutic potential is often limited by poor bioavailability. Acetylation, a common chemical modification strategy, is being explored to enhance the pharmacokinetic profile and efficacy of natural products. This technical guide provides a comprehensive overview of Apigenin Triacetate, a derivative of apigenin, as a potential therapeutic agent. While direct research on this compound is still emerging, this document synthesizes the available data, drawing parallels from studies on apigenin and its mono-acetylated counterpart, apigenin-3-acetate, to project its therapeutic promise. This guide covers its potential mechanisms of action, summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways.
Introduction: The Rationale for this compound
Apigenin is a well-documented bioactive compound with a wide range of therapeutic properties.[1][2][3] Its demonstrated anti-cancer, anti-inflammatory, and neuroprotective effects stem from its ability to modulate multiple key signaling pathways.[4][5][6] However, the clinical translation of apigenin is hampered by its low solubility and poor oral bioavailability.[7][8][9]
Chemical modification through acetylation can improve the lipophilicity of a compound, potentially enhancing its absorption and ability to cross cellular membranes, including the blood-brain barrier.[10] Apigenin has three hydroxyl groups at the 4', 5, and 7 positions, which are available for acetylation to form this compound (4',5,7-triacetoxyflavone). This modification is hypothesized to improve its pharmacokinetic profile and, consequently, its therapeutic efficacy.
Therapeutic Potential and Mechanisms of Action
While direct studies on this compound are limited, its therapeutic potential can be inferred from the extensive research on apigenin and the comparative data available for mono-acetylated apigenin.
Anti-Cancer Activity
Apigenin has been shown to inhibit the growth and proliferation of various cancer cells through the modulation of signaling pathways like PI3K/Akt and MAPK/ERK, induction of apoptosis, and cell cycle arrest.[1][4][11] A study on 5,7,4′-O-triacetate apigenin demonstrated significantly strong anti-migration activity in breast cancer cells, suggesting that acetylation may enhance specific anti-cancer properties.
Anti-Inflammatory Effects
Apigenin exerts anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as TNF-α, IL-6, and COX-2.[2][5][12] A comparative study on apigenin-3-acetate, a mono-acetylated form, showed it could inhibit the proliferation of Th1 cells and down-regulate the expression of IFN-γ, a key pro-inflammatory cytokine.[10][13][14] These findings suggest that this compound could be a potent anti-inflammatory agent.
Neuroprotective Properties
Apigenin has demonstrated neuroprotective effects in models of Alzheimer's disease and cerebral ischemia/reperfusion injury.[15][16][17] It is believed to act by reducing oxidative stress and neuroinflammation. The enhanced lipophilicity of this compound could potentially improve its penetration of the blood-brain barrier, making it a more effective neuroprotective agent than its parent compound.[10]
Quantitative Data
The following tables summarize key quantitative data from studies on apigenin and its acetylated derivatives. It is important to note that data for this compound is not yet widely available, and the presented data for acetylated apigenin is for the mono-acetylated form (apigenin-3-acetate).
Table 1: In Vitro Anti-Inflammatory and Cytotoxic Activity
| Compound | Cell Line | Assay | IC50 / Concentration | Effect | Reference |
| Apigenin-3-acetate | Human PBMCs | Th1 Cell Proliferation | 80 µM | Inhibition of proliferation | [10][13][14] |
| Apigenin | Human PBMCs | Th1 Cell Proliferation | 80 µM | Inhibition of proliferation | [10][13][14] |
| Methyl-prednisolone-acetate | Human PBMCs | Th1 Cell Proliferation | 2.5 µM | Inhibition of proliferation | [10][13][14] |
| Apigenin | Rat Thoracic Aorta | Calcium-induced Contraction | ~48 µM | Inhibition | [18] |
| Apigenin | Rat Thoracic Aorta | NE-induced Contraction | 63 µM | Inhibition | [18] |
| Apigenin | Rat AKR1C9 | Enzyme Inhibition | 0.891 ± 0.065 µM | Inhibition | [19] |
Table 2: In Vivo Anti-Inflammatory and Neuroprotective Dosages
| Compound | Animal Model | Dosage | Therapeutic Effect | Reference |
| Apigenin | Mice (LPS-induced inflammation) | 50 mg/kg | Reduced serum levels of IL-6 and TNF-α | [15] |
| Apigenin | Rats (Spinal cord injury) | 10–20 mg/kg | Improved neuronal function recovery | [15] |
| Apigenin | Mice (LPS-induced depressive-like behavior) | 25 or 50 mg/kg | Prevented abnormal behavior and attenuated pro-inflammatory cytokines | [12] |
| Apigenin | Rats (Acute pancreatitis) | 5 mg in 4 ml solution (oral) | Reduced pancreatic TNF-α expression | [20] |
Experimental Protocols
This section details the methodologies for key experiments cited in this guide.
Synthesis of this compound (Proposed General Method)
A general method for the synthesis of flavonoid acetates can be adapted for this compound.
-
Materials: Apigenin, acetic anhydride, pyridine.
-
Procedure:
-
Dissolve apigenin in pyridine.
-
Add acetic anhydride to the solution.
-
Stir the reaction mixture at room temperature for several hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the precipitate, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization or column chromatography.
-
Note: This is a generalized protocol. Specific reaction conditions such as temperature, reaction time, and purification method may need to be optimized. A method for synthesizing apigenin tri-acetamide has been described, which involves a multi-step process starting from apigenin.[21]
In Vitro Th1 Cell Proliferation Assay
This protocol is based on the study comparing apigenin-3-acetate and apigenin.[13][14]
-
Cell Culture: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors or multiple sclerosis patients.
-
Cell Staining: Stain PBMCs with CFSE (Carboxyfluorescein succinimidyl ester) to monitor cell proliferation.
-
Treatment: Treat CFSE-stained PBMCs with various concentrations of this compound, apigenin, or a positive control (e.g., methyl-prednisolone-acetate).
-
Incubation: Incubate the cells for 48 hours.
-
Flow Cytometry: Stain the cells with anti-CD4 and anti-CXCR3 antibodies to identify Th1 cells. Analyze cell proliferation using a flow cytometer by measuring the dilution of CFSE fluorescence.
Gene Expression Analysis by qRT-PCR
This protocol is adapted from the study on apigenin-3-acetate.[13][14]
-
Cell Treatment: Treat isolated Th1 cells with this compound, apigenin, or control for 48 hours.
-
RNA Extraction: Extract total RNA from the treated cells using a suitable RNA isolation kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: Perform quantitative real-time PCR using SYBR Green Master Mix and primers specific for target genes (e.g., T-bet, IFN-γ) and a housekeeping gene (e.g., GAPDH).
-
Data Analysis: Analyze the relative gene expression using the ΔΔCt method.
Signaling Pathways and Visualizations
Apigenin is known to modulate several key signaling pathways involved in cancer, inflammation, and neurodegeneration. It is plausible that this compound interacts with similar pathways. The following diagrams, generated using Graphviz (DOT language), illustrate these pathways.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is crucial for cell survival and proliferation and is often dysregulated in cancer. Apigenin has been shown to inhibit this pathway.[1]
Caption: this compound's potential inhibition of the PI3K/Akt pathway.
NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of inflammation. Apigenin is known to suppress its activation.[12]
Caption: Potential inhibition of the NF-κB inflammatory pathway by this compound.
Experimental Workflow for In Vitro Analysis
The following diagram illustrates a typical workflow for the in vitro evaluation of this compound.
Caption: A generalized workflow for the in vitro assessment of this compound.
Future Directions and Conclusion
This compound represents a promising, yet understudied, derivative of the well-researched flavonoid, apigenin. The rationale for its development is sound: acetylation has the potential to overcome the pharmacokinetic limitations of apigenin, thereby enhancing its therapeutic efficacy. The limited available data on acetylated apigenin derivatives supports this hypothesis, showing potent anti-inflammatory and anti-cancer activities.
Future research should focus on:
-
Dedicated Studies: Conducting comprehensive in vitro and in vivo studies specifically on this compound to determine its efficacy and mechanisms of action in various disease models.
-
Pharmacokinetic Profiling: Performing detailed pharmacokinetic studies to compare the absorption, distribution, metabolism, and excretion (ADME) of this compound with that of apigenin.
-
Toxicology Studies: Establishing the safety profile of this compound through comprehensive toxicology assessments.
-
Formulation Development: Investigating optimal formulations to further enhance the bioavailability and targeted delivery of this compound.
References
- 1. Plant flavone apigenin: An emerging anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Apigenin in cancer therapy: anti-cancer effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Functionality of apigenin as a potent antioxidant with emphasis on bioavailability, metabolism, action mechanism and in vitro and in vivo studies: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic properties and drug interactions of apigenin, a natural flavone | Semantic Scholar [semanticscholar.org]
- 8. magistralbr.caldic.com [magistralbr.caldic.com]
- 9. Pharmacokinetic properties and drug interactions of apigenin, a natural flavone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Experimental evidence for anti-metastatic actions of apigenin: a mini review [frontiersin.org]
- 12. The Therapeutic Potential of Apigenin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparative Analysis of Apigenin-3 Acetate versus Apigenin and Methyl-Prednisolone in Inhibiting Proliferation and Gene Expression of Th1 Cells in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparative Analysis of Apigenin-3 Acetate versus Apigenin and Methyl-Prednisolone in Inhibiting Proliferation and Gene Expression of Th1 Cells in Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. magistralbr.caldic.com [magistralbr.caldic.com]
- 16. Neuroprotective effect of apigenin against cerebral ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Neuroprotective effects of apigenin against inflammation, neuronal excitability and apoptosis in an induced pluripotent stem cell model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Vasodilatory action mechanisms of apigenin isolated from Apium graveolens in rat thoracic aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Apigenin inhibits rat neurosteroidogenic 5α-reductase 1 and 3α-hydroxysteroid dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Apigenin Exerts Anti-inflammatory Effects in an Experimental Model of Acute Pancreatitis by Down-regulating TNF-α - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Novel quercetin and apigenin-acetamide derivatives: design, synthesis, characterization, biological evaluation and molecular docking studies - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04559D [pubs.rsc.org]
An In-depth Technical Guide on Apigenin Triacetate and Its Effect on Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apigenin (4′,5,7-trihydroxyflavone) is a natural flavonoid ubiquitously found in a variety of vegetables, fruits, and herbs, including parsley, chamomile, and celery. It is recognized for its potent antioxidant, anti-inflammatory, and anti-carcinogenic properties.[1][2] Apigenin triacetate, a synthetic derivative of apigenin, is designed to enhance the bioavailability and stability of the parent compound. Acetylation of the hydroxyl groups can improve lipophilicity, potentially facilitating better absorption and cellular uptake. Once inside the body or cells, it is anticipated that the acetate groups are cleaved by cellular esterases, releasing the biologically active apigenin. This guide provides a comprehensive overview of the molecular mechanisms of apigenin and its triacetate form, with a primary focus on their modulatory effects on critical intracellular signaling pathways implicated in cancer and inflammation.
Core Signaling Pathways Modulated by Apigenin
Apigenin exerts its pleiotropic effects by targeting multiple key signaling cascades that are often dysregulated in pathological conditions, particularly cancer. Its ability to modulate these pathways underscores its potential as a chemopreventive and therapeutic agent.[3][4][5]
PI3K/Akt/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell proliferation, growth, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, promoting tumor growth and resistance to therapy.[3]
Apigenin has been extensively reported to inhibit the PI3K/Akt/mTOR pathway.[1][6] It can directly suppress PI3K activity, which in turn prevents the phosphorylation and activation of Akt.[1] The inactivation of Akt leads to several downstream consequences, including the inhibition of mTOR, a key kinase that promotes protein synthesis and cell growth.[1][2] Furthermore, apigenin's inhibition of this pathway can enhance apoptosis (programmed cell death) in cancer cells.[1][6] Studies have shown that apigenin treatment leads to decreased phosphorylation of Akt and mTOR, thereby suppressing tumor cell proliferation and survival.[3]
MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK) cascades, including the Extracellular signal-Regulated Kinase (ERK) pathway, are crucial for transmitting signals from the cell surface to the nucleus, regulating processes like cell proliferation, differentiation, and apoptosis.[7] Dysregulation of the MAPK/ERK pathway is common in various cancers.
Apigenin's effect on the MAPK/ERK pathway can be context-dependent. In many cancer models, such as breast and anaplastic thyroid carcinoma cells, apigenin inhibits ERK phosphorylation and activation, leading to reduced cell proliferation.[8] However, in some instances, like in certain prostate cancer cell lines, apigenin has been shown to increase ERK phosphorylation while decreasing p38 MAPK phosphorylation, ultimately still promoting apoptosis.[3] This dual role suggests that apigenin's impact on this pathway may vary depending on the specific cellular background and cancer type. For instance, in mouse macrophage ANA-1 cells, apigenin treatment decreased the levels of phospho-ERK and phospho-JNK while increasing phospho-p38 levels.[9]
JAK/STAT Pathway
The Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is a primary signaling route for a wide array of cytokines and growth factors, playing a key role in immunity, cell growth, and hematopoiesis.[10] Constitutive activation of the JAK/STAT pathway, particularly of STAT3, is frequently observed in cancer and is associated with tumor progression and metastasis.[11]
Apigenin has been shown to be a potent inhibitor of the JAK/STAT pathway.[3] It acts by inhibiting the phosphorylation of JAK kinases (like JAK2) and STAT proteins (especially STAT3).[3][11] This suppression of STAT3 phosphorylation prevents its dimerization and translocation to the nucleus, thereby downregulating the expression of its target genes, which include proteins involved in angiogenesis (VEGF), invasion (MMPs), and cell survival.[3] In some contexts, apigenin has also been observed to enhance JAK/STAT signaling, for example, in mediating cardioprotection against ischemia/reperfusion injury by strengthening the phosphorylation of JAK2 and STAT3.[10]
NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a master regulator of inflammation, immune responses, cell survival, and proliferation.[12] Chronic activation of NF-κB is a key driver of many inflammatory diseases and cancers. The canonical pathway involves the activation of the IκB kinase (IKK) complex, which phosphorylates the inhibitor of κB (IκBα), leading to its degradation and the subsequent release and nuclear translocation of the NF-κB (p65/p50) dimer.[13][14]
Apigenin is a well-documented inhibitor of the NF-κB pathway.[2][15] It suppresses NF-κB activation by inhibiting the IKK complex, which prevents the phosphorylation and degradation of IκBα.[13][14] This action sequesters the NF-κB dimer in the cytoplasm, blocking its nuclear translocation and the transcription of pro-inflammatory and pro-survival genes like COX-2, MMP-9, and Bcl-xL.[2][12] By downregulating NF-κB signaling, apigenin exerts significant anti-inflammatory and anti-cancer effects.[14][15]
Quantitative Data Presentation
The efficacy of apigenin has been quantified in numerous studies across various cell lines and models. The following tables summarize key quantitative data.
Table 1: Inhibitory Concentration (IC50) of Apigenin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (h) | Citation |
| MCF-7 | Breast Carcinoma | ~28.8 (7.8 µg/ml) | 72 | [8] |
| MDA-MB-468 | Breast Carcinoma | ~32.9 (8.9 µg/ml) | 72 | [8] |
| BxPC-3 | Pancreatic Cancer | 23 | 24 | [16] |
| BxPC-3 | Pancreatic Cancer | 12 | 48 | [16] |
| PANC-1 | Pancreatic Cancer | 71 | 24 | [16] |
| PANC-1 | Pancreatic Cancer | 41 | 48 | [16] |
| HCT-116 | Colorectal Carcinoma | 91.9 | 24 | [17] |
| HCT-116 | Colorectal Carcinoma | 77.1 | 72 | [17] |
| A375P | Melanoma | ~45-50 (estimated) | 24 | |
| A375SM | Melanoma | ~90-100 (estimated) | 24 | [7] |
| HuCCA-1 | Cholangiocarcinoma | 75 | 48 | [18] |
| Rat Aorta | N/A (Relaxation) | 63 | N/A |
Table 2: Effect of Apigenin on Cell Viability and Apoptosis
| Cell Line | Concentration (µM) | Effect | Citation |
| A375P | 50 | 71% viability | [7] |
| A375P | 100 | 35% viability | [7] |
| A375SM | 50 | 78% viability | [7] |
| A375SM | 100 | 55% viability | [7] |
| HuCCA-1 | 75 (IC50) | Increased apoptosis | [18] |
| HuCCA-1 | 200 (IC90) | ~41% total apoptotic cells | [18] |
| MM-B1, H-Meso-1, MM-F1 | 12.5 - 100 | Dose- and time-dependent decrease in cell growth | [18] |
Key Experimental Protocols
The investigation of this compound's effects on signaling pathways relies on a set of core molecular and cellular biology techniques.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[19][20] The amount of formazan produced is proportional to the number of viable cells.[20]
-
Methodology:
-
Cell Seeding: Plate cells (e.g., 1x10⁴ to 1x10⁵ cells/well) in a 96-well plate and allow them to attach overnight.[17][21]
-
Treatment: Treat cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).[17]
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of about 0.5 mg/mL and incubate for 2-4 hours at 37°C.[21][22]
-
Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or an SDS-HCl solution, to dissolve the formazan crystals.[20][21]
-
Absorbance Reading: Measure the absorbance of the solution on a microplate reader at a wavelength of 570-590 nm.[22] Cell viability is expressed as a percentage relative to the control-treated cells.
-
Western Blotting
Western blotting is a widely used technique to detect and quantify specific proteins in a sample, making it essential for analyzing the phosphorylation status and expression levels of signaling pathway components.[23][24]
-
Principle: Proteins from cell lysates are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE), transferred to a solid support membrane (e.g., nitrocellulose or PVDF), and then probed with specific primary antibodies followed by enzyme-conjugated secondary antibodies for detection.[24][25]
-
Methodology:
-
Sample Preparation: Treat cells with this compound for the desired time. Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[25]
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA or Bradford assay.
-
Gel Electrophoresis: Load equal amounts of protein per lane onto an SDS-PAGE gel to separate proteins based on molecular weight.[25]
-
Protein Transfer: Electrophoretically transfer the separated proteins from the gel to a membrane.[25]
-
Blocking: Block the membrane with a protein-rich solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[24]
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-Akt, anti-total-Akt, anti-p-STAT3) overnight at 4°C.[25] Follow this with washes and incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.[23]
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. The band intensity corresponds to the amount of protein.[23]
-
Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is used to measure the expression levels of specific genes by quantifying the amount of corresponding messenger RNA (mRNA).
-
Principle: mRNA is first reverse-transcribed into complementary DNA (cDNA). The cDNA is then amplified in a real-time PCR machine using gene-specific primers and a fluorescent dye (like SYBR Green) or a probe. The amount of fluorescence generated is proportional to the amount of amplified DNA, allowing for quantification of the initial mRNA levels.[26][27]
-
Methodology:
-
RNA Extraction: Treat cells with this compound. Isolate total RNA from the cells using a suitable kit or method (e.g., TRIzol).
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcriptase enzyme.[27][28]
-
Real-Time PCR: Set up the PCR reaction with cDNA template, gene-specific forward and reverse primers, and a PCR master mix (containing Taq polymerase, dNTPs, and fluorescent dye).[26]
-
Data Analysis: Run the reaction on a real-time PCR instrument. The results are analyzed using the comparative Ct (2-ΔΔCt) method, where the expression of the target gene is normalized to an internal control or housekeeping gene (e.g., GAPDH or actin).[26][27]
-
Conclusion
This compound, as a prodrug of apigenin, holds significant promise as a therapeutic agent due to its ability to modulate multiple, critical intracellular signaling pathways. Extensive research on its parent compound, apigenin, has demonstrated potent inhibitory effects on the pro-survival and pro-proliferative PI3K/Akt/mTOR, MAPK/ERK, JAK/STAT, and NF-κB pathways. These actions translate into quantifiable anti-cancer effects, including the induction of apoptosis and inhibition of cell growth across a wide range of cancer types. The data summarized herein provide a robust foundation for further preclinical and clinical investigation into this compound as a valuable molecule in the fields of oncology and inflammatory disease research.
References
- 1. Targeting the PI3K/Akt/mTOR axis by apigenin for cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Apigenin role as cell-signaling pathways modulator: implications in cancer prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]
- 5. scholars.northwestern.edu [scholars.northwestern.edu]
- 6. Inhibition of PI3K/Akt/mTOR pathway by apigenin induces apoptosis and autophagy in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Apigenin induces apoptosis by regulating Akt and MAPK pathways in human melanoma cell A375SM - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Apigenin inhibits growth and induces G2/M arrest by modulating cyclin-CDK regulators and ERK MAP kinase activation in breast carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Apigenin Induces the Apoptosis and Regulates MAPK Signaling Pathways in Mouse Macrophage ANA-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. e-century.us [e-century.us]
- 11. Inhibition of the STAT3 signaling pathway contributes to apigenin-mediated anti-metastatic effect in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. APIGENIN, A DIETARY FLAVONOID, SENSITIZES HUMAN T CELLS FOR ACTIVATION-INDUCED CELL DEATH BY INHIBITING PKB/Akt AND NF-κB ACTIVATION PATHWAY - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Apigenin Inhibits Tumor Necrosis Factor-α-Induced Production and Gene Expression of Mucin through Regulating Nuclear Factor-Kappa B Signaling Pathway in Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Apigenin potentiates the growth inhibitory effects by IKK-β-mediated NF-κB activation in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Apigenin inhibits colonic inflammation and tumorigenesis by suppressing STAT3-NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. In Vitro and In Vivo Anti-tumoral Effects of the Flavonoid Apigenin in Malignant Mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. broadpharm.com [broadpharm.com]
- 20. creative-diagnostics.com [creative-diagnostics.com]
- 21. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 22. MTT assay protocol | Abcam [abcam.com]
- 23. Western blot analysis of signaling pathway protein expression [bio-protocol.org]
- 24. Western blot protocol | Abcam [abcam.com]
- 25. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 26. Expression analysis of flavonoid (rutin) biosynthesis genes by qRT-PCR [bio-protocol.org]
- 27. mdpi.com [mdpi.com]
- 28. Frontiers | Single-Molecule Real-Time and Illumina Sequencing to Analyze Transcriptional Regulation of Flavonoid Synthesis in Blueberry [frontiersin.org]
Apigenin Triacetate: A Technical Guide to Cellular Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apigenin, a naturally occurring flavone, has garnered significant attention for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer effects.[1] However, its clinical utility is often hampered by low water solubility and poor bioavailability.[2][3] To overcome these limitations, synthetic modifications such as acetylation have been explored. This technical guide focuses on apigenin triacetate, a more lipophilic derivative of apigenin, and delves into its cellular uptake, distribution, and biological effects. While research specifically on this compound is still emerging, this guide synthesizes the available data and provides insights from studies on acetylated flavonoids in general.
Enhanced Cellular Uptake of Acetylated Flavonoids
The acetylation of flavonoids is a strategy employed to enhance their cellular uptake and biological activity.[4] Studies on various flavonoids, including quercetin, have shown that acetylation increases their lipophilicity, which is thought to facilitate their passage across cell membranes.[5][6] This enhanced uptake can lead to higher intracellular concentrations, potentially amplifying the therapeutic effects of the parent compound.[5][7] While the precise mechanisms for this compound are yet to be fully elucidated, it is hypothesized that its increased lipophilicity allows for more efficient passive diffusion across the phospholipid bilayer of the cell membrane.
Quantitative Data on this compound
Quantitative data on the cellular uptake and distribution of this compound remains limited in the scientific literature. However, studies have reported on the biological activity of acetylated apigenin derivatives, providing indirect evidence of their cellular interactions. The following tables summarize the available quantitative data, primarily focusing on the half-maximal inhibitory concentration (IC50) in various cell lines.
Table 1: IC50 Values of Acetylated Apigenin Derivatives in Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| 5,7,4′-O-triacetate apigenin (3Ac-A) | MDA-MB-231 | > 160 | [8] |
| 5,7,4′-O-triacetate apigenin (3Ac-A) | HCT-116 | > 160 | [8] |
| 5,7,4′-O-triacetate apigenin (3Ac-A) | HepG2 | > 160 | [8] |
| 7,4′-O-diacetate apigenin (2Ac-A) | MDA-MB-231 | 38.46 | [4] |
| 7,4′-O-diacetate apigenin (2Ac-A) | HCT-116 | 45.12 | [4] |
| 7,4′-O-diacetate apigenin (2Ac-A) | HepG2 | 62.33 | [4] |
Table 2: IC50 Values of Apigenin-3-Acetate in Peripheral Blood Mononuclear Cells (PBMCs)
| Compound | Cell Type | IC50 (µM) | Incubation Time | Reference |
| Apigenin-3-acetate | Healthy Donor PBMCs | 80 | 48 hours | [9][10] |
| Apigenin | Healthy Donor PBMCs | 80 | 48 hours | [9][10] |
| Methyl-prednisolone-acetate | Healthy Donor PBMCs | 2.5 | 48 hours | [9][10] |
Experimental Protocols
Detailed experimental protocols for studying the cellular effects of this compound are crucial for reproducible research. Below is a comprehensive protocol adapted from a study investigating the immunomodulatory effects of apigenin-3-acetate on Th1 cells in the context of multiple sclerosis.[9][11]
Protocol: Assessment of Th1 Cell Proliferation and Gene Expression
1. Cell Culture and Treatment:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.
-
Stain PBMCs with Carboxyfluorescein succinimidyl ester (CFSE) to monitor cell proliferation.
-
Culture CFSE-stained PBMCs in complete RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Treat the cells with apigenin-3-acetate (e.g., at its IC50 concentration of 80 µM), apigenin (80 µM), or a relevant control such as methyl-prednisolone-acetate (2.5 µM) for 48 hours.[9][10]
2. Flow Cytometry Analysis for Th1 Cell Proliferation:
-
After the 48-hour incubation, harvest the cells.
-
Stain the cells with fluorescently labeled antibodies against CD4 (a marker for T helper cells) and CXCR3 (a marker for Th1 cells).
-
Analyze the stained cells using a flow cytometer.
-
Gate on the CD4+ and CXCR3+ cell population to identify Th1 cells.
-
Assess the proliferation of Th1 cells by analyzing the dilution of the CFSE signal.
3. Quantitative Reverse Transcription Polymerase Chain Reaction (qRT-PCR) for Gene Expression:
-
Isolate total RNA from the treated and untreated Th1 cells using a suitable RNA extraction kit.
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Perform qRT-PCR using SYBR Green master mix and specific primers for target genes such as TBX21 (T-bet) and IFN-γ.
-
Use a housekeeping gene (e.g., GAPDH) for normalization.
-
Analyze the relative gene expression using the ΔΔCt method.
Visualizations
Experimental Workflow
Caption: Workflow for assessing Th1 cell response to apigenin-3-acetate.
Signaling Pathways Modulated by Apigenin
While specific signaling pathways for this compound are under investigation, the extensive research on apigenin provides a valuable framework. It is plausible that the acetylated form, due to its enhanced cellular uptake, could modulate these pathways more effectively.
Caption: Apigenin's inhibitory effects on key signaling pathways.
Conclusion and Future Directions
This compound holds promise as a therapeutic agent with potentially improved cellular uptake and bioavailability compared to its parent compound, apigenin. The available data, although limited, suggests that acetylation can influence its biological activity. Further research is imperative to fully characterize the cellular uptake, subcellular distribution, and metabolism of this compound. Elucidating the specific mechanisms by which it traverses the cell membrane and interacts with intracellular targets will be crucial for its development as a potential therapeutic. Future studies should focus on quantitative measurements of intracellular this compound and its metabolites, as well as a comprehensive analysis of its impact on various signaling pathways in different cell types. This will provide a more complete understanding of its potential and guide its application in drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The Effect of Encapsulated Apigenin Nanoparticles on HePG-2 Cells through Regulation of P53 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Analysis of Acetylated Flavonoids’ Chemopreventive Effects in Different Cancer Cell Lines [mdpi.com]
- 5. Hydroxyl Group Acetylation of Quercetin Enhances Intracellular Absorption and Persistence to Upregulate Anticancer Activity in HepG2 Cells [mdpi.com]
- 6. Hydroxyl Group Acetylation of Quercetin Enhances Intracellular Absorption and Persistence to Upregulate Anticancer Activity in HepG2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Comparative Analysis of Apigenin-3 Acetate versus Apigenin and Methyl-Prednisolone in Inhibiting Proliferation and Gene Expression of Th1 Cells in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Comparative Analysis of Apigenin-3 Acetate versus Apigenin and Methyl-Prednisolone in Inhibiting Proliferation and Gene Expression of Th1 Cells in Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Apigenin Triacetate: An In-Depth Technical Guide to its Antioxidant and Free Radical Scavenging Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Apigenin, a naturally occurring flavone, is well-documented for its potent antioxidant and free radical scavenging properties. Its derivative, apigenin triacetate, where the three hydroxyl groups are acetylated, is a more lipophilic compound with potential for enhanced bioavailability. This technical guide provides a comprehensive overview of the antioxidant and free radical scavenging activities of this compound. Due to a notable scarcity of direct research on this compound, this document leverages the extensive data available for its parent compound, apigenin, as a foundational reference. This guide details the key signaling pathways involved, presents quantitative data from standard antioxidant assays for apigenin, and provides meticulous experimental protocols for researchers seeking to investigate the antioxidant potential of these compounds.
Introduction
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key etiological factor in a multitude of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer. Phytochemicals, particularly flavonoids, have garnered significant interest for their capacity to mitigate oxidative stress. Apigenin (4′,5,7-trihydroxyflavone) is a prominent flavone found in various fruits, vegetables, and herbs, renowned for its antioxidant capabilities.
This compound is a synthetic derivative of apigenin designed to enhance its lipophilicity and, potentially, its absorption and bioavailability. While it is plausible that this compound exerts its antioxidant effects following in-vivo deacetylation to release apigenin, direct evidence of its antioxidant activity and the specific signaling pathways it modulates is currently limited. This guide, therefore, synthesizes the robust body of evidence for apigenin to provide a strong predictive framework for the activity of this compound and to facilitate future research in this area.
Quantitative Antioxidant Activity Data
To date, there is a significant lack of published quantitative data specifically detailing the in-vitro antioxidant and free radical scavenging activity of this compound. The data presented below is for the parent compound, apigenin, and serves as a critical reference point for understanding the potential antioxidant capacity of its triacetylated derivative.
Table 1: In-Vitro Antioxidant Activity of Apigenin
| Assay | Method Principle | Result for Apigenin | Reference Compound | Result for Reference Compound |
| DPPH Radical Scavenging Activity | Electron donation to neutralize the DPPH radical. | IC50: 8.5 µM[1] | - | - |
| ABTS Radical Cation Scavenging Activity | Electron donation to neutralize the ABTS radical cation. | IC50: 0.8243 µg/ml[2] | Vitamin C | IC50: 2.1563 µg/ml[2] |
| Oxygen Radical Absorbance Capacity (ORAC) | Hydrogen atom transfer to neutralize peroxyl radicals. | 4.2 ± 0.2 µmol TE/µmol[3] | Trolox | By definition, 1.0 µmol TE/µmol |
| Ferric Reducing Antioxidant Power (FRAP) | Reduction of the ferric-tripyridyltriazine complex. | 1.8 ± 0.1 µmol Fe2+/mmol[3] | - | - |
Note: The IC50 values for ABTS are presented in µg/ml as reported in the source. Direct comparison between different studies should be made with caution due to variations in experimental conditions.
Key Signaling Pathways in Antioxidant Action
The antioxidant effects of apigenin are not solely dependent on direct radical scavenging but also on the modulation of intracellular signaling pathways that regulate endogenous antioxidant defenses. It is hypothesized that this compound, upon conversion to apigenin, influences these same pathways.
Nrf2/ARE Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a pivotal role in the cellular defense against oxidative stress. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative stress or electrophiles, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of numerous antioxidant and cytoprotective genes.
Apigenin has been shown to activate the Nrf2 pathway, leading to the upregulation of phase II detoxification enzymes and antioxidant proteins such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL).
Figure 1: Apigenin-mediated activation of the Nrf2/ARE signaling pathway.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. In inflammatory and oxidative stress conditions, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory and pro-oxidant genes.
Apigenin has been demonstrated to inhibit the NF-κB signaling pathway, thereby reducing the production of inflammatory mediators and enzymes that contribute to oxidative stress.
Figure 2: Apigenin-mediated inhibition of the NF-κB signaling pathway.
Experimental Protocols
The following are detailed methodologies for key in-vitro antioxidant assays that can be employed to evaluate the activity of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, which results in a color change from violet to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Test compound (this compound)
-
Reference standard (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to protect it from light.
-
Preparation of test and standard solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then make serial dilutions in methanol. Prepare serial dilutions of the reference standard in the same manner.
-
Assay:
-
In a 96-well microplate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the different concentrations of the test compound or reference standard to the wells.
-
For the blank, add 100 µL of methanol instead of the sample.
-
For the control, add 100 µL of methanol and 100 µL of the DPPH solution.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the sample.
Figure 3: Experimental workflow for the DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced, and the solution becomes colorless. The decrease in absorbance at 734 nm is proportional to the antioxidant activity.
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Phosphate buffered saline (PBS) or Ethanol
-
Test compound (this compound)
-
Reference standard (e.g., Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS•+ stock solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This will generate the ABTS•+ radical cation.
-
-
Preparation of ABTS•+ working solution: Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.
-
Preparation of test and standard solutions: Prepare serial dilutions of this compound and the reference standard in the appropriate solvent.
-
Assay:
-
In a 96-well microplate, add 190 µL of the ABTS•+ working solution to each well.
-
Add 10 µL of the different concentrations of the test compound or reference standard to the wells.
-
-
Incubation: Incubate the plate at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the ABTS•+ solution without the sample and A_sample is the absorbance in the presence of the sample.
-
The results can be expressed as an IC50 value or as Trolox Equivalent Antioxidant Capacity (TEAC).
ORAC (Oxygen Radical Absorbance Capacity) Assay
Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant's capacity to quench these radicals is reflected in the preservation of the fluorescent signal over time.
Materials:
-
Fluorescein sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Phosphate buffer (75 mM, pH 7.4)
-
Test compound (this compound)
-
Reference standard (Trolox)
-
Black 96-well microplate
-
Fluorescence microplate reader with temperature control
Procedure:
-
Preparation of reagents:
-
Prepare a stock solution of fluorescein in phosphate buffer.
-
Prepare a fresh solution of AAPH in phosphate buffer just before use.
-
Prepare serial dilutions of Trolox (for the standard curve) and this compound in phosphate buffer.
-
-
Assay:
-
In a black 96-well microplate, add 150 µL of the fluorescein working solution to each well.
-
Add 25 µL of the test compound, Trolox standard, or phosphate buffer (for the blank) to the wells.
-
Pre-incubate the plate at 37°C for 10-15 minutes in the plate reader.
-
-
Initiation of reaction: Add 25 µL of the AAPH solution to each well to start the reaction.
-
Measurement: Immediately begin recording the fluorescence intensity every 1-2 minutes for at least 60 minutes at an excitation wavelength of 485 nm and an emission wavelength of 520 nm. The plate should be maintained at 37°C throughout the measurement.
-
Calculation:
-
Calculate the area under the curve (AUC) for the fluorescence decay for each sample, standard, and blank.
-
Subtract the AUC of the blank from the AUC of the samples and standards to obtain the net AUC.
-
Plot a standard curve of net AUC versus Trolox concentration.
-
The ORAC value of the sample is determined by comparing its net AUC to the Trolox standard curve and is expressed as micromoles of Trolox Equivalents (TE) per gram or mole of the sample.
-
Conclusion and Future Directions
While apigenin is a well-established antioxidant, its derivative, this compound, remains a promising yet understudied compound. The enhanced lipophilicity of this compound suggests the potential for improved bioavailability, which could translate to greater in-vivo efficacy. However, a significant research gap exists regarding its direct antioxidant and free radical scavenging properties.
Future research should focus on:
-
Direct in-vitro antioxidant assays: Performing DPPH, ABTS, ORAC, and other relevant assays on purified this compound to obtain quantitative data.
-
Comparative studies: Directly comparing the antioxidant activity of apigenin and this compound to understand the impact of acetylation.
-
In-vivo studies: Investigating the antioxidant effects of this compound in animal models of oxidative stress and elucidating its metabolism and the extent of its conversion to apigenin.
-
Signaling pathway analysis: Determining the specific effects of this compound on the Nrf2 and NF-κB pathways in various cell types.
By addressing these research questions, a clearer understanding of the therapeutic potential of this compound as an antioxidant agent can be achieved, paving the way for its potential application in the prevention and treatment of oxidative stress-related diseases.
References
Methodological & Application
Application Notes and Protocols for Dissolving Apigenin Triacetate in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apigenin, a naturally occurring flavonoid, is extensively studied for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects. Apigenin triacetate, an acetylated derivative of apigenin, is often used in research to potentially enhance bioavailability and cell permeability. Proper dissolution and handling of this compound are critical for obtaining accurate and reproducible results in in vitro assays. These application notes provide detailed protocols for the dissolution of this compound, preparation of stock and working solutions, and examples of its application in cell-based assays.
Solubility of Apigenin and its Derivatives
Table 1: Solubility of Apigenin in Various Solvents
| Solvent | Solubility of Apigenin | Reference |
| Water | Poorly soluble | [1] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [1] |
| Ethanol | Soluble | [1] |
Note: This table is for the parent compound, apigenin. This compound's solubility may differ. DMSO is the recommended solvent for this compound based on documented in vitro studies.
Experimental Protocols
Preparation of this compound Stock Solution
This protocol is based on methodology from a study on the immunomodulatory effects of this compound[2].
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Pipettes and sterile filter tips
Procedure:
-
Calculate the required amount of DMSO: To prepare a 10 mM stock solution, use the following formula: Volume of DMSO (in mL) = (Mass of this compound (in mg) / 396.35 g/mol ) / 10 mM * 1000 The molecular weight of this compound is 396.35 g/mol .
-
Dissolution:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution, but avoid excessive heat.
-
-
Sterilization and Storage:
-
The DMSO stock solution is considered sterile if prepared from sterile components under aseptic conditions. If necessary, it can be filtered through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for long-term storage.
-
Preparation of Working Solutions for Cell Culture
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate cell culture medium (e.g., RPMI, DMEM)
-
Sterile tubes for dilution
Procedure:
-
Thaw the stock solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in the cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Ensure that the vehicle control (medium with the same final concentration of DMSO) is included in your experimental design.
-
-
Application to Cells: Add the final diluted working solutions to your cell cultures and incubate for the desired duration.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for preparing and using this compound in a typical cell-based assay.
Caption: Workflow for preparing this compound and its use in in vitro assays.
Applications in In Vitro Assays
This compound has been utilized in various in vitro assays to investigate its biological activities.
Table 2: Examples of In Vitro Applications of this compound
| Cell Type | Assay | Concentration Range | Observed Effects | Reference |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | Th1 Cell Proliferation Assay | 80 µM | Inhibition of Th1 cell proliferation | [2] |
| Th1 Cells from MS Patients | Gene Expression (qRT-PCR) | 80 µM | Down-regulation of IFN-γ expression | [2] |
| Human PBMCs | Cytotoxicity Assay (Annexin V-PI) | IC₅₀ concentrations | No significant difference in apoptosis or necrosis compared to DMSO control | [2] |
Potential Signaling Pathways
This compound is thought to act as a prodrug, being deacetylated intracellularly to release apigenin. Therefore, it is expected to modulate similar signaling pathways as its parent compound. Apigenin is known to interact with multiple key cellular signaling cascades involved in inflammation, cell proliferation, and apoptosis.
Caption: Putative mechanism of action for this compound via key signaling pathways.
Stability and Best Practices
-
Stock Solution Stability: While specific stability data for this compound in DMSO is limited, it is recommended to store stock solutions at -20°C and use them within a few months. Avoid repeated freeze-thaw cycles by preparing small aliquots.
-
Working Solution Stability: Aqueous solutions of flavonoids can be unstable. It is best to prepare fresh working solutions from the stock solution for each experiment. Do not store diluted aqueous solutions for more than a day[3].
-
Light Sensitivity: Flavonoids can be light-sensitive. Protect stock and working solutions from direct light.
-
Vehicle Control: Always include a vehicle control (e.g., cell culture medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent on the cells.
By following these guidelines and protocols, researchers can ensure the proper handling and application of this compound in their in vitro studies, leading to more reliable and reproducible data.
References
Apigenin triacetate suppliers and purchasing options
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of Apigenin triacetate, including supplier information, detailed application notes, and experimental protocols.
This compound, a synthetic derivative of the naturally occurring flavone apigenin, offers enhanced bioavailability and potential for various research applications. This guide consolidates information on its procurement, handling, and use in experimental settings, with a focus on its anti-inflammatory and potential anticancer properties.
Sourcing and Procurement of this compound
For research purposes, this compound can be acquired from several reputable suppliers specializing in biochemicals and natural products. When purchasing, it is crucial to obtain a certificate of analysis to ensure the purity and quality of the compound.
Table 1: this compound Suppliers and Purchasing Options
| Supplier | Product Name | Catalog Number | Purity | Available Quantities |
| MedChemExpress | This compound | HY-W748594 | >98% | 1 mg, 5 mg, 10 mg |
| Toronto Research Chemicals (via Biomall) | This compound | A726525 | Not specified | 5 mg |
| BIORLAB | This compound | Not specified | Not specified | 10 mg |
| CD BioSustainable | This compound | Not specified | Not specified | Inquire for details |
Note: Pricing and availability are subject to change. Please consult the suppliers' websites for the most current information. It is important to note that these products are for research use only and not for human consumption.[1][2][3][4]
Physicochemical Properties and Handling
Solubility and Stability:
This compound is sparingly soluble in aqueous solutions. For cell culture experiments, it is recommended to prepare a stock solution in an organic solvent such as dimethyl sulfoxide (DMSO). The stability of acetylated flavonoids can be influenced by factors like temperature, pH, and the presence of enzymes.[5] It is advisable to store the stock solution at -20°C and prepare fresh dilutions in culture medium for each experiment.
Application Notes and Experimental Protocols
This compound is investigated for its potential therapeutic effects, particularly in the context of inflammation and cancer. The acetylation of apigenin is intended to improve its cellular uptake and stability compared to the parent compound.
Anti-inflammatory Activity
Apigenin and its derivatives have demonstrated significant anti-inflammatory properties. This compound has been shown to modulate immune responses, making it a compound of interest for autoimmune and inflammatory disease research.
Key Signaling Pathways:
Apigenin has been reported to modulate several key signaling pathways involved in inflammation, including:
-
NF-κB Pathway: Apigenin can inhibit the activation of NF-κB, a critical transcription factor that regulates the expression of pro-inflammatory cytokines.
-
MAPK Pathway: It can also affect the mitogen-activated protein kinase (MAPK) signaling cascade, which plays a crucial role in cellular responses to inflammatory stimuli.
-
JAK/STAT Pathway: Apigenin has been shown to inhibit the JAK/STAT pathway, which is involved in cytokine signaling and immune cell differentiation.
Experimental Protocol: Inhibition of Th1 Cell Proliferation and Gene Expression
This protocol is based on a study investigating the effects of Apigenin-3-acetate on peripheral blood mononuclear cells (PBMCs) from multiple sclerosis patients.
Objective: To assess the inhibitory effect of this compound on the proliferation and pro-inflammatory gene expression of T helper 1 (Th1) cells.
Materials:
-
This compound
-
DMSO (for stock solution)
-
Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin
-
Phytohemagglutinin (PHA) or other T-cell mitogen
-
CFSE (Carboxyfluorescein succinimidyl ester) for proliferation assay
-
RNA isolation kit
-
cDNA synthesis kit
-
SYBR Green Master Mix for qRT-PCR
-
Primers for T-bet (TBX21), IFN-γ, and a housekeeping gene (e.g., GAPDH)
Procedure:
-
PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Resuspend PBMCs in complete RPMI-1640 medium.
-
CFSE Staining (for proliferation): Stain PBMCs with CFSE according to the manufacturer's protocol.
-
Treatment:
-
Seed CFSE-labeled or unlabeled PBMCs in 96-well or 24-well plates.
-
Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to the desired final concentrations. A study has reported an IC50 of 80 µM for inhibiting Th1 cell proliferation.
-
Pre-treat cells with various concentrations of this compound for 2 hours.
-
Stimulate the cells with a T-cell mitogen like PHA.
-
Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
Proliferation Analysis (Flow Cytometry):
-
Harvest CFSE-stained cells.
-
Analyze by flow cytometry to measure the dilution of CFSE, indicating cell division.
-
-
Gene Expression Analysis (qRT-PCR):
-
Harvest unlabeled cells.
-
Isolate total RNA using a suitable kit.
-
Synthesize cDNA from the isolated RNA.
-
Perform qRT-PCR using SYBR Green Master Mix and specific primers for T-bet, IFN-γ, and the housekeeping gene.
-
Analyze the data using the ΔΔCt method to determine the relative gene expression.
-
Table 2: Expected Outcomes of this compound on Th1 Cells
| Parameter | Treatment Group | Expected Result |
| Th1 Cell Proliferation | Untreated Control | High proliferation |
| This compound (80 µM) | Significant inhibition of proliferation | |
| T-bet Gene Expression | Untreated Control | High expression |
| This compound | Significant downregulation | |
| IFN-γ Gene Expression | Untreated Control | High expression |
| This compound | Significant downregulation |
Data based on a study by Hakimizadeh et al., 2023.
Anticancer Activity
While specific studies on this compound in cancer are limited, the parent compound, apigenin, has been extensively studied for its anticancer properties. It is hypothesized that this compound may exhibit similar or enhanced effects due to improved cellular permeability.
Key Signaling Pathways in Cancer:
Apigenin has been shown to modulate pathways critical for cancer cell survival and proliferation:
-
PI3K/Akt/mTOR Pathway: This pathway is often hyperactivated in cancer. Apigenin can inhibit this pathway, leading to decreased cell growth and proliferation.
-
Wnt/β-catenin Pathway: Aberrant Wnt signaling is a hallmark of many cancers. Apigenin can modulate this pathway to suppress tumor progression.
-
Apoptosis Pathways: Apigenin can induce apoptosis (programmed cell death) in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Experimental Protocol: Cell Viability Assay
This is a general protocol to assess the cytotoxic effects of this compound on cancer cell lines.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line.
Materials:
-
This compound
-
DMSO
-
Cancer cell line of interest (e.g., breast, prostate, colon)
-
Appropriate cell culture medium and supplements
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment:
-
Prepare a serial dilution of this compound in culture medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound.
-
Include a vehicle control (medium with DMSO only) and a blank (medium only).
-
Incubate for 24, 48, and 72 hours.
-
-
Cell Viability Measurement:
-
At each time point, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the drug concentration.
-
Determine the IC50 value using a non-linear regression analysis.
-
Conclusion
This compound is a promising derivative of apigenin with potential applications in anti-inflammatory and cancer research. This guide provides a starting point for researchers interested in exploring its biological activities. It is essential to consult the primary literature and optimize protocols for specific experimental systems. As research on this compound is still emerging, further studies are needed to fully elucidate its mechanisms of action and therapeutic potential.
References
- 1. Neuroprotective effect of apigenin against cerebral ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. magistralbr.caldic.com [magistralbr.caldic.com]
- 4. Comparative Analysis of Apigenin-3 Acetate versus Apigenin and Methyl-Prednisolone in Inhibiting Proliferation and Gene Expression of Th1 Cells in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apigenin: A Bioflavonoid with a Promising Role in Disease Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Apigenin Triacetate in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apigenin is a well-documented natural flavonoid with recognized anti-inflammatory, antioxidant, and anti-cancer properties.[1][2] Its therapeutic potential is often limited by poor solubility and bioavailability. Apigenin triacetate, an acetylated derivative of apigenin, has been developed to potentially enhance these characteristics, such as improving its permeability across the blood-brain barrier.[3][4]
While research directly investigating this compound is emerging, the extensive body of literature on apigenin provides a robust foundation for developing cell culture protocols. The methodologies outlined in this document are primarily based on studies using apigenin. Researchers should consider these protocols as a starting point, with the understanding that optimization of concentrations and incubation times will be necessary for this compound. A comparative study on Th1 cells found that apigenin and this compound exhibited similar immunomodulatory effects at identical concentrations, suggesting that protocols for apigenin are highly relevant.[3][4]
These notes provide detailed protocols for assessing the effects of apigenin and its triacetate derivative on cell viability, apoptosis, and key signaling pathways, along with quantitative data from various cancer cell lines.
Quantitative Data Summary
The following tables summarize the quantitative effects of apigenin on various cancer cell lines, providing a baseline for designing experiments with this compound.
Table 1: Inhibitory Concentration (IC50) of Apigenin in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Treatment Duration | Reference |
|---|---|---|---|---|
| MDA-MB-453 | Breast Cancer | 59.44 µM | 24 hours | [5] |
| MDA-MB-453 | Breast Cancer | 35.15 µM | 72 hours | [5] |
| HL-60 | Leukemia | 30 µM | 24 hours | [6] |
| HuCCA-1 | Cholangiocarcinoma | 75 µM | 48 hours |[7] |
Table 2: Effects of Apigenin on Cell Viability, Migration, and Apoptosis
| Cell Line | Assay | Concentration(s) | Observed Effect | Reference |
|---|---|---|---|---|
| HCT116 | Cell Viability (MTT) | 25 µM, 50 µM | Significant reduction in cell viability. | [8] |
| A375P | Cell Migration | 50 µM, 100 µM | Migration reduced to 53% and 25% of control, respectively. | [9] |
| A375SM | Cell Migration | 50 µM, 100 µM | Migration reduced to 34% and 4% of control, respectively. | [9] |
| KKU-M055 | Cell Migration | 80 µM | Cell migration reduced by 38.11%. | [10] |
| PC-3 | Apoptosis (Annexin V) | 20 µM, 40 µM | Significant increase in apoptotic cells. | [11] |
| 22Rv1 | Apoptosis (Annexin V) | 20 µM, 40 µM | Significant increase in apoptotic cells. | [11] |
| SKOV3 | Apoptosis (Flow Cytometry) | 50 µM | Significant promotion of early and late apoptosis. |[12] |
Table 3: Comparative Effects of Apigenin vs. This compound
| Cell Type | Assay | Compound | Concentration | Observed Effect | Reference |
|---|---|---|---|---|---|
| Th1 Cells (from MS patients) | Cell Proliferation | Apigenin | 80 µM | Inhibition of Th1 cell proliferation. | [3][4] |
| Th1 Cells (from MS patients) | Cell Proliferation | This compound | 80 µM | Inhibition of Th1 cell proliferation. | [3][4] |
| Th1 Cells (from MS patients) | Gene Expression (qRT-PCR) | Apigenin | 80 µM | Inhibition of T-bet and IFN-γ expression. | [3][4] |
| Th1 Cells (from MS patients) | Gene Expression (qRT-PCR) | this compound | 80 µM | Inhibition of T-bet and IFN-γ expression. |[3][4] |
Signaling Pathways Modulated by Apigenin
Apigenin exerts its anti-cancer effects by modulating a variety of critical intracellular signaling pathways involved in cell survival, proliferation, and apoptosis.[1][2][13]
-
Apoptosis Pathways : Apigenin induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[5][14] It down-regulates the anti-apoptotic protein Bcl-2 while up-regulating the pro-apoptotic protein Bax.[9][12] This leads to cytochrome c release from the mitochondria, activating caspase-9 and the subsequent cleavage of executioner caspase-3 and PARP.[5][9]
-
PI3K/Akt Pathway : This is a key pro-survival pathway that is frequently hyperactivated in cancer. Apigenin has been shown to inhibit the phosphorylation of Akt, thereby suppressing this pathway and promoting apoptosis.[9][13][15]
-
MAPK Pathway : The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, regulates cell proliferation and differentiation. Apigenin can suppress this pathway, although the specific effects can be cell-type dependent.[9][13][16]
-
JAK/STAT Pathway : Apigenin can inhibit the phosphorylation of STAT3, a key transcription factor that promotes tumor cell migration, invasion, and angiogenesis.[13][17]
-
Cell Cycle Regulation : Apigenin can induce cell cycle arrest at the G1/S or G2/M checkpoints by modulating the expression of cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors like p21/WAF1.[15][17][18][19]
Visualizations: Workflows and Signaling Pathways
Caption: Workflow for assessing cell viability using the MTT assay.
Caption: Workflow for detecting apoptosis via Annexin V/PI staining.
Caption: Key signaling pathways modulated by this compound.
Experimental Protocols
General Cell Culture and Treatment
This protocol provides a basic framework for culturing cells and applying treatment. Specific media and conditions should be tailored to the cell line being used.
-
Materials :
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin/Streptomycin solution
-
This compound stock solution (dissolved in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks/plates
-
-
Procedure :
-
Culture cells in medium supplemented with 10% FBS and 1% Penicillin/Streptomycin in a humidified incubator at 37°C with 5% CO2.[5][10]
-
Prepare a stock solution of this compound (e.g., 100 mM) in sterile DMSO. Store at -20°C.
-
When cells reach the desired confluency (typically 70-80%), remove the old medium.
-
Add fresh medium containing the desired final concentrations of this compound. Prepare dilutions from the stock solution.
-
Ensure the final concentration of DMSO is consistent across all wells (including vehicle control) and is non-toxic to the cells (typically ≤ 0.1%).
-
Incubate the cells for the specified duration (e.g., 24, 48, or 72 hours) before proceeding with downstream assays.[7]
-
Cell Viability Assessment (MTT Assay)
This protocol measures cell metabolic activity as an indicator of viability.[9]
-
Materials :
-
Cells cultured in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
-
Procedure :
-
Seed cells (e.g., 5x10³ to 2x10⁴ cells/well) in a 96-well plate and allow them to attach overnight.[9][10]
-
Treat cells with various concentrations of this compound and a vehicle control for the desired time (e.g., 24 hours).
-
After incubation, carefully remove the treatment medium.
-
Add 40-50 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.[9]
-
Remove the MTT solution and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570-590 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Apoptosis Detection (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10][12]
-
Materials :
-
Cells cultured in 6- or 12-well plates
-
FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Cold PBS
-
-
Procedure :
-
Seed cells and treat with this compound as described in the general protocol.
-
After treatment, collect both floating and adherent cells. Use trypsin for adherent cells and combine with the supernatant from the corresponding well.
-
Centrifuge the cell suspension (e.g., 200 x g for 5 minutes) and discard the supernatant.[9]
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1x10⁶ cells/mL.[9]
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol (e.g., 5 µL of each).
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the samples immediately using a flow cytometer.
-
Western Blot Analysis for Protein Expression
This protocol is used to detect changes in the expression levels of key proteins in signaling pathways.[9]
-
Materials :
-
Treated and control cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-p-Akt, anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
-
Procedure :
-
Lyse cell pellets in RIPA buffer on ice.
-
Determine protein concentration using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply ECL substrate.
-
Visualize protein bands using an imaging system. Use a loading control like β-actin to normalize results.
-
References
- 1. Apigenin in cancer therapy: anti-cancer effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparative Analysis of Apigenin-3 Acetate versus Apigenin and Methyl-Prednisolone in Inhibiting Proliferation and Gene Expression of Th1 Cells in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Analysis of Apigenin-3 Acetate versus Apigenin and Methyl-Prednisolone in Inhibiting Proliferation and Gene Expression of Th1 Cells in Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Apigenin Induces Apoptosis through a Mitochondria/Caspase-Pathway in Human Breast Cancer MDA-MB-453 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity of apigenin on leukemia cell lines: implications for prevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apigenin inhibits growth and induces apoptosis in human cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Apigenin induces apoptosis by regulating Akt and MAPK pathways in human melanoma cell A375SM - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Plant flavone apigenin inhibits HDAC and remodels chromatin to induce growth arrest and apoptosis in human prostate cancer cells: In vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Apigenin induces apoptosis and counteracts cisplatin-induced chemoresistance via Mcl-1 in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Apigenin role as cell-signaling pathways modulator: implications in cancer prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Apigenin: A Promising Molecule for Cancer Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Signal pathways involved in apigenin inhibition of growth and induction of apoptosis of human anaplastic thyroid cancer cells (ARO) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Apigenin: Molecular Mechanisms and Therapeutic Potential against Cancer Spreading - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. The chemopreventive flavonoid apigenin induces G2/M arrest in keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Apigenin in In Vivo Animal Studies
A Note to Researchers: Extensive literature searches for in vivo animal studies specifically investigating apigenin triacetate did not yield sufficient data to provide detailed dosage and protocol recommendations for this specific compound. The vast majority of available research focuses on the parent compound, apigenin .
Therefore, the following application notes and protocols are based on published in vivo studies of apigenin . This information is intended to serve as a valuable resource and a starting point for researchers and drug development professionals interested in the study of apigenin and its derivatives like this compound. It is crucial to note that the pharmacokinetics and optimal dosage of this compound may differ from those of apigenin. Researchers should exercise caution and conduct dose-finding studies when investigating this compound in vivo.
Overview of Apigenin in In Vivo Research
Apigenin, a naturally occurring flavonoid, has been extensively studied for its potential therapeutic effects in a variety of disease models. These include neurodegenerative disorders, cancer, and inflammatory conditions. It is known to modulate various signaling pathways, exhibit antioxidant properties, and influence cellular processes like apoptosis and cell cycle regulation.
Quantitative Data Summary: Apigenin Dosage in Animal Studies
The following tables summarize the dosages of apigenin used in various in vivo animal studies, categorized by the disease model.
Table 1: Apigenin Dosage in Neurodegenerative Disease Models
| Animal Model | Disease/Condition | Route of Administration | Dosage Range (mg/kg) | Treatment Duration | Key Findings |
| Rats | Alzheimer's Disease (Aβ25-35 induction) | Oral gavage, Intraperitoneal injection | 10 - 351 | 7 days - 12 weeks | Reduced escape latency, increased time in target quadrant, reduced NF-κB p65 levels, increased antioxidant enzymes (SOD, GSH-px), and decreased apoptosis.[1] |
| Mice | Parkinson's Disease (MPTP-induced) | Intraperitoneal injection | 50 | 5 days (prophylaxis or treatment) | Attenuated histopathological changes, reversed changes in inflammatory cytokine levels (TNF-α, IL-1β, IL-6, IL-10, TGF-β).[2] |
| Rats | Parkinson's Disease (Rotenone-induced) | Intraperitoneal injection | 10, 20 | 14 days | Attenuated catalepsy, postural instability, and impaired motor coordination.[3] |
Table 2: Apigenin Dosage in Cancer Models
| Animal Model | Cancer Type | Route of Administration | Dosage Range (mg/kg) | Treatment Duration | Key Findings |
| Mice | Ovarian Cancer (orthotopic) | Intragastric administration | 75, 150 | Daily until sacrifice | Inhibited micrometastasis, downregulated MMP-9, p-AKT, and p-p70S6K1.[4] |
| Mice | Various (Melanoma, Hepatocellular Carcinoma, Ovarian Cancer, Intestinal Adenocarcinoma, Prostate Cancer) | Oral, Intraperitoneal, Subcutaneous | 1.5 - 150 | Average of 28 ± 14 days | Reduced number of metastatic nodules.[5][6] |
| Rats | Breast Cancer (DMBA-induced) | Dietary | 0.02%, 0.1%, 0.5% (w/w) | Not specified | 0.1% dietary apigenin reduced tumor incidence but increased multiplicity.[7] |
Table 3: Apigenin Dosage in Other Conditions
| Animal Model | Disease/Condition | Route of Administration | Dosage Range (mg/kg) | Treatment Duration | Key Findings |
| Rats & Mice | Analgesia (Tail-flick & Hot plate) | Not specified | 10, 20, 40 | Single dose | Optimal analgesic effect at 20 mg/kg.[8] |
| Swiss Mice | Hepatotoxicity | Intraperitoneal injection | 25, 50, 100, 200 | Single dose | Liver damage observed at 100 and 200 mg/kg doses.[9] |
| Rats | Obesity-related Muscular Atrophy | Oral | Not specified | Not specified | Mitigated muscle loss and hypotrophy.[10] |
Experimental Protocols
The following are representative experimental protocols derived from the cited literature. These should be adapted based on specific research needs and institutional guidelines.
Protocol for Investigating Neuroprotective Effects of Apigenin in an Alzheimer's Disease Mouse Model
Objective: To evaluate the effect of apigenin on cognitive function and pathological markers in a transgenic mouse model of Alzheimer's disease.
Materials:
-
APP/PS1 double transgenic mice
-
Apigenin
-
Vehicle (e.g., 0.5% carboxymethylcellulose sodium)
-
Morris Water Maze apparatus
-
Reagents for immunohistochemistry and Western blotting
Procedure:
-
Animal Housing and Grouping: House APP/PS1 mice under standard laboratory conditions. At 3 months of age, randomly divide mice into a vehicle control group and an apigenin treatment group.
-
Drug Administration: Administer apigenin orally (e.g., via gavage) at a specified dose (e.g., 20 mg/kg) daily for 3 months. The control group receives the vehicle.
-
Behavioral Testing (Morris Water Maze):
-
Acquisition Phase: For 5 consecutive days, train the mice to find a hidden platform in a circular pool of water. Record the escape latency and path length.
-
Probe Trial: On day 6, remove the platform and allow the mice to swim freely for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.
-
-
Tissue Collection and Analysis:
-
At the end of the treatment period, euthanize the mice and collect brain tissue.
-
Immunohistochemistry: Analyze Aβ plaque deposition in brain sections.
-
Western Blotting: Analyze the expression levels of proteins related to APP processing (e.g., BACE1), oxidative stress markers, and neurotrophic factors (e.g., BDNF, pCREB).[1][11]
-
Protocol for Assessing the Anti-Metastatic Effects of Apigenin in an Orthotopic Ovarian Cancer Mouse Model
Objective: To determine the effect of oral apigenin administration on tumor growth and metastasis in an orthotopic ovarian cancer model.
Materials:
-
Nude mice
-
Human ovarian cancer cell line (e.g., SKOV3)
-
Apigenin
-
Vehicle (e.g., 0.2% gelatin)
-
Surgical instruments for orthotopic implantation
Procedure:
-
Animal Housing and Grouping: House nude mice in a sterile environment. Divide them into a control group and apigenin treatment groups (e.g., 75 mg/kg and 150 mg/kg).[4]
-
Pre-treatment: Begin daily intragastric administration of apigenin or vehicle one week prior to tumor cell implantation.[4]
-
Orthotopic Tumor Implantation: Surgically implant human ovarian cancer cells into the ovary of each mouse.
-
Continued Treatment and Monitoring: Continue daily administration of apigenin or vehicle. Monitor tumor growth (e.g., by measuring abdominal distention) and mouse body weight twice a week.[4]
-
Endpoint Analysis: After a predetermined period (e.g., 4 weeks post-implantation), sacrifice the mice.[4]
-
Tumor Measurement: Excise and weigh the primary tumors.
-
Metastasis Assessment: Examine organs such as the small intestine and stomach for micrometastases.
-
Molecular Analysis: Analyze tumor tissues for the expression of metastasis-related proteins like MMP-9 and signaling molecules like p-AKT and p-p70S6K1 via Western blotting or immunohistochemistry.[4]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by apigenin and a general experimental workflow for in vivo studies.
References
- 1. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. magistralbr.caldic.com [magistralbr.caldic.com]
- 5. Oral administration of apigenin inhibits metastasis through AKT/P70S6K1/MMP-9 pathway in orthotopic ovarian tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Dose- and time-dependent pharmacokinetics of apigenin trimethyl ether - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Apigenin in cancer prevention and therapy: A systematic review and meta-analysis of animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and metabolism of apigenin in female and male rats after a single oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Subacute exposure to apigenin induces changes in protein synthesis in the liver of Swiss mice [frontiersin.org]
- 11. Protective Potential of Apigenin against Lead Acetate Induced Alterations in Cerebellum of Rats [arccjournals.com]
Apigenin Triacetate: Application Notes and Protocols for Inducing Apoptosis in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apigenin, a naturally occurring flavonoid found in various plants, has garnered significant attention for its anti-inflammatory, antioxidant, and anticancer properties.[1][2] However, its therapeutic application can be limited by poor bioavailability. Apigenin triacetate, a synthetic derivative of apigenin, is designed to enhance cellular uptake and efficacy. This document provides detailed application notes and experimental protocols for utilizing this compound to induce apoptosis in cancer cells, primarily based on the extensive research conducted on its parent compound, apigenin. Acetylation is a common strategy to improve the pharmacological properties of flavonoids.
Mechanism of Action
This compound is presumed to exert its pro-apoptotic effects through mechanisms similar to apigenin, which involves the modulation of multiple key signaling pathways crucial for cancer cell survival and proliferation. Upon cellular uptake, it is likely deacetylated to release the active apigenin. The primary mechanisms include:
-
Induction of Cell Cycle Arrest: Apigenin has been shown to cause cell cycle arrest at the G2/M or G1/S phases in various cancer cell lines.[2]
-
Activation of Intrinsic and Extrinsic Apoptotic Pathways: Apigenin triggers apoptosis through both the mitochondrial (intrinsic) and death receptor-mediated (extrinsic) pathways.[1][3]
-
Modulation of Key Signaling Pathways: It inhibits pro-survival pathways such as PI3K/Akt/mTOR and JAK/STAT, while activating pro-apoptotic pathways.[2][4] It has also been shown to suppress the activation of NF-κB signaling.[3][4]
-
Regulation of Apoptotic Proteins: Apigenin upregulates pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins such as Bcl-2 and Mcl-1.[5]
-
Induction of p53-dependent Apoptosis: Apigenin can induce apoptosis through a p53-dependent pathway.[3]
Quantitative Data: Efficacy of Apigenin in Cancer Cell Lines
The following tables summarize the inhibitory concentration (IC50) values and apoptosis rates observed in various cancer cell lines upon treatment with apigenin. While specific data for this compound is limited, a comparative study on an acetylated form, apigenin-3-acetate, showed an IC50 of 80 µM for inhibiting Th1 cell proliferation.[6] It is hypothesized that this compound may exhibit similar or enhanced potency.
Table 1: IC50 Values of Apigenin in Various Cancer Cell Lines
| Cancer Cell Line | Cancer Type | IC50 (µM) | Treatment Duration (hours) | Reference |
| MDA-MB-453 | Breast Cancer | 35.15 | 72 | [1] |
| HuCCA-1 | Cholangiocarcinoma | 75 | 48 | [7] |
| KKU-M055 | Cholangiocarcinoma | 61 | 48 | [8] |
| HT-29 | Colorectal Adenocarcinoma | >100 (approx.) | 48 | [9] |
| HL-60 | Leucocythemia | >100 (approx.) | 48 | [9] |
| SKOV3 | Ovarian Cancer | Not specified | 24 | [5] |
| A375SM | Melanoma | Not specified | 24 | [10] |
| HT29 | Colorectal Cancer | 12.5 - 50 (varied) | 24-48 | [11] |
Table 2: Apoptosis Rates Induced by Apigenin in Cancer Cell Lines
| Cancer Cell Line | Apigenin Concentration (µM) | Apoptosis Rate (%) | Treatment Duration (hours) | Reference |
| MDA-MB-453 | 35.15 (IC50) | 53.4 (Early + Late) | 72 | [1] |
| HuCCA-1 | 25, 75, 200 | Dose-dependent increase | 48 | [7] |
| KKU-M055 | 80 (IC50) | 24.67 | 24 | [8] |
| SKOV3 | 50 | Significant increase | 24 | [5] |
| A375P | 50, 100 | 24.8, 44.8 | Not specified | [10] |
| A375SM | 50, 100 | 20.0, 36.4 | Not specified | [10] |
Signaling Pathways and Experimental Workflows
Apigenin-Induced Apoptotic Signaling Pathway
Caption: Apigenin-induced apoptosis signaling pathways.
Experimental Workflow for Assessing Apoptosis
Caption: General workflow for apoptosis experiments.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cells and to calculate the IC50 value.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at the desired concentrations (e.g., IC50) for the determined time.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within 1 hour. Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Western Blot Analysis of Apoptosis-Related Proteins
Objective: To investigate the effect of this compound on the expression levels of key apoptotic regulatory proteins.
Materials:
-
Cancer cell line of interest
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved-Caspase-3, anti-Bcl-2, anti-Bax, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cells with this compound as described previously.
-
Lyse the cells with RIPA buffer and determine the protein concentration.
-
Denature equal amounts of protein by boiling with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Conclusion
This compound holds promise as a pro-apoptotic agent for cancer therapy, likely acting through the well-established mechanisms of its parent compound, apigenin. The provided protocols offer a framework for researchers to investigate its efficacy and mechanism of action in various cancer models. Further studies are warranted to establish the specific quantitative effects and optimal application of this compound in oncology research and drug development.
References
- 1. Apigenin Induces Apoptosis through a Mitochondria/Caspase-Pathway in Human Breast Cancer MDA-MB-453 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liaquat National Journal of Cancer Care (LNJCC) [journals.lnh.edu.pk]
- 3. Apigenin induces apoptosis via extrinsic pathway, inducing p53 and inhibiting STAT3 and NFκB signaling in HER2-overexpressing breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Apigenin: Molecular Mechanisms and Therapeutic Potential against Cancer Spreading - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apigenin induces apoptosis and counteracts cisplatin-induced chemoresistance via Mcl-1 in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative Analysis of Apigenin-3 Acetate versus Apigenin and Methyl-Prednisolone in Inhibiting Proliferation and Gene Expression of Th1 Cells in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apigenin inhibits growth and induces apoptosis in human cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and anti-cancer activities of apigenin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Apigenin induces apoptosis by regulating Akt and MAPK pathways in human melanoma cell A375SM - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Investigation of the Effects of Apigenin, a Possible Therapeutic Agent, on Cytotoxic and SWH Pathway in Colorectal Cancer (HT29) Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Apigenin in Drug Delivery Systems
Disclaimer: Extensive literature searches for "apigenin triacetate" in the context of drug delivery systems did not yield specific research articles detailing its formulation or characterization. The following application notes and protocols are based on the wealth of information available for apigenin . Researchers interested in this compound should consider these methodologies as a starting point, with the understanding that the physicochemical properties of the triacetylated form may necessitate significant modifications to these protocols.
Introduction
Apigenin, a naturally occurring flavonoid found in various plants, has garnered significant attention for its potential therapeutic applications, including anti-inflammatory, antioxidant, and anticancer properties.[1] However, its clinical translation is hampered by poor aqueous solubility and low bioavailability.[2] To overcome these limitations, various drug delivery systems have been developed to enhance its therapeutic efficacy. These systems aim to improve solubility, protect apigenin from degradation, and facilitate targeted delivery.[2] This document provides an overview of common drug delivery systems for apigenin, detailed experimental protocols for their preparation and characterization, and insights into the molecular pathways it modulates.
Drug Delivery Systems for Apigenin: A Quantitative Overview
Several types of nanocarriers have been investigated for the delivery of apigenin. The choice of delivery system can significantly impact the physicochemical properties and in vitro/in vivo performance of the formulation. Below is a summary of quantitative data from various studies on apigenin-loaded nanoparticles, liposomes, and micelles.
| Delivery System | Formulation Details | Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Nanoparticles | Liquid Antisolvent Precipitation | 159.2 | - | - | - | [3] |
| Nanoparticles | Chitosan-coated | 189 | 0.3 ± 0.2 | - | - | [4] |
| Liposomes | Thin Film Hydration | 103.2 ± 2.1 | - | - | - | [2] |
| Liposomes | Chitosan-coated | 564.22 ± 39.7 | 0.292 ± 0.022 | 60.17 ± 1.97 | - | [5] |
| Micelles | Thin Film Hydration (TPGS-modified) | 137.1 ± 3.4 | - | 87.35 | 12.6 | [6] |
| Micelles | Thin-film dispersion | 16.9 | - | 96.36 | 1.32 | [7] |
Experimental Protocols
This section provides detailed protocols for the preparation and characterization of apigenin-loaded drug delivery systems.
Preparation of Apigenin-Loaded Nanoparticles by Liquid Antisolvent Precipitation (LAP)
This method is suitable for generating nanoparticles of poorly water-soluble compounds like apigenin.
Materials:
-
Apigenin
-
Dimethyl sulfoxide (DMSO) - Solvent
-
Deionized water - Antisolvent
-
Tween 80 - Surfactant
-
Mannitol - Cryoprotectant
-
Magnetic stirrer
-
Centrifuge
-
Freeze dryer
Protocol:
-
Dissolve a specific amount of apigenin in DMSO to prepare the solvent phase.
-
Prepare an aqueous solution containing Tween 80 (e.g., 5 mg/mL) as the antisolvent phase.
-
Under constant magnetic stirring, inject the apigenin solution into the antisolvent solution at a controlled rate.
-
Continue stirring for a defined period (e.g., 5 minutes) at a specific speed (e.g., 1200 rpm) and temperature (e.g., 45 °C) to allow for nanoparticle precipitation.[8]
-
Centrifuge the resulting nanosuspension at high speed (e.g., 12,500 rpm) for 10 minutes to pellet the nanoparticles.
-
Wash the nanoparticles twice with deionized water containing a small amount of Tween 80 to remove residual DMSO.
-
Re-disperse the nanoparticles in a solution of mannitol (cryoprotectant).
-
Freeze the nanoparticle dispersion at -50°C and then lyophilize for 64 hours to obtain a dry nanoparticle powder.[8]
Preparation of Apigenin-Loaded Liposomes by Thin Film Hydration
This is a common method for preparing liposomal formulations.
Materials:
-
Apigenin
-
Phosphatidylcholine (e.g., Soy Lecithin)
-
Cholesterol
-
Chloroform and Methanol (solvent system)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator or extruder
Protocol:
-
Dissolve apigenin, phosphatidylcholine, and cholesterol in a mixture of chloroform and methanol in a round-bottom flask.
-
Remove the organic solvents using a rotary evaporator under vacuum at a temperature above the lipid transition temperature (e.g., 50°C) to form a thin lipid film on the flask wall.
-
Hydrate the lipid film with PBS (pH 7.4) by gentle rotation of the flask.
-
To reduce the size of the multilamellar vesicles formed, sonicate the liposomal suspension using a probe sonicator or extrude it through polycarbonate membranes of a defined pore size.
Characterization of Apigenin Formulations
Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).
Protocol:
-
Dilute the nanoparticle or liposome suspension with deionized water to an appropriate concentration.
-
Transfer the diluted sample to a disposable cuvette.
-
Measure the particle size (hydrodynamic diameter) and polydispersity index (PDI) using DLS.
-
For zeta potential, use an appropriate folded capillary cell and measure the electrophoretic mobility of the particles.
Method: Indirect quantification by measuring the amount of non-encapsulated drug.
Protocol:
-
Separate the formulated nanoparticles/liposomes from the aqueous medium containing unencapsulated apigenin by centrifugation or ultrafiltration.[9]
-
Collect the supernatant or filtrate.
-
Quantify the amount of free apigenin in the supernatant/filtrate using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.
-
Calculate the EE and DL using the following formulas:
-
EE (%) = [(Total amount of apigenin - Amount of free apigenin) / Total amount of apigenin] x 100
-
DL (%) = [(Total amount of apigenin - Amount of free apigenin) / Total weight of nanoparticles/liposomes] x 100
-
In Vitro Drug Release Study
Method: Dialysis Bag Method.[4]
Protocol:
-
Transfer a known amount of the apigenin formulation into a dialysis bag with a specific molecular weight cut-off (e.g., 12-14 kDa).
-
Immerse the dialysis bag in a release medium (e.g., PBS pH 7.4 with a small percentage of a surfactant like Tween 80 to ensure sink conditions) at 37°C with constant stirring.[4]
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain a constant volume.
-
Analyze the concentration of released apigenin in the collected samples using HPLC or UV-Vis spectrophotometry.
-
Plot the cumulative percentage of drug released against time.
Cell Viability Assay
Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay.
Protocol:
-
Seed cancer cells (e.g., HePG-2) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of free apigenin and the apigenin formulation for a specific duration (e.g., 24, 48 hours).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage relative to the untreated control cells.
Signaling Pathways Modulated by Apigenin
Apigenin has been shown to exert its anticancer effects by modulating several key signaling pathways involved in cell proliferation, apoptosis, and angiogenesis.[1][10]
PI3K/Akt/mTOR Pathway
Apigenin inhibits the PI3K/Akt/mTOR pathway, which is often hyperactivated in cancer. This inhibition leads to decreased cell proliferation and induction of apoptosis.[11]
Caption: Apigenin inhibits the PI3K/Akt/mTOR signaling pathway.
JAK/STAT Pathway
Apigenin can also suppress the JAK/STAT signaling pathway, which is crucial for cytokine-mediated cell survival and proliferation.[12]
Caption: Apigenin suppresses the JAK/STAT signaling pathway.
Experimental Workflow Diagrams
Nanoparticle Formulation and Characterization Workflow
References
- 1. Apigenin in cancer therapy: anti-cancer effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhancing therapy with nano-based delivery systems: exploring the bioactive properties and effects of apigenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Effect of Encapsulated Apigenin Nanoparticles on HePG-2 Cells through Regulation of P53 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Micelles of TPGS modified apigenin phospholipid complex for oral administration: preparation, in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of a biomimetic nanoparticle platform for apigenin therapy in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. austincellularnutrition.com [austincellularnutrition.com]
- 9. Liposomal Apigenin - CD Bioparticles [cd-bioparticles.net]
- 10. mdpi.com [mdpi.com]
- 11. The Effects of Apigenin-Biosynthesized Ultra-Small Platinum Nanoparticles on the Human Monocytic THP-1 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Apigenin: A Promising Molecule for Cancer Prevention - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Apigenin Triacetate as a Potent Radiosensitizer in Cancer Therapy
Introduction
Radiotherapy is a cornerstone of cancer treatment, utilizing ionizing radiation to induce DNA damage and subsequent cell death in malignant tissues. A major challenge in radiotherapy is the development of radioresistance by tumor cells, which can lead to treatment failure. Radiosensitizers are agents that can enhance the efficacy of radiation therapy, making cancer cells more susceptible to radiation-induced damage. An ideal radiosensitizer would selectively target tumor cells while exhibiting minimal toxicity to surrounding healthy tissues.[1]
Apigenin, a natural flavonoid found in various fruits and vegetables, has garnered significant attention for its anticancer properties, including the ability to act as a radiosensitizer.[2][3][4] It modulates numerous cellular processes by inducing apoptosis, inhibiting DNA repair, and arresting the cell cycle.[3][5][6][7] However, the clinical application of apigenin is often limited by its poor water solubility and low bioavailability. Apigenin triacetate, a synthetic acetylated derivative of apigenin, is designed to overcome these limitations, offering potentially improved pharmacokinetic properties while retaining the biological activity of the parent compound.
These application notes provide a comprehensive overview of the use of this compound as a radiosensitizer, based on the established mechanisms of apigenin. We detail its mechanism of action, summarize key quantitative data from preclinical studies, and provide detailed protocols for experimental validation.
Mechanism of Action
This compound is presumed to exert its radiosensitizing effects through a multi-targeted approach inherited from apigenin, primarily by enhancing radiation-induced apoptosis, inhibiting DNA damage repair mechanisms, and inducing cell cycle arrest at radiosensitive phases.
Enhancement of Radiation-Induced Apoptosis
Radiation therapy aims to trigger apoptosis (programmed cell death) in cancer cells. Apigenin enhances this effect by modulating the expression of key regulatory proteins in the apoptotic pathway.[3][8]
-
Modulation of Bcl-2 Family Proteins: Apigenin downregulates the expression of anti-apoptotic proteins like Bcl-2 and upregulates pro-apoptotic proteins such as Bax.[3][9][10] This shift in the Bax/Bcl-2 ratio lowers the threshold for apoptosis, sensitizing cancer cells to the effects of radiation.[9]
-
Caspase Activation: The altered balance of Bcl-2 family proteins leads to the release of cytochrome c from the mitochondria, activating a cascade of caspases (e.g., caspase-9 and caspase-3) that execute the apoptotic program.[8][11]
Inhibition of DNA Damage Repair
Ionizing radiation kills cancer cells by inducing extensive DNA damage, particularly double-strand breaks (DSBs). Tumor cells can often repair this damage, leading to radioresistance. Apigenin has been shown to interfere with these repair processes.[7]
-
ATM/H2AX Pathway Activation: Apigenin induces the phosphorylation of key DNA damage response proteins, including ATM and H2AX, signaling the presence of DNA damage.[5][6]
-
Downregulation of Repair Genes: Crucially, sustained signaling can lead to the downregulation of genes essential for DNA repair, preventing the cancer cells from recovering after irradiation and pushing them towards apoptosis.[6][7]
Modulation of Key Signaling Pathways
Apigenin influences multiple signaling pathways that are critical for cancer cell proliferation, survival, and radioresistance.[2][4][12][13][14] By inhibiting these pathways, this compound can suppress tumor growth and enhance the cellular response to radiation.
-
PI3K/Akt/mTOR Pathway: Inhibition of this pathway reduces cancer cell proliferation and survival.[12][13][14]
-
STAT3 Pathway: Suppression of STAT3 signaling decreases the expression of downstream targets involved in angiogenesis and cell survival, such as VEGF.[2][4][12][15]
-
NF-κB Pathway: Apigenin inhibits NF-κB, a key regulator of inflammation and cell survival, which is often constitutively active in cancer cells and contributes to radioresistance.[1][12]
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies investigating the radiosensitizing effects of apigenin. These results provide a benchmark for experiments with this compound.
Table 1: In Vitro Radiosensitizing Effects of Apigenin
| Cancer Cell Line | Apigenin Concentration | Radiation Details | Key Outcomes |
|---|---|---|---|
| SQ-5 (Human Lung Carcinoma) | 40 µM | X-rays | Sensitizer Enhancement Ratio (SER) of 1.5 at 10% survival.[3] Significant increase in apoptosis.[3][10] |
| LNCaP (Human Prostate Cancer) | 65 µM (IC50) | 2 Gy (6 MV Photon Beam) | Significant increase in early apoptosis, late apoptosis, and necrosis compared to radiation alone. Significant upregulation of Bax/Bcl-2 ratio.[9] |
Table 2: In Vivo Radiosensitizing Effects of Apigenin
| Animal Model | Cancer Type | Treatment Regimen | Key Outcomes |
|---|
| Female Mice | Solid Ehrlich Carcinoma | Apigenin (50 mg/kg, i.p.) + 6.5 Gy γ-irradiation | Synergistic suppression of tumor growth.[15] Downregulation of angiogenic regulators (STAT3, VEGF-C).[15] Enhanced apoptosis via increased cleaved caspase-3.[15] |
Experimental Protocols
The following protocols provide a framework for evaluating the radiosensitizing potential of this compound in a research setting.
Protocol 1: Cell Viability and Radiosensitivity (Clonogenic Survival Assay)
This assay is the gold standard for measuring the effectiveness of a radiosensitizer by assessing the ability of single cells to form viable colonies after treatment.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
6-well culture plates
-
Radiation source (e.g., X-ray irradiator)
-
Crystal Violet staining solution (0.5% w/v in methanol)
Procedure:
-
Cell Seeding: Plate cells in 6-well plates at a predetermined density (e.g., 200-5000 cells/well, depending on the radiation dose) and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a non-toxic concentration of this compound or vehicle (DMSO) for a specified duration (e.g., 16-24 hours) before irradiation.[10]
-
Irradiation: Irradiate the plates with increasing doses of radiation (e.g., 0, 2, 4, 6, 8 Gy).
-
Post-Irradiation Incubation: After irradiation, replace the medium with fresh complete medium (with or without this compound, depending on the experimental design) and incubate for 10-14 days to allow colony formation.
-
Colony Staining: Wash the plates with PBS, fix the colonies with methanol for 15 minutes, and then stain with Crystal Violet solution for 30 minutes.
-
Colony Counting: Wash the plates with water and air dry. Count the colonies containing ≥50 cells.
-
Data Analysis: Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment group. Plot the SF versus the radiation dose on a semi-log graph to generate survival curves. The Sensitizer Enhancement Ratio (SER) can be calculated by comparing the radiation dose required to achieve a specific survival level (e.g., 10%) with and without the sensitizer.
Protocol 2: Apoptosis Assessment (Annexin V-FITC / Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis and necrosis following treatment.
Materials:
-
Treated cells from a 6-well plate
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Cell Preparation: Culture and treat cells with this compound and/or radiation as described in the general workflow.
-
Cell Harvesting: At a specified time point post-treatment (e.g., 24-48 hours), collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by each treatment condition.
Protocol 3: Western Blot Analysis for Protein Expression
This technique is used to measure changes in the levels of specific proteins involved in apoptosis, DNA repair, and cell signaling (e.g., Bcl-2, Bax, p21, cleaved caspase-3, p-ATM).
Materials:
-
Treated cell pellets
-
RIPA lysis buffer with protease/phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the harvested cell pellets in RIPA buffer on ice. Centrifuge to remove cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a specific primary antibody overnight at 4°C. Following washes with TBST, incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After final washes, apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to compare protein expression levels across different treatment groups.
Conclusion and Future Directions
The available evidence for apigenin strongly suggests that its derivative, this compound, is a promising candidate for use as a clinical radiosensitizer. Its ability to simultaneously enhance apoptosis, inhibit DNA repair, and suppress critical oncogenic signaling pathways provides a multi-pronged strategy to overcome radioresistance in cancer cells. Furthermore, its characteristically low toxicity profile in normal cells makes it an attractive agent for combination therapy.[1]
Future research should focus on directly validating the radiosensitizing effects of this compound in a range of cancer models. Key areas for investigation include:
-
Pharmacokinetic and pharmacodynamic studies to confirm the improved bioavailability and in vivo stability of this compound.
-
Head-to-head comparisons with apigenin in both in vitro and in vivo models to quantify the enhancement in efficacy.
-
Investigation into its efficacy across a broader spectrum of tumor types.
-
Well-designed preclinical studies to establish optimal dosing and treatment schedules in combination with radiotherapy, paving the way for future clinical trials.[1]
References
- 1. Chemoprotective and chemosensitizing effects of apigenin on cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The influence of apigenin on cellular responses to radiation: From protection to sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Apigenin induces DNA damage through the PKCδ-dependent activation of ATM and H2AX causing down-regulation of genes involved in cell cycle control and DNA repair - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apigenin induces DNA damage through the PKCδ-dependent activation of ATM and H2AX causing down-regulation of genes involved in cell cycle control and DNA repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Apigenin and Hesperidin Downregulate DNA Repair Genes in MCF-7 Breast Cancer Cells and Augment Doxorubicin Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Apigenin Enhanced Radiation-Induced Apoptosis/Necrosis by Sensitization of LNCaP Prostate Cancer Cells to 6 MV Photon Beams - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The chemopreventive flavonoid apigenin confers radiosensitizing effect in human tumor cells grown as monolayers and spheroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Apigenin: A Promising Molecule for Cancer Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Apigenin role as cell-signaling pathways modulator: implications in cancer prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Antitumor and radiosensitizing synergistic effects of apigenin and cryptotanshinone against solid Ehrlich carcinoma in female mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing Aqueous Solubility of Apigenin and Its Derivatives
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on improving the aqueous solubility of the poorly soluble flavonoid, apigenin, and its lipophilic prodrug, apigenin triacetate.
Disclaimer: Scientific literature specifically detailing solubility enhancement techniques for this compound is limited. This compound, an acetylated form of apigenin, has increased lipophilicity and is expected to exhibit even lower aqueous solubility than its parent compound. The strategies outlined below are well-established for apigenin and represent standard pharmaceutical approaches for improving the solubility of such poorly water-soluble (Biopharmaceutics Classification System - BCS Class II) compounds. These methods serve as a robust starting point for developing formulations for this compound.
Frequently Asked Questions (FAQs)
Q1: What are apigenin and this compound, and why is their solubility a challenge?
Apigenin is a natural flavonoid with recognized potential for various therapeutic applications. However, its clinical utility is hampered by very low water solubility (approximately 1.35 µg/mL), which limits its absorption and bioavailability.[1][2] this compound is a synthetic prodrug of apigenin where the hydroxyl groups are converted to acetate esters. This modification increases the molecule's lipophilicity, which can enhance cell membrane permeability but further decreases its solubility in aqueous solutions, making it difficult to work with in experimental and physiological settings.
Q2: What are the primary strategies to improve the aqueous solubility of these compounds?
There are several effective formulation strategies to enhance the solubility of poorly soluble drugs like apigenin and its derivatives.[1] The most common approaches include:
-
Solid Dispersions: Dispersing the compound in an amorphous form within a hydrophilic polymer matrix. This prevents the drug from crystallizing and allows for faster dissolution.[1][3]
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range. This dramatically increases the surface area-to-volume ratio, leading to a higher dissolution rate.[4][5]
-
Cyclodextrin Complexation: Encapsulating the lipophilic drug molecule within the hydrophobic core of a cyclodextrin (a cyclic oligosaccharide), which has a hydrophilic exterior, thereby forming a water-soluble inclusion complex.[6][7]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): Formulating the drug in a mixture of oils, surfactants, and co-solvents that spontaneously form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium.[2]
-
pH Modification: For ionizable compounds, adjusting the pH of the solution can increase solubility. However, apigenin's solubility only slightly increases in mild alkaline environments (e.g., 2.16 µg/mL at pH 7.5), and this may not be suitable for all applications.[2]
Q3: How do I choose the best solubility enhancement method for my experiment?
The optimal method depends on several factors, including the desired final concentration, the experimental system (in vitro vs. in vivo), required stability, and available laboratory equipment. For example, for in vitro cell culture studies, a stock solution using an organic solvent like DMSO is common, but for in vivo studies, a formulation like a nanosuspension or solid dispersion is often necessary to achieve adequate exposure. The workflow diagram below can help guide your decision-making process.
Troubleshooting Guide
Problem: My compound (apigenin or this compound) is precipitating when I add it to my aqueous buffer.
-
Cause: The concentration of the compound exceeds its maximum solubility in the final solution. This is common when diluting a high-concentration stock solution (e.g., in DMSO) into an aqueous medium.
-
Solution 1 (For in vitro use): Ensure the final concentration of the organic solvent (like DMSO) is low (typically <0.5%) and does not affect the experimental model. Prepare the final dilution immediately before use.
-
Solution 2 (Formulation Approach): The compound requires a formal solubility enhancement strategy. Simple dilution is insufficient. Consider preparing a cyclodextrin complex, a solid dispersion, or a nanosuspension to create a stable aqueous system.
Problem: I prepared a solid dispersion, but the dissolution rate is not significantly improved.
-
Cause 1: The drug is not fully amorphous and may still exist in a crystalline state within the polymer matrix.
-
Solution 1: Confirm the amorphous nature of your solid dispersion using techniques like Powder X-ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC). If crystalline peaks are present, optimize the preparation method. This may involve changing the drug-to-polymer ratio, using a different solvent system for evaporation, or selecting a polymer with better miscibility.[8]
-
Cause 2: The chosen polymer is not optimal for the drug or the release medium.
-
Solution 2: Screen different hydrophilic polymers. Studies on apigenin have shown that polymers like Pluronic® F-127 (PLU127) and Soluplus® can be highly effective.[1][8]
Problem: My nanosuspension particles are aggregating and settling over time.
-
Cause: Insufficient stabilization. The high surface energy of nanoparticles makes them prone to aggregation to minimize their surface area.
-
Solution: Optimize the stabilizer system. This involves selecting an appropriate stabilizer (surfactant or polymer) and its concentration. A combination of stabilizers (e.g., an ionic surfactant with a non-ionic polymer) can provide electrostatic and steric stabilization. Ensure the energy input during preparation (e.g., high-pressure homogenization or sonication time) is sufficient to achieve a stable particle size.[4][5]
Quantitative Data on Apigenin Solubility Enhancement
The following tables summarize quantitative data from studies that successfully improved the solubility of apigenin . These values provide a benchmark for the level of enhancement that may be achievable for this compound using similar methods.
| Method | Carrier / System | Medium | Final Solubility / Concentration | Fold Increase vs. Pure Apigenin | Citation |
| Solid Dispersion | Pluronic® F-127 (PLU127) | Water | 252 ± 1 µg/mL | ~186x | [1][9] |
| Solid Dispersion | Soluplus® | Water | ~24.6 µg/mL | ~18.25x | [8] |
| Solid Dispersion | Mesoporous Silica Nanoparticles (MSN) | Water | 25.11 µg/mL | ~18.6x | [10] |
| Nanosuspension | PEG 400 (as antisolvent) | Water | ~44.5 µg/mL | ~33x | [4] |
| Cyclodextrin Complex | Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | Water | Not specified | >8x vs binary complex | [11] |
| Phytosome | Phospholipid Complex | Water | ~77.8 µg/mL | >36x | [12] |
| Polymeric Micelles | Pluronic® P123 / Solutol HS 15 | Water | 320.8 µg/mL | ~148x | [2] |
| SEDDS | Capryol™ 90, Cremophor®EL, Transcutol®HP | Water | ~10,125 µg/mL (15mg/g in SMEDDS) | ~7500x | [2] |
Note: The baseline aqueous solubility of apigenin is cited as ~1.35 µg/mL.[1][2]
Experimental Protocols
Protocol 1: Preparation of Apigenin Solid Dispersion by Ball Milling
This protocol is adapted from a method shown to be effective for apigenin and is suitable for this compound.[1][3]
-
Materials: Apigenin (or triacetate), Pluronic® F-127 (PLU127), mortar and pestle, ball mill with stainless steel jars and balls.
-
Preparation of Physical Mixture: Weigh apigenin and PLU127 to create a mixture with 10% w/w of the active compound (e.g., 100 mg apigenin and 900 mg PLU127).
-
Grinding: Thoroughly grind the physical mixture in a mortar to ensure homogeneity.
-
Ball Milling: Transfer the ground powder to a 50 mL stainless steel jar containing three 12 mm stainless steel balls.
-
Milling Process: Mill the mixture at a frequency of 30 Hz for 60 minutes at room temperature.
-
Storage: Collect the resulting powder and store it in a desiccator to protect it from moisture.
-
Characterization (Recommended): Use PXRD to confirm the amorphous state of the drug in the final solid dispersion.
Protocol 2: Preparation of Apigenin Nanosuspension by Antisolvent Precipitation
This protocol uses a green and effective antisolvent method.[4]
-
Materials: Apigenin (or triacetate), a suitable organic solvent (e.g., DMSO, DMF), an antisolvent/stabilizer solution (e.g., Polyethylene Glycol 400 - PEG 400), magnetic stirrer, probe sonicator.
-
Solvent Phase Preparation: Dissolve apigenin in the chosen organic solvent to create a concentrated solution (e.g., 10 mg/mL in DMSO).
-
Antisolvent Phase: Place the antisolvent (PEG 400) in a beaker and stir vigorously on a magnetic stirrer.
-
Precipitation: Add the drug solution dropwise into the stirring antisolvent. The drug will precipitate out as nanoparticles.
-
Homogenization: Immediately subject the resulting suspension to high-energy processing, such as probe sonication or high-pressure homogenization, to reduce particle size and ensure uniformity.
-
Solvent Removal (Optional): If necessary, the organic solvent can be removed by a suitable method like dialysis or evaporation under reduced pressure.
-
Characterization (Recommended): Measure particle size and zeta potential using Dynamic Light Scattering (DLS) to assess the quality and stability of the nanosuspension.
Visualizations
Workflow for Selecting a Solubility Enhancement Strategy
The following diagram provides a logical workflow to help researchers select an appropriate strategy for enhancing the solubility of apigenin or this compound based on their experimental needs.
Caption: Decision workflow for selecting a solubility enhancement method.
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. Enhancing the Solubility and Dissolution of Apigenin: Solid Dispersions Approach [mdpi.com]
- 4. Fabrication of Stable Apigenin Nanosuspension with PEG 400 as Antisolvent for Enhancing the Solubility and Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijrar.org [ijrar.org]
- 6. ajpbp.com [ajpbp.com]
- 7. Advancements in Cyclodextrin Complexes with Bioactive Secondary Metabolites and Their Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Enhancing the Solubility and Dissolution of Apigenin: Solid Dispersions Approach | Semantic Scholar [semanticscholar.org]
- 10. Enhanced Solubility and Bioavailability of Apigenin via Preparation of Solid Dispersions of Mesoporous Silica Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Formulation of Apigenin-Cyclodextrin-Chitosan Ternary Complex: Physicochemical Characterization, In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. fisherpub.sjf.edu [fisherpub.sjf.edu]
Technical Support Center: Optimizing Apigenin Triacetate Concentration for Cytotoxicity Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with apigenin triacetate in cytotoxicity assays. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Disclaimer: Scientific literature predominantly focuses on apigenin. While this compound is a derivative, specific data on its cytotoxic concentrations and behavior is limited. The following information on apigenin serves as a strong starting point for optimizing your experiments with this compound.
Frequently Asked Questions (FAQs)
What is a good starting concentration range for this compound in a cytotoxicity assay?
Based on studies with apigenin, a broad concentration range is recommended to determine the optimal cytotoxic concentration for your specific cell line. A common starting point is to test concentrations from 1 µM to 100 µM.[1] Some studies have used concentrations up to 200 µM.[2]
The half-maximal inhibitory concentration (IC50) of apigenin varies significantly depending on the cell line and the duration of exposure. For example, the IC50 for apigenin in HL60 leukemia cells is 30 µM, while for HeLa cervical cancer cells, it is 10 µM after 72 hours of exposure.[2][3]
Table 1: IC50 Values of Apigenin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) |
| HL60 | Leukemia | 30 | 24 |
| TF1 | Erythroleukemia | >100 | 24 |
| K562 | Erythroleukemia | >100 | 24 |
| A375 | Melanoma | ~30 | 72 |
| MDA-MB-453 | Breast Cancer | ~50 | 72 |
| HeLa | Cervical Cancer | 10 | 72 |
| SiHa | Cervical Cancer | 68 | 72 |
| CaSki | Cervical Cancer | 76 | 72 |
| C33A | Cervical Cancer | 40 | 72 |
| HT29 | Colorectal Cancer | ~25 | 48 |
| SKOV3 | Ovarian Cancer | ~50 | Not Specified |
| MM-B1 | Malignant Mesothelioma | 49.16 | 72 |
| MM-F1 | Malignant Mesothelioma | 46.95 | 72 |
| H-Meso-1 | Malignant Mesothelioma | 34.31 | 72 |
How should I dissolve this compound for my experiments?
Apigenin is sparingly soluble in aqueous buffers but is soluble in organic solvents like DMSO, ethanol, and DMF.[4] For cell culture experiments, it is common practice to prepare a concentrated stock solution in DMSO.[5] This stock solution is then diluted to the final desired concentration in the cell culture medium. The final concentration of DMSO in the medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[3]
Table 2: Solubility of Apigenin in Different Solvents [4]
| Solvent | Solubility |
| DMSO | ~15 mg/mL |
| Dimethylformamide (DMF) | ~25 mg/mL |
| Ethanol | ~0.3 mg/mL |
| Aqueous Buffer (DMF:PBS 1:8) | ~0.1 mg/mL |
What are the common methods to assess cytotoxicity induced by this compound?
Several assays can be used to measure the cytotoxic effects of this compound. The most common include:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][5]
-
Trypan Blue Exclusion Assay: This method distinguishes between viable and non-viable cells based on membrane integrity.[2]
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay identifies apoptotic and necrotic cells.[3][5]
-
LDH Assay: This assay measures the release of lactate dehydrogenase from damaged cells, indicating cytotoxicity.[5]
Troubleshooting Guide
I am not observing any cytotoxicity with this compound. What could be the issue?
-
Concentration: The concentration of this compound may be too low. Refer to Table 1 for the effective concentrations of apigenin in various cell lines and consider testing a higher concentration range.
-
Solubility: Poor solubility can lead to an inaccurate final concentration. Ensure that the compound is fully dissolved in the stock solution before diluting it in the cell culture medium. You may need to gently warm the stock solution or use sonication to aid dissolution.[6]
-
Cell Line Resistance: Some cell lines are more resistant to apigenin.[2] Consider increasing the incubation time or using a different, more sensitive cell line.
-
Compound Stability: Ensure the stability of your this compound solution. It is recommended to prepare fresh dilutions for each experiment.[4]
The results of my cytotoxicity assay are not reproducible. What are the possible reasons?
-
Inconsistent Cell Seeding: Ensure that a consistent number of cells are seeded in each well.[5]
-
Variable Incubation Times: Adhere to a strict incubation schedule for all experimental and control groups.
-
Pipetting Errors: Use calibrated pipettes and proper pipetting techniques to ensure accurate dilutions.
-
Edge Effects in Multi-well Plates: To minimize edge effects, avoid using the outer wells of the plate or fill them with sterile PBS.
Experimental Protocols
MTT Assay for Cell Viability
This protocol is a general guideline and may need to be optimized for your specific cell line and experimental conditions.[1][5]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.[5]
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.3–60.0 µM) and a vehicle control (e.g., DMSO).[5]
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).[5]
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[5]
-
Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[1]
Annexin V/PI Staining for Apoptosis
This protocol provides a general workflow for assessing apoptosis by flow cytometry.[3][5]
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat them with the desired concentration of this compound and a vehicle control for the specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.[3][5]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.[5]
Visualizations
Caption: Experimental workflow for determining the cytotoxicity of this compound.
Caption: Simplified PI3K/Akt signaling pathway modulated by apigenin.[2][7]
References
- 1. Apigenin Induces Apoptosis through a Mitochondria/Caspase-Pathway in Human Breast Cancer MDA-MB-453 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity of apigenin on leukemia cell lines: implications for prevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxidative Stress Triggered by Apigenin Induces Apoptosis in a Comprehensive Panel of Human Cervical Cancer-Derived Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. A Comprehensive Assessment of Apigenin as an Antiproliferative, Proapoptotic, Antiangiogenic and Immunomodulatory Phytocompound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Bioavailability of Apigenin Triacetate In Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to overcome the poor in vivo bioavailability of apigenin triacetate.
Frequently Asked Questions (FAQs)
1. What is this compound and why is it used instead of apigenin?
This compound is a synthetic prodrug of apigenin, a naturally occurring flavonoid with promising therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer effects.[1][2] The three hydroxyl groups of apigenin are acetylated to form this compound. This chemical modification increases the lipophilicity of the molecule, which is intended to enhance its absorption across the gastrointestinal tract. Following absorption, it is anticipated that esterase enzymes in the body cleave the acetate groups, releasing the active parent compound, apigenin.
2. What are the primary challenges contributing to the poor bioavailability of apigenin (and by extension, apigenin released from this compound)?
The primary challenges are:
-
Low Aqueous Solubility: Apigenin is poorly soluble in water, which limits its dissolution in the gastrointestinal fluids, a prerequisite for absorption.[2]
-
Extensive First-Pass Metabolism: After absorption, apigenin undergoes significant metabolism in the intestines and liver, primarily through glucuronidation and sulfation.[3][4] This rapid conversion to metabolites reduces the amount of active apigenin that reaches systemic circulation.
3. What are the common formulation strategies to improve the oral bioavailability of apigenin and its prodrugs?
Common strategies focus on improving solubility and protecting the drug from premature metabolism. These include:
-
Nanoformulations: Reducing the particle size to the nanometer range increases the surface area for dissolution.[1]
-
Nanosuspensions: Dispersions of pure drug nanocrystals.
-
Nanoemulsions: Oil-in-water or water-in-oil emulsions with droplet sizes in the nanoscale.
-
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): Lipid-based nanoparticles that can encapsulate the drug.
-
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level to enhance solubility and dissolution rate.[5][6]
-
Phospholipid Complexes (Phytosomes): Forming a complex between the drug and phospholipids to improve lipophilicity and membrane permeability.
4. How is the success of a bioavailability enhancement strategy evaluated in vivo?
The success is evaluated through pharmacokinetic studies in animal models (e.g., rats or mice).[7][8] Key parameters measured from plasma concentrations over time include:
-
Cmax (Maximum Plasma Concentration): The highest concentration of the drug in the blood.
-
Tmax (Time to Cmax): The time at which Cmax is reached.
-
AUC (Area Under the Curve): The total drug exposure over time. An increased AUC indicates improved bioavailability.
Troubleshooting Guides
Problem 1: Low and variable plasma concentrations of apigenin after oral administration of an this compound formulation.
| Possible Cause | Troubleshooting Step |
| Incomplete in vivo hydrolysis of this compound to apigenin. | 1. Analyze plasma samples for the presence of this compound and its partially deacetylated metabolites in addition to apigenin. This can be done using LC-MS/MS. 2. If significant levels of the prodrug are detected, consider co-administration with an esterase inhibitor in a pilot study to confirm if hydrolysis is the rate-limiting step. However, this is for diagnostic purposes and not a viable long-term strategy. |
| Poor dissolution of the formulation in the GI tract. | 1. Perform in vitro dissolution studies in simulated gastric and intestinal fluids (SGF and SIF) to assess the release profile of your formulation. 2. If dissolution is poor, consider reformulating using techniques like solid dispersions with hydrophilic polymers or developing a nanoemulsion. |
| Precipitation of the drug in the GI tract after release from the formulation. | 1. Include precipitation inhibitors in your formulation, such as hydrophilic polymers (e.g., HPMC, PVP). 2. For lipid-based formulations, ensure the drug remains solubilized upon dispersion in aqueous media. |
| Extensive first-pass metabolism of the released apigenin. | 1. Analyze plasma for high levels of apigenin glucuronides and sulfates. 2. Consider co-administration with inhibitors of UGT and SULT enzymes (e.g., piperine) in preclinical studies to assess the impact of metabolism. 3. Formulation strategies that promote lymphatic transport (e.g., lipid-based formulations) can help bypass the liver and reduce first-pass metabolism. |
| Issues with the in vivo experimental procedure. | 1. Ensure proper oral gavage technique to avoid accidental administration into the lungs.[9][10][11][12] 2. Verify the accuracy of dosing solutions and the calibration of analytical instruments. 3. Optimize blood collection and sample processing to prevent degradation of the analyte.[3][7][13] |
Problem 2: Difficulty in preparing a stable nanoformulation of this compound.
| Possible Cause | Troubleshooting Step |
| Particle/droplet aggregation. | 1. Optimize the concentration and type of stabilizer (surfactant or polymer). For nanoemulsions, a combination of surfactants may be needed. 2. Measure the zeta potential of the formulation. A zeta potential of at least ±20 mV is generally required for good electrostatic stabilization. 3. For nanosuspensions, consider adding a steric stabilizer in addition to an electrostatic one. |
| Drug leakage from the formulation. | 1. For lipid-based nanoparticles, select lipids with higher melting points to create a more stable matrix. 2. Ensure the drug is fully dissolved in the lipid/oil phase during preparation. 3. For nanoemulsions, assess the drug's solubility in the chosen oil phase. |
| Inconsistent particle size. | 1. Optimize the parameters of your preparation method (e.g., homogenization speed and time, sonication energy and duration). 2. Ensure all components are fully dissolved and at the correct temperature before processing. |
Quantitative Data on Bioavailability Enhancement of Apigenin Formulations
The following tables summarize the improvement in pharmacokinetic parameters for various apigenin formulations compared to the free drug. While specific data for this compound is limited, these results for apigenin provide a benchmark for expected improvements.
Table 1: Pharmacokinetic Parameters of Different Apigenin Formulations in Rats
| Formulation | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Relative Bioavailability Increase |
| Apigenin Suspension | 10 | 0.8 ± 0.1 | 4.0 | 7.9 ± 1.2 | - |
| Bio-SNEDDS | 10 | 1.6 ± 0.3 | 2.0 | 15.1 ± 2.5 | 1.9-fold |
| Apigenin Coarse Powder | 50 | 0.2 ± 0.1 | 4.0 | 1.2 ± 0.5 | - |
| SNEDDS (GTP2575) | 50 | 1.1 ± 0.3 | 4.0 | 4.6 ± 1.1 | 3.8-fold |
| SNEDDS (GTP3070) | 50 | 0.9 ± 0.2 | 4.0 | 4.0 ± 0.9 | 3.3-fold |
Data adapted from studies on self-nanoemulsifying drug delivery systems (SNEDDS).[14][15]
Table 2: Improvement in Apigenin Bioavailability with Solid Dispersions
| Formulation | Carrier | Method | Dissolution Enhancement | Bioavailability Enhancement (vs. pure drug) |
| Solid Dispersion | Pluronic F-127 | Microwave | ~2.5-fold | 3.19-fold (vs. marketed capsule) |
| Solid Dispersion | Mesoporous Silica Nanoparticles | Physical Adsorption | Significant | 8.32-fold |
Data adapted from studies on solid dispersions.[16]
Experimental Protocols
1. Protocol for Synthesis of this compound
This protocol is a general method for the acetylation of flavonoids and should be optimized for apigenin.
Materials:
-
Apigenin
-
Acetic anhydride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round bottom flask, magnetic stirrer, reflux condenser
Procedure:
-
Dissolve apigenin in anhydrous pyridine in a round bottom flask.
-
Add acetic anhydride dropwise to the solution while stirring at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into ice-cold water and extract with DCM.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain pure this compound.
2. Protocol for In Vivo Pharmacokinetic Study in Rats
This protocol outlines a general procedure for an oral bioavailability study. All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).[9][10][11][12]
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250 g)
-
This compound formulation and vehicle control
-
Oral gavage needles
-
Blood collection tubes (e.g., with heparin or EDTA)
-
Centrifuge
-
Materials for plasma processing and storage
Procedure:
-
Fast the rats overnight (12-18 hours) with free access to water before dosing.
-
Accurately weigh each rat and calculate the dose volume. The typical oral gavage volume for rats is 5-10 mL/kg.[10][11]
-
Administer the this compound formulation or vehicle control via oral gavage.
-
Collect blood samples (approximately 0.2-0.3 mL) at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) from the tail vein, saphenous vein, or via a cannula.[3][7][13]
-
Place the blood samples into anticoagulant-coated tubes.
-
Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4 °C) to separate the plasma.
-
Transfer the plasma to clean tubes and store at -80 °C until analysis.
-
Analyze the plasma samples for apigenin concentration using a validated HPLC or LC-MS/MS method.[15][17][18][19]
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
Visualizations
Signaling Pathways Modulated by Apigenin
Apigenin, the active form of this compound, has been shown to modulate several key signaling pathways involved in cell growth, proliferation, and survival, which are often dysregulated in cancer.
Caption: Apigenin's inhibition of the PI3K/Akt signaling pathway.[20][21][22]
Caption: Apigenin's modulation of the MAPK/ERK signaling pathway.[14][23][24][25][26]
Caption: Experimental workflow for in vivo bioavailability assessment.
References
- 1. ijrar.org [ijrar.org]
- 2. Preparation and In Vitro Evaluation of Solid Dispersions of Total Flavones of Hippophae rhamnoides L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Blood sampling in mice - TransCure bioServices [transcurebioservices.com]
- 4. Blood sampling: Mouse | NC3Rs [nc3rs.org.uk]
- 5. researchgate.net [researchgate.net]
- 6. jneonatalsurg.com [jneonatalsurg.com]
- 7. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. unmc.edu [unmc.edu]
- 9. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 11. scribd.com [scribd.com]
- 12. research.sdsu.edu [research.sdsu.edu]
- 13. scribd.com [scribd.com]
- 14. researchgate.net [researchgate.net]
- 15. Quantitative determination of apigenin and its metabolism in rat plasma after intravenous bolus administration by HPLC coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 17. Simultaneous Determination and Pharmacokinetic Study of Quercetin, Luteolin, and Apigenin in Rat Plasma after Oral Administration of Matricaria chamomilla L. Extract by HPLC-UV - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A simple HPLC method for the determination of apigenin in mouse tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ijhsr.org [ijhsr.org]
- 20. Targeting the PI3K/Akt/mTOR axis by apigenin for cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. mdpi.com [mdpi.com]
- 23. Apigenin induces apoptosis by regulating Akt and MAPK pathways in human melanoma cell A375SM - PMC [pmc.ncbi.nlm.nih.gov]
- 24. aacrjournals.org [aacrjournals.org]
- 25. mdpi.com [mdpi.com]
- 26. Apigenin inhibits cell migration through MAPK pathways in human bladder smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Apigenin triacetate degradation products and their interference
Welcome to the technical support center for apigenin triacetate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the experimental use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation product of this compound?
The primary degradation product of this compound is its parent compound, apigenin. The three acetate groups on this compound are susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions, as well as by esterase enzymes present in cell culture media or biological samples. This hydrolysis reaction removes the acetyl groups, yielding apigenin.
Q2: How should I store this compound to minimize degradation?
To minimize degradation, this compound should be stored as a dry powder in a tightly sealed container at -20°C, protected from light and moisture. For solutions, it is recommended to prepare fresh stocks for each experiment. If storage of a stock solution is necessary, it should be aliquoted and stored at -20°C or -80°C in an anhydrous solvent such as DMSO. Avoid repeated freeze-thaw cycles.
Q3: I am seeing unexpected results in my cell viability assay (e.g., MTT, MTS). Could this compound or its degradation products be interfering?
Yes, this is a critical consideration. Apigenin, the primary degradation product of this compound, has been shown to directly reduce tetrazolium salts like MTT and MTS to formazan in a cell-free system.[1][2][3][4][5] This leads to a false-positive signal, suggesting higher cell viability than is actually present. This interference is concentration-dependent and can be influenced by the components of the cell culture medium.
Recommendation: When assessing the cytotoxicity of this compound, consider using a cell viability assay that is not based on tetrazolium reduction, such as the sulforhodamine B (SRB) assay, which measures protein content, or a method that directly counts viable cells (e.g., trypan blue exclusion).[1][2]
Q4: Can this compound or its degradation products interfere with other types of assays?
Yes, interference is possible in various assays:
-
Enzyme Inhibition Assays: Flavonoids, including apigenin, are known to inhibit a broad spectrum of enzymes.[6][7][8][9] If your target of interest is an enzyme, apigenin or its degradation products could act as inhibitors, leading to confounding results. It is crucial to include appropriate vehicle controls and, if possible, test the effect of apigenin directly on the enzyme's activity in a cell-free system.
-
Fluorescence-Based Assays: Flavonoids can exhibit intrinsic fluorescence and can also quench the fluorescence of other molecules, which may interfere with fluorescence-based assays. It is important to run controls with this compound and apigenin alone to assess any potential autofluorescence or quenching effects at the excitation and emission wavelengths used in your experiment.
-
Oxidative Stress Assays: Apigenin has known antioxidant and pro-oxidant properties and can interfere with assays that measure reactive oxygen species (ROS).[10] For example, apigenin can directly interact with probes like DCFH-DA, leading to inaccurate measurements of intracellular ROS.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Results in Cell-Based Assays
| Symptom | Possible Cause | Troubleshooting Steps |
| Higher than expected cell viability in MTT/MTS assays. | Direct reduction of the tetrazolium dye by apigenin (degradation product).[1][2][3][4][5] | 1. Confirm Interference: Run a cell-free control by adding this compound and apigenin directly to the assay medium with the tetrazolium reagent. 2. Switch Assay Method: Use a non-tetrazolium-based assay such as the Sulforhodamine B (SRB) assay or direct cell counting.[1][2] |
| Variable results between experiments. | Degradation of this compound in stock solutions or during the experiment. | 1. Prepare Fresh Solutions: Always use freshly prepared stock solutions of this compound. 2. Minimize Exposure to Hydrolytic Conditions: Avoid prolonged incubation in aqueous solutions, especially at non-neutral pH. 3. Assess Stability: Use HPLC to check the integrity of your this compound stock solution over time. |
| Unexpected changes in signaling pathways unrelated to the primary hypothesis. | Off-target effects of apigenin. Apigenin is known to modulate multiple signaling pathways. | 1. Review Literature: Familiarize yourself with the known biological activities of apigenin. 2. Dose-Response: Perform a dose-response analysis to identify the optimal concentration with minimal off-target effects. 3. Specific Inhibitors: Use specific inhibitors for the pathways of interest to confirm the observed effects are mediated by your target. |
Issue 2: Difficulty in Analyzing this compound and Its Degradation Products by HPLC
| Symptom | Possible Cause | Troubleshooting Steps |
| Poor peak separation between this compound and apigenin. | Inadequate chromatographic conditions. | 1. Optimize Mobile Phase: Adjust the gradient and/or the organic solvent ratio (e.g., acetonitrile, methanol) to improve resolution. 2. Select Appropriate Column: A C18 column is commonly used, but trying a different stationary phase (e.g., phenyl-hexyl) may enhance separation. |
| Presence of unknown peaks in the chromatogram. | Formation of other degradation products (e.g., from oxidation or photodegradation). | 1. Conduct Forced Degradation Studies: Subject this compound to stress conditions (acid, base, peroxide, light, heat) to intentionally generate degradation products and identify their retention times. 2. Use Mass Spectrometry (LC-MS): Couple your HPLC to a mass spectrometer to identify the mass-to-charge ratio of the unknown peaks and aid in their identification. |
| Drifting retention times. | Changes in mobile phase composition, column temperature, or column degradation. | 1. Ensure Mobile Phase Consistency: Prepare fresh mobile phase daily and ensure proper mixing. 2. Control Column Temperature: Use a column oven to maintain a constant temperature. 3. Column Equilibration: Ensure the column is fully equilibrated before each run. |
Quantitative Data Summary
Table 1: Stability of Apigenin (Primary Degradation Product) under Different Conditions
| Condition | Degradation (%) | Time | Reference |
| 0.1 N HCl | ~18% | 2 hours | [3] |
| 1 N HCl | 90% | 24 hours | [3] |
| 0.1 N NaOH | ~14% | 24 hours | [3] |
| 1 N NaOH | 46% | 24 hours | [3] |
| 3% H₂O₂ | ~12-65% | 24 hours | [3] |
| UV light | ~30% | 24 hours | [3] |
| Sunlight | 20% | 2 hours | [3] |
| 37°C | Increased degradation compared to 20°C | - | [11] |
| 100°C (pH 3) | Stable | 5 hours | [2] |
| 100°C (pH 5 and 7) | Progressive degradation | 5 hours | [2] |
Table 2: IC₅₀ Values for Enzyme Inhibition by Apigenin
| Enzyme | IC₅₀ (µM) | Reference |
| α-Glucosidase | 10.5 | [1] |
| Xanthine Oxidase | - (80.98% inhibition at 1 mM) | [8] |
| CYP3A4 | Reversible inhibitor | [7] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound to identify potential degradation products and to develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C for 2 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 60°C for 30 minutes.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid this compound at 105°C for 24 hours. Dissolve in the initial solvent.
-
Photodegradation: Expose the stock solution to direct sunlight or a photostability chamber for 24 hours.
3. Sample Preparation for Analysis:
-
After the specified stress period, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.
4. HPLC Analysis:
-
Analyze the stressed samples using a stability-indicating HPLC method (see Protocol 2).
-
Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation peaks.
Protocol 2: Stability-Indicating HPLC Method for this compound
This method is intended to separate this compound from its primary degradation product, apigenin, and other potential degradation products.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Elution:
-
0-5 min: 30% B
-
5-20 min: 30% to 90% B
-
20-25 min: 90% B
-
25-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 268 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Note: This is a starting point, and the method may require optimization for your specific instrumentation and column.
Signaling Pathway Diagrams
Apigenin, the primary degradation product of this compound, is known to modulate several key signaling pathways involved in cell proliferation, survival, and inflammation. Understanding these pathways is crucial for interpreting experimental results.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of food formulation and thermal processing on flavones in celery and chamomile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Oxidation of Naringenin, Apigenin, and Genistein by Human Cytochrome P450 1A1, 1A2, and 1B1 Enzymes: Comparison of Interaction of Apigenin with Human Cytochrome P450 1B1.1 and Scutellaria Cytochrome P450 82D.1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Isolation, identification and stability of acylated derivatives of apigenin 7-O-glucoside from chamomile (Chamomilla recutita [L.] Rauschert) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
How to prevent apigenin triacetate from degrading during storage
This technical support center provides guidance on the proper storage and handling of apigenin triacetate to minimize degradation and ensure the integrity of your research findings.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation during storage?
A1: The primary causes of degradation for acetylated flavonoids like this compound are hydrolysis, oxidation, and photodegradation. Hydrolysis, the cleavage of the acetyl groups, can be catalyzed by moisture and extreme pH conditions. Oxidation can occur due to exposure to air (oxygen), while photodegradation is caused by exposure to light, particularly UV light.[1][2] These degradation processes can alter the chemical structure of this compound, affecting its biological activity and leading to inconsistent experimental results.
Q2: What are the ideal storage conditions for solid this compound?
A2: While specific long-term stability data for this compound is limited, based on general knowledge of acetylated polyphenols, the following conditions are recommended for storing solid this compound to ensure its stability:
-
Temperature: For long-term storage, a temperature of -20°C is recommended.[3][4] For short-term storage, 4°C in a refrigerator is acceptable. Some suppliers may suggest room temperature storage for short periods, but cooler temperatures are generally better for preserving acetylated compounds.[5]
-
Atmosphere: Store under an inert gas atmosphere, such as argon or nitrogen, to minimize the risk of oxidation. If an inert atmosphere is not available, ensure the container is tightly sealed to limit exposure to air and moisture.
-
Light: Protect from light by storing in an amber or opaque container.[2] Exposure to light can lead to photodegradation.
-
Moisture: Store in a desiccated environment to prevent hydrolysis of the acetyl groups. A desiccator or a sealed container with a desiccant is highly recommended.
Q3: How should I store solutions of this compound?
A3: Solutions of this compound are generally less stable than the solid form. If you need to store solutions, follow these guidelines:
-
Solvent: Use a dry, aprotic solvent. Apigenin is freely soluble in DMSO.[6] Ensure the solvent is of high purity and stored over molecular sieves to remove residual water.
-
Temperature: Store solutions at -20°C or, preferably, at -80°C for long-term storage.
-
Aliquoting: Aliquot the solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.
-
Inert Atmosphere: If possible, purge the headspace of the vial with an inert gas before sealing.
Q4: How can I tell if my this compound has degraded?
A4: Degradation may not always be visible. However, you can look for the following signs:
-
Physical Changes: A change in color or clumping of the solid powder can indicate degradation.
-
Analytical Confirmation: The most reliable way to assess degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Thin Layer Chromatography (TLC).[7][8] A decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products (e.g., apigenin) would confirm degradation.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent experimental results between batches of this compound. | Degradation of older batches due to improper storage. | 1. Check the storage conditions of all batches. Ensure they align with the recommended guidelines (cold, dark, dry, and preferably under inert gas). 2. Analyze the purity of each batch using HPLC or TLC to assess for degradation products. 3. If degradation is confirmed, discard the affected batch and use a fresh, properly stored sample. |
| Loss of biological activity in an experiment. | This compound has degraded to less active or inactive compounds. Acetylation can enhance the biological activity of flavonoids; its removal through hydrolysis can reduce efficacy.[9][10] | 1. Prepare fresh solutions of this compound from a solid stock that has been stored correctly. 2. Confirm the purity of the solid stock and the freshly prepared solution using an appropriate analytical method. 3. Minimize the time between dissolving the compound and its use in experiments. |
| Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). | Degradation of this compound into byproducts. The primary degradation product is likely apigenin due to hydrolysis of the ester bonds. | 1. Run a standard of apigenin to see if one of the new peaks corresponds to it. 2. Review the storage and handling procedures of your this compound sample. Exposure to moisture, light, or high temperatures can cause degradation.[1][2] 3. Implement stricter storage protocols to prevent future degradation. |
Stability of Acetylated Flavonoids Under Various Conditions (General Guidance)
| Condition | General Effect on Stability | Recommendation for this compound |
| Elevated Temperature (>25°C) | Increased rate of degradation for polyphenols.[2][11] | Avoid. Store at -20°C for long-term stability. |
| Refrigerated (4°C) | Generally stable for short to medium-term storage.[11] | Suitable for short-term storage of solid and solutions. |
| Frozen (-20°C to -80°C) | Considered the best condition for long-term preservation of polyphenols.[3][11] | Recommended for long-term storage of both solid and solutions. |
| Exposure to Light | Can cause significant degradation of phenolic compounds.[2] | Always store in amber or opaque containers. |
| Exposure to Air (Oxygen) | Can lead to oxidative degradation.[2] | Store in tightly sealed containers, preferably under an inert atmosphere. |
| High Humidity / Moisture | Promotes hydrolysis of acetyl groups.[2] | Store in a desiccated environment. |
Experimental Protocols
Protocol 1: Stability Assessment of Solid this compound via HPLC
Objective: To determine the stability of solid this compound under different storage conditions.
Methodology:
-
Sample Preparation: Aliquot equal amounts of solid this compound into several amber glass vials.
-
Storage Conditions: Store the vials under a matrix of conditions to be tested (e.g., -20°C/dark/desiccated, 4°C/dark/desiccated, 25°C/dark/desiccated, 25°C/light/ambient humidity).
-
Time Points: Designate time points for analysis (e.g., T=0, 1 month, 3 months, 6 months).
-
HPLC Analysis:
-
At each time point, dissolve a sample from each storage condition in a suitable solvent (e.g., DMSO or acetonitrile) to a known concentration.
-
Analyze the samples using a validated reverse-phase HPLC method with UV detection. A suitable mobile phase could be a gradient of acetonitrile and water with 0.1% formic acid.
-
Monitor the peak area of this compound and look for the appearance of new peaks.
-
-
Data Analysis: Calculate the percentage of remaining this compound at each time point relative to the T=0 sample. A decrease in the peak area indicates degradation.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Recommended workflow for handling and storing this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. abmole.com [abmole.com]
- 4. Apigenin - Safety Data Sheet [chemicalbook.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Evaluation of properties of apigenin and [G-3H]apigenin and analytic method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijhsr.org [ijhsr.org]
- 8. jocpr.com [jocpr.com]
- 9. Comparative Analysis of Acetylated Flavonoids’ Chemopreventive Effects in Different Cancer Cell Lines | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Effect of Storage Conditions on the Stability of Polyphenols of Apple and Strawberry Purees Produced at Industrial Scale by Different Processing Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing off-target effects of apigenin triacetate in cellular models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with apigenin triacetate in cellular models. Our goal is to help you minimize off-target effects and ensure the reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from apigenin?
This compound is a synthetic, acetylated derivative of apigenin, a naturally occurring flavonoid found in various plants. The addition of three acetate groups increases the lipophilicity of the molecule, which may enhance its cell permeability and bioavailability compared to apigenin.[1] This modification can, however, also influence its biological activity and off-target effects.
Q2: What are the known primary mechanisms of action for apigenin and its derivatives?
Apigenin and its derivatives are known to modulate a variety of cell signaling pathways implicated in cancer and other diseases. Key pathways include:
-
PI3K/Akt/mTOR Pathway: Inhibition of this pathway can suppress cancer cell proliferation and survival.[2][3]
-
JAK/STAT Pathway: Apigenin can inhibit the phosphorylation of key kinases in this pathway, preventing the activation of STAT3, which is involved in tumor invasion and migration.[2]
-
MAPK/ERK Pathway: Modulation of this pathway by apigenin can lead to growth arrest in cancer cells.[2][4]
-
Wnt/β-Catenin Signaling: Apigenin can modulate the expression of proteins in this pathway, affecting cell development and differentiation.[2]
Apigenin has also been shown to induce apoptosis (programmed cell death) and cell cycle arrest in various cancer cell lines.[5][6][7][8]
Q3: What are potential "off-target" effects of this compound?
"Off-target" effects can refer to several phenomena:
-
Cytotoxicity to non-cancerous cells: While apigenin has shown some selective cytotoxicity towards cancer cells, high concentrations can also affect normal cells.[9][10]
-
Unintended pathway modulation: Due to its broad-spectrum activity, this compound may influence signaling pathways that are not the primary focus of the investigation, leading to confounding results.
-
Interaction with other cellular components: As a flavonoid, it may interact with a range of proteins and enzymes beyond the intended target. For example, apigenin can inhibit topoisomerase I, an activity that might not be the intended experimental focus.[11]
Q4: How does the cytotoxicity of this compound compare to apigenin?
A study comparing apigenin-3-acetate with apigenin in peripheral blood mononuclear cells (PBMCs) showed that both compounds inhibited Th1 cell proliferation at a concentration of 80 µM after 48 hours.[1] This suggests that their cytotoxic effects on these immune cells are comparable at this specific concentration and time point. However, differential effects may be observed in other cell types and experimental conditions.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in cellular models and provides strategies to minimize off-target effects.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability in experimental replicates. | 1. Inconsistent compound concentration: this compound may have poor solubility or stability in your cell culture medium. 2. Cellular stress: High concentrations of the solvent (e.g., DMSO) can induce stress and variability. 3. Inconsistent cell health: Variations in cell passage number, confluency, or overall health. | 1. Optimize solubility: Prepare fresh stock solutions in an appropriate solvent like DMSO. When diluting in media, ensure thorough mixing and avoid precipitation. Consider using a formulation with enhanced solubility.[12][13][14] 2. Solvent control: Always include a vehicle control (media with the same final concentration of the solvent) in your experiments. Keep the final solvent concentration consistent across all treatments and as low as possible (typically <0.5%). 3. Standardize cell culture: Use cells within a consistent and low passage number range. Seed cells at a consistent density and ensure they are in the logarithmic growth phase at the time of treatment. |
| Unexpected or contradictory results. | 1. Off-target effects: The observed effect may be due to the modulation of an unintended signaling pathway. 2. Compound degradation: this compound may not be stable under your experimental conditions (e.g., prolonged incubation, light exposure). 3. Cell line-specific responses: The cellular response to this compound can be highly dependent on the genetic background of the cell line. | 1. Dose-response and time-course studies: Perform experiments across a range of concentrations and time points to identify the optimal window for observing the desired effect with minimal off-target activity.[15] 2. Use specific inhibitors/activators: To confirm the involvement of a specific pathway, use known inhibitors or activators of that pathway in combination with this compound. 3. Characterize your cell line: Be aware of the specific signaling pathways that are active or mutated in your chosen cell line. 4. Assess compound stability: Protect your stock solutions and treated cells from light. Prepare fresh dilutions for each experiment. |
| High cytotoxicity in non-cancerous control cells. | 1. Concentration is too high: The concentration of this compound may be in a range that is toxic to both cancerous and non-cancerous cells. 2. Prolonged exposure: Continuous exposure, even at lower concentrations, can lead to cumulative toxicity. | 1. Determine the IC50 in both cancer and non-cancerous cell lines: This will help you identify a therapeutic window where you observe effects in your target cells with minimal impact on control cells. 2. Pulsed treatment: Consider a shorter exposure time followed by a washout period to reduce general cytotoxicity. |
| Difficulty interpreting signaling pathway data. | 1. Complex pathway crosstalk: this compound can affect multiple pathways that interact with each other. 2. Timing of analysis: The activation or inhibition of signaling proteins can be transient. | 1. Analyze multiple time points: Measure the phosphorylation status and expression levels of key pathway proteins at different times after treatment. 2. Use specific pathway readouts: In addition to Western blotting for key proteins, use reporter assays or measure the expression of downstream target genes to confirm pathway modulation. |
Quantitative Data Summary
The following tables summarize quantitative data on the effects of apigenin. Data for this compound is more limited in the literature, but the provided comparison in PBMCs offers a valuable reference.
Table 1: IC50 Values of Apigenin in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| HeLa | Cervical Cancer | 72 | 10 | [9] |
| SiHa | Cervical Cancer | 72 | 68 | [9] |
| CaSki | Cervical Cancer | 72 | 76 | [9] |
| C33A | Cervical Cancer | 72 | 40 | [9] |
| HT-29 | Colon Cancer | 24 | ~25-50 | [15] |
| MCF-7 | Breast Cancer | 72 | 7.8 (µg/mL) | [4] |
| MDA-MB-468 | Breast Cancer | 72 | 8.9 (µg/mL) | [4] |
| KKU-M055 | Cholangiocarcinoma | 24 | 78 | [7][16] |
| KKU-M055 | Cholangiocarcinoma | 48 | 61 | [7][16] |
Table 2: Comparative Effects of Apigenin and Apigenin-3-Acetate on Peripheral Blood Mononuclear Cells (PBMCs)
| Compound | Concentration (µM) | Incubation Time (h) | Effect | Reference |
| Apigenin | 80 | 48 | Inhibition of Th1 cell proliferation | [1] |
| Apigenin-3-Acetate | 80 | 48 | Inhibition of Th1 cell proliferation | [1] |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on a chosen cell line.
-
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution. Also, prepare a vehicle control (medium with the same final concentration of DMSO).
-
Remove the old medium from the cells and add 100 µL of the prepared dilutions of this compound or the vehicle control to the respective wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.[17]
-
2. Western Blot Analysis of Signaling Pathway Proteins
This protocol is for assessing the effect of this compound on the expression and phosphorylation of key proteins in a signaling pathway.
-
Materials:
-
Cell line of interest
-
6-well plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., for p-Akt, Akt, p-ERK, ERK, etc.)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentration of this compound or vehicle control for the specified time.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
Visualizations
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by this compound.
Caption: JAK/STAT signaling pathway and inhibition by this compound.
Caption: Experimental workflow for assessing this compound effects.
References
- 1. Comparative Analysis of Apigenin-3 Acetate versus Apigenin and Methyl-Prednisolone in Inhibiting Proliferation and Gene Expression of Th1 Cells in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apigenin role as cell-signaling pathways modulator: implications in cancer prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the PI3K/Akt/mTOR axis by apigenin for cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apigenin inhibits growth and induces G2/M arrest by modulating cyclin-CDK regulators and ERK MAP kinase activation in breast carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic Potential and Cancer Cell Death-Inducing Effects of Apigenin and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apigenin impedes cell cycle progression at G2 phase in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apigenin Induces Apoptosis and Inhibits Migration in Human Cholangiocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Potential Role of Apigenin in Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oxidative Stress Triggered by Apigenin Induces Apoptosis in a Comprehensive Panel of Human Cervical Cancer-Derived Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxic effects of the dietary flavones chrysin and apigenin in a normal trout liver cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Apigenin directly interacts with and inhibits topoisomerase 1 to upregulate CD26/DPP4 on colorectal carcinoma cells [frontiersin.org]
- 12. Enhancing the Solubility and Dissolution of Apigenin: Solid Dispersions Approach [mdpi.com]
- 13. Enhanced Solubility and Bioavailability of Apigenin via Preparation of Solid Dispersions of Mesoporous Silica Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enhancing the Solubility and Dissolution of Apigenin: Solid Dispersions Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Investigation of the Effects of Apigenin, a Possible Therapeutic Agent, on Cytotoxic and SWH Pathway in Colorectal Cancer (HT29) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Apigenin inhibits growth and induces apoptosis in human cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Therapeutic Efficacy of Apigenin Triacetate
Welcome to the technical support center for apigenin triacetate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common experimental challenges and to offer detailed protocols to enhance the therapeutic efficacy of this promising compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from apigenin?
A1: this compound is a synthetic derivative of apigenin, a naturally occurring flavonoid found in many plants. The three hydroxyl groups of apigenin are acetylated to form this compound. This modification is intended to increase the lipophilicity of the molecule, which may enhance its membrane permeability and bioavailability compared to apigenin.
Q2: What are the primary challenges in working with this compound?
A2: Like its parent compound apigenin, this compound is expected to have low aqueous solubility, which can pose challenges for its dissolution in aqueous buffers for in vitro assays and for achieving therapeutic concentrations in vivo.[1][2][3][4] Stability in solution over time and potential for hydrolysis back to apigenin are also important considerations.
Q3: What are the known mechanisms of action for apigenin and likely for this compound?
A3: Apigenin exerts its anti-cancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of angiogenesis.[5][6][7][8] It modulates several key signaling pathways, such as PI3K/Akt/mTOR, JAK/STAT, and NF-κB.[5][7][8] It is hypothesized that this compound, acting as a prodrug, is deacetylated intracellularly to release apigenin, which then exerts these effects.
Q4: Can this compound be used in combination with other therapeutic agents?
A4: While specific studies on this compound are limited, apigenin has shown synergistic effects when combined with chemotherapeutic drugs like gemcitabine.[9] Such combinations can enhance anti-tumor efficacy. However, it is important to consider potential drug interactions, as apigenin can inhibit cytochrome P450 enzymes, which are involved in the metabolism of many drugs.[10]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low solubility of this compound in aqueous buffers. | This compound is a lipophilic compound with poor water solubility. | - Prepare a stock solution in an organic solvent such as DMSO or ethanol. The final concentration of the organic solvent in the cell culture medium should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity.- For in vivo studies, consider formulation strategies such as solid dispersions with polymers (e.g., Pluronic® F-127), nanoemulsions, or liposomes to improve solubility and bioavailability.[1][2][3][4] |
| Precipitation of the compound in cell culture media. | The concentration of this compound exceeds its solubility limit in the media, or the organic solvent concentration is too high. | - Decrease the final concentration of this compound in the media.- Reduce the percentage of the organic solvent in the final working solution.- Prepare fresh working solutions immediately before use. |
| Inconsistent or unexpected experimental results. | - Degradation of this compound in solution.- Hydrolysis of this compound to apigenin.- Variability in cell line sensitivity. | - Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.- Protect solutions from light.- Perform a time-course experiment to assess the stability of the compound under your experimental conditions.- Confirm the identity and purity of the compound using analytical techniques like HPLC or LC-MS.- Determine the IC50 value for each cell line used.[11] |
| Low bioavailability in animal models. | Poor absorption from the gastrointestinal tract due to low aqueous solubility. | - Utilize formulation strategies as mentioned above (solid dispersions, nanoformulations).- Consider alternative routes of administration, such as intraperitoneal injection, if oral administration proves ineffective.[12][13] |
| Difficulty in detecting and quantifying this compound in biological samples. | Low plasma concentrations and potential for rapid metabolism. | - Use a sensitive analytical method such as LC-MS/MS for quantification.[14]- Optimize the extraction procedure from plasma or tissue homogenates to ensure good recovery. |
Data Presentation
Table 1: Comparison of IC50 Values for Apigenin-3-Acetate and Apigenin in Th1 Cells
| Compound | Concentration (µM) | Effect on Th1 Cell Proliferation Inhibition (48h) |
| Apigenin-3-acetate | 80 | Significant inhibition (P=0.001) |
| Apigenin | 80 | Significant inhibition (P=0.036) |
Source: Adapted from a study on Th1 cells in multiple sclerosis.[11]
Table 2: Pharmacokinetic Parameters of Apigenin in Rats after a Single Oral Administration
| Parameter | Value |
| Tmax (h) | 0.5 - 2.5 |
| T1/2 (h) | 2.52 ± 0.56 |
| Bioavailability | ~30% |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10^4 cells/mL in a volume of 200 µL/well and incubate for 24 hours.[16]
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in cell culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.
-
Treatment: Replace the medium in the wells with the medium containing different concentrations of this compound (e.g., 20, 40, 60, 80, 100, and 120 µM) and a vehicle control (medium with 0.1% DMSO).[17] Incubate for 24 or 48 hours.
-
MTT Addition: After the incubation period, add 40 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2 hours.[16]
-
Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Measure the absorbance at 590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Western Blot Analysis for Protein Expression
-
Cell Lysis: Treat cells with this compound at the desired concentration and time point. Wash the cells with cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the protein of interest (e.g., Akt, p-Akt, Bcl-2, Bax) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Protocol 3: Animal Study for In Vivo Efficacy
-
Animal Model: Use an appropriate animal model for the disease under investigation (e.g., tumor xenograft model in immunocompromised mice).
-
Compound Formulation: Formulate this compound for oral administration by preparing a solid dispersion with a suitable polymer or by creating a nanoemulsion. For intraperitoneal injection, dissolve the compound in a vehicle such as a mixture of DMSO and saline.
-
Dosing and Administration: Administer this compound to the animals at different doses (e.g., 10, 20, 40 mg/kg) via the chosen route (oral gavage or intraperitoneal injection).[18] A control group should receive the vehicle only.
-
Monitoring: Monitor the animals for tumor growth, body weight, and any signs of toxicity throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the animals and collect tumors and other relevant tissues for analysis (e.g., histopathology, western blotting, or pharmacokinetic analysis).
Visualizations
Caption: A general experimental workflow for evaluating this compound.
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Enhancing the Solubility and Dissolution of Apigenin: Solid Dispersions Approach | Semantic Scholar [semanticscholar.org]
- 4. Enhancing the Solubility and Dissolution of Apigenin: Solid Dispersions Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Apigenin: Molecular Mechanisms and Therapeutic Potential against Cancer Spreading - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Apigenin in cancer therapy: anti-cancer effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Apigenin: A Promising Molecule for Cancer Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Does Oral Apigenin Have Real Potential for a Therapeutic Effect in the Context of Human Gastrointestinal and Other Cancers? [frontiersin.org]
- 11. Comparative Analysis of Apigenin-3 Acetate versus Apigenin and Methyl-Prednisolone in Inhibiting Proliferation and Gene Expression of Th1 Cells in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Experimental evidence for anti-metastatic actions of apigenin: a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Experimental evidence for anti-metastatic actions of apigenin: a mini review [frontiersin.org]
- 14. ijhsr.org [ijhsr.org]
- 15. researchgate.net [researchgate.net]
- 16. Apigenin induces apoptosis by regulating Akt and MAPK pathways in human melanoma cell A375SM - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. scispace.com [scispace.com]
Technical Support Center: Apigenin Triacetate Dose-Response Curve Optimization
Welcome to the technical support center for apigenin triacetate. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their dose-response curve experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the difference between Apigenin, Apigenin-3-Acetate, and this compound?
Apigenin is a natural flavonoid with the chemical formula C₁₅H₁₀O₅. Apigenin-3-acetate is a derivative with one acetate group. This compound, also known as 4',5,7-triacetoxyflavone, is a derivative of apigenin with three acetate groups, with the chemical formula C₂₁H₁₆O₈[1][2]. This acetylation can alter the compound's solubility, stability, and cell permeability, which may, in turn, affect its biological activity.
Q2: I am having trouble dissolving this compound. What solvents are recommended?
While specific solubility data for this compound is limited, its parent compound, apigenin, is poorly soluble in water (0.00135 mg/mL) but soluble in organic solvents like DMSO and ethanol[3][4]. For apigenin, a stock solution can be prepared in DMSO (up to 15 mg/ml) or DMF (up to 25 mg/ml)[5]. It is a common practice to first dissolve the compound in a small amount of an organic solvent like DMSO and then make further dilutions in the aqueous buffer or cell culture medium. However, it is crucial to keep the final concentration of the organic solvent in the assay low (typically <0.1%) to avoid solvent-induced toxicity.
Q3: My dose-response curve for this compound is not showing a clear sigmoidal shape. What could be the reason?
Several factors can contribute to a non-ideal dose-response curve:
-
Compound Precipitation: At higher concentrations, the compound may precipitate out of the solution, leading to a plateau or even a decrease in the observed effect. Visually inspect your wells for any signs of precipitation.
-
Cell Viability Issues: At very high concentrations, the compound might induce non-specific toxicity or cell death, which can distort the dose-response curve. It is advisable to include a cytotoxicity assay to determine the toxic concentration range.
-
Incorrect Concentration Range: The selected concentration range may be too narrow or not centered around the IC50 value. A broader range of concentrations, often spanning several orders of magnitude (e.g., from nanomolar to high micromolar), is recommended for initial experiments.
-
Experimental Error: Inconsistent cell seeding, pipetting errors, or variations in incubation time can all contribute to variability in the data.
Q4: What is a typical starting concentration range for an in vitro dose-response experiment with this compound?
Specific dose-response data for this compound is not widely available. However, based on studies with apigenin, a starting point for in vitro experiments could range from 1 µM to 100 µM[6][7]. For instance, in studies on human anaplastic thyroid cancer cells, a dose-dependent inhibition was observed with apigenin in the range of 12.5 µM to 50 µM[1]. It is crucial to perform a pilot experiment with a wide range of concentrations to determine the optimal range for your specific cell line and endpoint.
Q5: Are there any known signaling pathways affected by Apigenin and its derivatives?
Yes, apigenin has been shown to modulate several key signaling pathways involved in cellular processes like proliferation, apoptosis, and inflammation. These include:
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth and survival, and apigenin has been reported to inhibit its activity[5][8].
-
JAK/STAT Pathway: Involved in immune responses and cell proliferation, this pathway can be modulated by apigenin[5][8].
-
NF-κB Pathway: A key regulator of inflammation, apigenin can suppress NF-κB activation[8][9].
-
MAPK/ERK Pathway: This pathway is involved in cell proliferation and differentiation, and its modulation by apigenin has been observed[5][8].
It is plausible that this compound may affect similar pathways, potentially with altered potency or kinetics.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no biological activity observed | Compound instability. | Prepare fresh stock solutions for each experiment. Apigenin and its derivatives can be unstable, especially in aqueous solutions at room temperature[10]. Store stock solutions at -20°C or -80°C. |
| Poor cell permeability. | The acetyl groups in this compound may enhance cell permeability compared to apigenin. However, if permeability is still a concern, consider using permeabilizing agents (with appropriate controls) or extending the incubation time. | |
| Incorrect assay endpoint. | Ensure the chosen assay is sensitive to the expected biological effect. For example, if you are expecting an anti-proliferative effect, an MTT or SRB assay would be appropriate[7]. | |
| High variability between replicate wells | Inconsistent cell seeding. | Ensure a homogenous cell suspension before seeding and use a multichannel pipette for consistency. |
| Edge effects in the plate. | Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. | |
| Pipetting errors. | Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. | |
| Unexpected cytotoxicity at low concentrations | Contamination of the compound or solvent. | Use high-purity this compound and sterile, high-quality solvents. |
| Solvent toxicity. | Perform a vehicle control experiment with the highest concentration of the solvent used in your assay to ensure it does not affect cell viability. |
Data Presentation
Table 1: IC50 Values of Apigenin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| HT29 | Colorectal Cancer | ~50 (at 24h) | MTT | [3] |
| ARO | Anaplastic Thyroid Cancer | 12.5 - 50 | Western Blot | [1] |
| HeLa, SiHa, CaSki, C33A | Cervical Cancer | Varies by cell line | Cytotoxicity Assay | [11] |
| H-Meso-1, MM-F1, MM-B1 | Malignant Mesothelioma | ~25-50 | SRB Assay | [7] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is adapted for determining the cytotoxic effects of this compound on a chosen cell line.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Chosen cancer cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Make serial dilutions of the stock solution in complete medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.
-
Treatment: After 24 hours of incubation, remove the medium and add 100 µL of the medium containing different concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.
Mandatory Visualizations
Caption: Experimental workflow for determining the dose-response curve.
Caption: Simplified PI3K/Akt/mTOR signaling pathway and potential inhibition by apigenin/apigenin triacetate.
Caption: Simplified NF-κB signaling pathway and its inhibition.
References
- 1. biorlab.com [biorlab.com]
- 2. This compound | C21H16O8 | CID 18721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. A Review on Flavonoid Apigenin: Dietary Intake, ADME, Antimicrobial Effects, and Interactions with Human Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Apigenin protects human melanocytes against oxidative damage by activation of the Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro and In Vivo Anti-tumoral Effects of the Flavonoid Apigenin in Malignant Mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Apigenin Reduces NF-κB and Subsequent Cytokine Production as Protective Effect in a Rodent Animal Model of Lung Ischemia-Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Intraperitoneal administration of apigenin in liver ischemia/reperfusion injury protective effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of synthetic apigenin triacetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the batch-to-batch variability of synthetic apigenin triacetate.
Frequently Asked Questions (FAQs)
Q1: What is the expected purity of synthetic this compound?
A1: The expected purity of synthetic this compound is typically ≥98%, as determined by High-Performance Liquid Chromatography (HPLC). However, this can vary between batches depending on the success of the synthesis and purification processes. A certificate of analysis should always be consulted for batch-specific purity data.
Q2: What are the common impurities found in synthetic this compound?
A2: Common impurities can include residual starting material (apigenin), partially acetylated intermediates (apigenin monoacetate and diacetate), and residual solvents from the synthesis and purification steps. The presence and levels of these impurities can contribute to batch-to-batch variability.
Q3: How should I assess the purity and identity of a new batch of this compound?
A3: It is recommended to perform independent analytical characterization. Key techniques include:
-
HPLC: To determine the purity and quantify impurities.
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify any structural impurities.[1][2][3][4]
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.[5][6][7]
-
Thin-Layer Chromatography (TLC): As a quick check for the presence of starting material and other impurities.
Q4: What might cause color variations between different batches of this compound?
A4: this compound is typically a white to off-white or slightly yellow powder.[1] Color variations between batches can be attributed to the presence of minor impurities or degradation products. The color of flavonoids and their derivatives can also be influenced by pH and the presence of metal ions.[8][9][10][11][12]
Q5: How should I properly store and handle synthetic this compound to minimize degradation?
A5: this compound should be stored in a cool, dry, and dark place. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and hydrolysis. For long-term storage, keeping the compound at -20°C is recommended. Proper handling and storage are crucial to ensure the integrity and stability of the molecule.
Troubleshooting Guides
Issue 1: Low Yield of this compound
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps & Solutions |
| Incomplete Reaction | Monitor Reaction Progress: Use Thin-Layer Chromatography (TLC) to monitor the disappearance of the apigenin starting material. If the reaction is not complete within the expected timeframe, consider extending the reaction time or slightly increasing the reaction temperature.[13] Reagent Quality: Ensure the acetic anhydride and pyridine are fresh and of high purity. Anhydrous conditions are crucial; moisture can quench the reagents.[14][15] |
| Degradation of Product | Control Temperature: Avoid excessive heat during the reaction and work-up, as flavonoids can be susceptible to degradation at high temperatures. |
| Suboptimal Reagent Stoichiometry | Optimize Reagent Ratio: Ensure at least three equivalents of acetic anhydride are used to acetylate all three hydroxyl groups of apigenin. An excess of acetic anhydride is often used to drive the reaction to completion. |
| Inefficient Purification | Review Purification Method: Low recovery during column chromatography or recrystallization can lead to a lower overall yield. Optimize the solvent system for chromatography or the recrystallization solvent to maximize product recovery while effectively removing impurities. |
Issue 2: Presence of Impurities in the Final Product
Possible Causes and Solutions:
| Impurity Detected | Possible Cause | Troubleshooting Steps & Solutions |
| Unreacted Apigenin | Incomplete acetylation reaction. | Increase Reaction Time/Temperature: As mentioned for low yield, extending the reaction time or moderately increasing the temperature can help drive the reaction to completion. Increase Equivalents of Acetylating Agent: Use a larger excess of acetic anhydride. |
| Partially Acetylated Apigenin (Mono- and Di-acetates) | Insufficient amount of acetylating agent or short reaction time. | Optimize Stoichiometry and Reaction Time: Ensure sufficient acetic anhydride is present to fully acetylate all hydroxyl groups. Monitor the reaction by TLC to ensure the disappearance of both the starting material and intermediate spots. |
| Residual Solvents | Inadequate drying of the final product. | Thorough Drying: Dry the purified this compound under high vacuum for an extended period to remove all traces of residual solvents. Gentle heating during drying can be employed if the compound is thermally stable. |
Data Presentation: Representative Batch-to-Batch Variability
The following table summarizes typical quantitative data and acceptable ranges for key quality attributes of synthetic this compound, illustrating potential batch-to-batch variability.
| Parameter | Batch A | Batch B | Batch C | Acceptable Range |
| Appearance | White powder | Off-white powder | Slightly yellow powder | White to slightly yellow powder |
| Purity (HPLC, % Area) | 99.2% | 98.5% | 99.5% | ≥ 98.0% |
| Yield | 85% | 78% | 91% | > 75% |
| Apigenin Content (HPLC, % Area) | < 0.1% | 0.3% | < 0.1% | ≤ 0.5% |
| Partially Acetylated Impurities (HPLC, % Area) | 0.5% | 1.0% | 0.3% | ≤ 1.0% |
| Residual Solvent (Pyridine, ppm) | 50 ppm | 150 ppm | 75 ppm | ≤ 200 ppm |
| Melting Point | 178-180 °C | 177-180 °C | 179-181 °C | 177-182 °C |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the acetylation of apigenin to form this compound.
-
Dissolution: Dissolve apigenin (1 equivalent) in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).
-
Acetylation: Cool the solution to 0°C in an ice bath. Add acetic anhydride (at least 3 equivalents, often used in excess) dropwise with stirring.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the progress of the reaction by TLC, observing the disappearance of the apigenin spot and the appearance of a new, less polar product spot.[16]
-
Quenching: Once the reaction is complete, pour the mixture into ice-cold water to precipitate the crude product and hydrolyze excess acetic anhydride.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.
-
Washing: Wash the organic layer sequentially with dilute hydrochloric acid (to remove pyridine), saturated sodium bicarbonate solution (to remove acetic acid), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Analytical Characterization by HPLC
This protocol provides a general method for assessing the purity of this compound.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid or another suitable modifier). For example, start with a lower concentration of acetonitrile and gradually increase it.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where both apigenin and this compound absorb (e.g., 268 nm and 335 nm).[17]
-
Sample Preparation: Dissolve a known amount of the this compound batch in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.
-
Analysis: Inject the sample and analyze the chromatogram for the main peak (this compound) and any impurity peaks. Calculate the percentage purity based on the peak areas.
Mandatory Visualizations
Caption: Workflow for the synthesis and quality control of this compound.
Caption: Apigenin's inhibitory effects on key cancer-related signaling pathways.[1][5][8][13][14][17][18]
References
- 1. Novel quercetin and apigenin-acetamide derivatives: design, synthesis, characterization, biological evaluation and molecular docking studies - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04559D [pubs.rsc.org]
- 2. jmp.ir [jmp.ir]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. LC-MS/MS Determination of Apigenin in Rat Plasma and Application to Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Designing plant flavonoids: harnessing transcriptional regulation and enzyme variation to enhance yield and diversity [frontiersin.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Frontiers | Coloration of Flowers by Flavonoids and Consequences of pH Dependent Absorption [frontiersin.org]
- 11. Coloration of Flowers by Flavonoids and Consequences of pH Dependent Absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. sapiosciences.com [sapiosciences.com]
- 15. Effective reagent management in 5 steps | Binocs [bluecrux.com]
- 16. How To [chem.rochester.edu]
- 17. ijhsr.org [ijhsr.org]
- 18. biorlab.com [biorlab.com]
How to increase the half-life of apigenin triacetate in plasma
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with apigenin triacetate, focusing on strategies to extend its plasma half-life.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in achieving a long plasma half-life for this compound?
Apigenin, the active form of this compound, has low aqueous solubility and is subject to rapid metabolism in the body.[1][2][3][4] Although acetylation to form this compound can improve its lipophilicity and initial absorption, once in the bloodstream, it is likely rapidly deacetylated back to apigenin. This free apigenin is then quickly metabolized by phase I and phase II enzymes, primarily in the liver and intestines, leading to the formation of glucuronide and sulfate conjugates that are readily excreted.[1][5] This rapid metabolism and elimination are the main reasons for its short plasma half-life. Some studies have reported slow absorption and elimination of apigenin, with one study in rats observing a half-life of 91.8 hours; however, this was after administering radiolabeled apigenin, which may also track metabolites.[6][7]
Q2: What are the most promising strategies to increase the plasma half-life of this compound?
The most effective strategies focus on protecting apigenin from rapid metabolism and enhancing its systemic circulation time. These can be broadly categorized into:
-
Advanced Drug Delivery Systems: Encapsulating apigenin or its triacetate form in nanocarriers can shield it from metabolic enzymes and control its release.[8]
-
Co-administration with Metabolic Inhibitors: Using compounds that inhibit the enzymes responsible for apigenin's breakdown can significantly increase its plasma concentration and duration of action.[9][10]
-
Chemical Modification: While this compound is a form of chemical modification, further modifications could be explored, although current research heavily favors formulation-based approaches.
Q3: How can I choose the best drug delivery system for my experiment?
The choice of delivery system depends on your specific research goals, such as the desired release profile and target tissue. Here are some common options:
-
Liposomes (including Stealth Liposomes): These are versatile carriers that can encapsulate both hydrophilic and lipophilic drugs. Stealth liposomes, which are coated with polyethylene glycol (PEG), have the added advantage of evading the immune system, leading to a longer circulation time.[1][8][11][12]
-
Nanoparticles (Solid Lipid, Polymeric, Mesoporous Silica): These systems can improve oral bioavailability and provide sustained release.[1][8][13][14] Mesoporous silica nanoparticles, for instance, have been shown to increase the oral relative bioavailability of apigenin by over 8-fold.[13]
-
Nanoemulsions: These are suitable for improving the solubility and absorption of lipophilic compounds like apigenin.[1][2]
-
Phytosomes: Forming a complex of apigenin with phospholipids can significantly enhance its aqueous solubility (over 36-fold reported) and bioavailability.[11]
Troubleshooting Guides
Issue 1: Low and Variable Plasma Concentrations of Apigenin Detected
Possible Cause: Rapid metabolism and poor bioavailability of the administered compound.
Solutions:
-
Incorporate a Bioenhancer: Co-administer your this compound formulation with piperine. Piperine is a known inhibitor of CYP450 enzymes and UDP-glucuronosyltransferases, which are involved in the metabolism of many compounds, including flavonoids.[9][15] This can slow down the clearance of apigenin, leading to higher and more sustained plasma levels.[10][16]
-
Optimize the Formulation: If you are not already using one, consider a nano-based drug delivery system as detailed in the FAQs. If you are, you may need to optimize its characteristics (e.g., particle size, encapsulation efficiency).
-
Check Compound Stability: Ensure that your this compound is stable in the vehicle used for administration. Apigenin itself can be sensitive to pH, temperature, and the presence of metal ions.[17]
Issue 2: Difficulty in Quantifying Apigenin in Plasma Samples
Possible Cause: Inadequate sample preparation or analytical method sensitivity.
Solutions:
-
Optimize Sample Preparation: Use a protein precipitation method followed by solid-phase extraction (SPE) to clean up your plasma samples and concentrate the analyte. A common method involves precipitating plasma proteins with methanol or acetone.[18][19]
-
Refine Analytical Method: High-Performance Liquid Chromatography with UV or Mass Spectrometry detection (HPLC-UV/MS) is the standard for quantifying apigenin in biological matrices.[20]
-
For HPLC-UV: Use a C18 column and a mobile phase consisting of an acidified aqueous solution (e.g., with formic or acetic acid) and an organic solvent like acetonitrile or methanol.[18][21] Detection is typically performed at around 336-350 nm.[2][21]
-
For HPLC-MS: This method offers higher sensitivity and specificity. It is particularly useful for detecting low concentrations of the parent drug and its metabolites.[20]
-
Quantitative Data Summary
The following tables summarize pharmacokinetic parameters and bioavailability enhancement from various studies on apigenin and similar flavonoids.
Table 1: Pharmacokinetic Parameters of Apigenin in Rats (Oral Administration)
| Compound/Formulation | Dose | Cmax (µg/mL) | Tmax (h) | Half-life (t½) (h) | Relative Bioavailability Increase | Reference |
|---|---|---|---|---|---|---|
| Apigenin (from M. chamomilla extract) | 50 mg/kg | 0.42 ± 0.10 | 0.51 ± 0.13 | Not Reported | - | [21] |
| Radiolabeled Apigenin | Single Oral Dose | Not Reported | 24 (first detection) | 91.8 | - | [7] |
| Apigenin-Mesoporous Silica Nanoparticles | Not Specified | Not Reported | Not Reported | Not Reported | 8.32-fold | [13] |
| Apigenin-Phospholipid Phytosome | Not Specified | Significantly Higher | Not Reported | Not Reported | Significantly Enhanced |[11] |
Table 2: Effect of Piperine on the Pharmacokinetics of Co-administered Drugs
| Drug | Co-administered Piperine Dose | Key Effect | Bioavailability Increase | Reference |
|---|---|---|---|---|
| Curcumin (Human) | 20 mg | Increased serum concentrations | 2000% | [10] |
| Phenytoin (Human) | 20 mg x 7 days | Prolonged t½, Higher AUC | Significant | [10] |
| Amoxicillin (Rat) | Not Specified | Increased Cmax and AUC | Significant | [16] |
| (-)-epigallocatechin-3-gallate (EGCG) (Mice) | Not Specified | Enhanced bioavailability | Significant |[10] |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Use male or female Sprague-Dawley or Wistar rats (200-250g).[7][18] House them under standard laboratory conditions and fast them for 12 hours before the experiment, with free access to water.[22]
-
Formulation Preparation: Prepare the this compound formulation (e.g., suspension in 0.5% carboxymethyl cellulose, or encapsulated in a nano-delivery system) at the desired concentration.
-
Administration: Administer the formulation to the rats via oral gavage at a specific dose (e.g., 50 mg/kg).[22]
-
Blood Sampling: Collect blood samples (approx. 0.25 mL) from the tail vein or retro-orbital plexus into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).[21]
-
Plasma Separation: Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes) to separate the plasma. Store the plasma at -80°C until analysis.
-
Sample Analysis: Analyze the plasma samples for apigenin concentration using a validated HPLC-UV or HPLC-MS/MS method (see Protocol 2).
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate parameters such as Cmax, Tmax, AUC (Area Under the Curve), and elimination half-life (t½).
Protocol 2: Quantification of Apigenin in Plasma by HPLC-UV
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 200 µL of methanol containing an internal standard (e.g., kaempferol or wogonin).[21][23]
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 12,000 rpm for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[19][21]
-
Mobile Phase: An isocratic or gradient mixture of an aqueous phase (e.g., 0.2% phosphoric acid or 0.1 M ammonium acetate) and an organic phase (e.g., methanol or acetonitrile).[19][21] A typical isocratic mobile phase could be a 50:50 (v/v) mixture of methanol and 0.2% phosphoric acid.[21]
-
Injection Volume: 10-20 µL.[21]
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of apigenin of known concentrations.
-
Calculate the concentration of apigenin in the plasma samples by comparing the peak area ratio of apigenin to the internal standard against the calibration curve.
-
Visualizations
Signaling Pathway Diagram
Apigenin is known to modulate multiple intracellular signaling pathways involved in cell proliferation, apoptosis, and inflammation. The PI3K/Akt pathway is a key target.
Caption: Apigenin inhibits the PI3K/Akt signaling pathway, reducing cell proliferation and promoting apoptosis.
Experimental Workflow Diagram
This diagram outlines the key steps in developing and evaluating a novel formulation to extend the plasma half-life of this compound.
Caption: Workflow for enhancing and evaluating the plasma half-life of this compound.
References
- 1. Recent advancement in bioeffect, metabolism, stability, and delivery systems of apigenin, a natural flavonoid compound: challenges and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancing Oral Bioavailability of Apigenin Using a Bioactive Self-Nanoemulsifying Drug Delivery System (Bio-SNEDDS): In Vitro, In Vivo and Stability Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. Apigenin: A Bioflavonoid with a Promising Role in Disease Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. magistralbr.caldic.com [magistralbr.caldic.com]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetics and metabolism of apigenin in female and male rats after a single oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enhancing therapy with nano-based delivery systems: exploring the bioactive properties and effects of apigenin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Piperine and Its Metabolite’s Pharmacology in Neurodegenerative and Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Comprehensive Review on Pharmacotherapeutics of Herbal Bioenhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Formulation and characterization of an apigenin-phospholipid phytosome (APLC) for improved solubility, in vivo bioavailability, and antioxidant potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Enhanced Solubility and Bioavailability of Apigenin via Preparation of Solid Dispersions of Mesoporous Silica Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Effect of Encapsulated Apigenin Nanoparticles on HePG-2 Cells through Regulation of P53 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Molecular and pharmacological aspects of piperine as a potential molecule for disease prevention and management: evidence from clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. [PDF] The Stability and Activity Changes of Apigenin and Luteolin in Human Cervical Cancer Hela Cells in Response to Heat Treatment and Fe2+/Cu2+ Addition | Semantic Scholar [semanticscholar.org]
- 18. Determination of apigenin in rat plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A simple HPLC method for the determination of apigenin in mouse tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ijhsr.org [ijhsr.org]
- 21. Simultaneous Determination and Pharmacokinetic Study of Quercetin, Luteolin, and Apigenin in Rat Plasma after Oral Administration of Matricaria chamomilla L. Extract by HPLC-UV - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Pharmacokinetic comparison of quercetin, isoquercitrin, and quercetin-3-O-β-D-glucuronide in rats by HPLC-MS [PeerJ] [peerj.com]
- 23. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Efficacy of Apigenin Triacetate and Methylprednisolone in Modulating T-Helper 1 Cell Response
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the immunomodulatory effects of apigenin triacetate and the corticosteroid methylprednisolone, with a focus on their efficacy in inhibiting T-helper 1 (Th1) cell activity, a key driver in many inflammatory and autoimmune diseases. The data presented is derived from a study evaluating these compounds in the context of multiple sclerosis, a Th1-mediated autoimmune disorder.
Quantitative Efficacy Comparison
A study comparing this compound (Api-3A), apigenin (Api), and methylprednisolone acetate (M-Pre-A) on peripheral blood mononuclear cells (PBMCs) from multiple sclerosis patients yielded the following key findings. The objective was to assess their ability to inhibit Th1 cell proliferation and the expression of associated inflammatory markers.
| Compound | Concentration | Th1 Cell Proliferation Inhibition | T-bet Gene Expression Inhibition (p-value) | IFN-γ Gene Expression Inhibition (p-value) |
| This compound (Api-3A) | 80 µM | ~59% (approximated from 41% proliferation) | P=0.015 | P=0.0001 |
| Apigenin (Api) | 80 µM | Not explicitly quantified, but significant | P=0.019 | P=0.0001 |
| Methylprednisolone Acetate (M-Pre-A) | 2.5 µM | Not explicitly quantified, but significant | P=0.022 | P=0.0001 |
Data extracted from a study on PBMCs from newly diagnosed multiple sclerosis patients. The compounds were incubated for 48 hours.[1][2][3]
The results indicate that while methylprednisolone acetate is effective at a much lower concentration, this compound demonstrates a significant inhibitory effect on Th1 cell proliferation and the expression of key inflammatory mediators.[1][2][3] Notably, this compound showed a more pronounced reduction in IFN-γ expression compared to both apigenin and methylprednisolone acetate.[1]
Experimental Protocols
The following methodologies were employed in the comparative study to assess the efficacy of this compound, apigenin, and methylprednisolone acetate.
Cell Culture and Treatment
Peripheral blood mononuclear cells (PBMCs) were isolated from both healthy volunteers and newly diagnosed multiple sclerosis patients. For the experiments, CFSE-stained PBMCs from MS patients were treated with this compound (80 µM), apigenin (80 µM), and methylprednisolone acetate (2.5 µM) for 48 hours.[1]
Th1 Cell Proliferation Assay
The proliferation of Th1 cells was assessed using CFSE (Carboxyfluorescein succinimidyl ester) staining followed by flow cytometry. After the 48-hour treatment period, the cells were stained with anti-CD4 and anti-CXCR3 antibodies to identify the Th1 cell population. The reduction in CFSE fluorescence intensity, indicating cell division, was measured to quantify proliferation.[1]
Gene Expression Analysis
The expression of T-bet (TBX21) and Interferon-gamma (IFN-γ), key markers for Th1 cells, was quantified using quantitative reverse transcription polymerase chain reaction (qRT-PCR). This technique measures the amount of specific mRNA, providing an indication of gene activity.[1][2][3]
Cytotoxicity Assay
To ensure that the observed inhibitory effects were not due to cell death, a cytotoxicity assay using FITC Annexin V-PI double staining was performed and analyzed by flow cytometry. The results showed no significant difference in early and late apoptosis or necrosis of PBMCs when treated with the specified concentrations of this compound, apigenin, or methylprednisolone acetate compared to the control.[1]
Signaling Pathways and Experimental Workflow
Signaling Pathways
The following diagrams illustrate the generalized anti-inflammatory signaling pathways of methylprednisolone and apigenin.
Caption: Methylprednisolone binds to the glucocorticoid receptor, leading to the regulation of gene expression.
Caption: Apigenin inhibits multiple pro-inflammatory signaling pathways, such as NF-κB and MAPK.
Experimental Workflow
The diagram below outlines the workflow of the comparative study.
Caption: Workflow of the in vitro study comparing the effects of the three compounds on Th1 cells.
Summary of Mechanisms of Action
Methylprednisolone: As a synthetic glucocorticoid, methylprednisolone exerts its anti-inflammatory and immunosuppressive effects by binding to intracellular glucocorticoid receptors.[4][5][6][7] This complex then translocates to the nucleus, where it modulates the expression of a wide range of genes.[5][6] Key actions include:
-
Suppression of pro-inflammatory cytokines: It inhibits the production of interleukins (ILs) and tumor necrosis factor-alpha (TNF-α).[5]
-
Inhibition of inflammatory enzymes: It suppresses the synthesis of cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins.[4]
-
Induction of anti-inflammatory proteins: It promotes the production of proteins like lipocortin-1, which inhibits phospholipase A2, a key enzyme in the inflammatory cascade.[5]
-
Modulation of immune cell function: It reduces the migration of polymorphonuclear leukocytes and fibroblasts to sites of inflammation and inhibits T-lymphocyte proliferation.[4][5]
Apigenin and this compound: Apigenin is a naturally occurring flavonoid with well-documented anti-inflammatory properties.[8][9] this compound is an acetylated form of apigenin, designed to potentially improve its bioavailability.[1][2][3][10] The anti-inflammatory mechanisms of apigenin include:
-
Inhibition of pro-inflammatory signaling pathways: Apigenin has been shown to inhibit key inflammatory pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[11]
-
Reduction of pro-inflammatory mediators: It can decrease the expression and secretion of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[8][9] It also inhibits the expression of COX-2 and inducible nitric oxide synthase (iNOS).[1][8]
-
Antioxidant activity: Apigenin possesses antioxidant properties, which can help to mitigate oxidative stress, a component of many inflammatory conditions.[1][8]
Conclusion
Both this compound and methylprednisolone demonstrate significant efficacy in suppressing Th1-mediated inflammatory responses. Methylprednisolone is a potent, well-established corticosteroid that acts at very low concentrations through the glucocorticoid receptor pathway. This compound, a modified natural flavonoid, also shows robust anti-inflammatory and immunomodulatory effects, albeit at a higher concentration in the studied context. Its mechanism involves the inhibition of multiple pro-inflammatory signaling pathways. The development of this compound highlights a promising avenue for creating anti-inflammatory agents with potentially different side-effect profiles compared to corticosteroids. Further in vivo studies are warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. Comparative Analysis of Apigenin-3 Acetate versus Apigenin and Methyl-Prednisolone in Inhibiting Proliferation and Gene Expression of Th1 Cells in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Analysis of Apigenin-3 Acetate versus Apigenin and Methyl-Prednisolone in Inhibiting Proliferation and Gene Expression of Th1 Cells in Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Methylprednisolone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. What is the mechanism of Methylprednisolone? [synapse.patsnap.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Methylprednisolone - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Apigenin: A Bioflavonoid with a Promising Role in Disease Prevention and Treatment | MDPI [mdpi.com]
- 10. mdnewsline.com [mdnewsline.com]
- 11. Functionality of apigenin as a potent antioxidant with emphasis on bioavailability, metabolism, action mechanism and in vitro and in vivo studies: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
Apigenin vs. Apigenin Triacetate in Cancer Models: A Head-to-Head Comparison
A comprehensive review of the existing scientific literature reveals a significant disparity in the available research on the anti-cancer properties of apigenin versus its synthetic derivative, apigenin triacetate. While apigenin has been extensively studied in numerous cancer models, data on the anti-cancer efficacy of this compound is currently not available in peer-reviewed publications. This guide, therefore, provides a detailed overview of the established anti-cancer activities of apigenin and discusses the theoretical advantages of this compound as a potential therapeutic agent.
Apigenin: A Potent Anti-Cancer Flavonoid
Apigenin (4′,5,7-trihydroxyflavone) is a naturally occurring flavonoid found in a variety of fruits, vegetables, and herbs. It has garnered significant attention in cancer research due to its demonstrated ability to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and suppress tumor growth in a wide range of cancer models.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15]
In Vitro Efficacy of Apigenin
Numerous in vitro studies have demonstrated the cytotoxic and anti-proliferative effects of apigenin across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, vary depending on the cancer cell type and the duration of exposure.
| Cancer Type | Cell Line | IC50 (µM) | Exposure Time (h) | Reference |
| Colorectal Adenocarcinoma | HT-29 | Not specified | Not specified | [3] |
| Leucocythemia | HL-60 | Not specified | Not specified | [3] |
| Cervical Cancer | HeLa | 10 | 72 | |
| Cervical Cancer | SiHa | 68 | 72 | |
| Cervical Cancer | CaSki | 76 | 72 | |
| Cervical Cancer | C33A | 40 | 72 | |
| Ovarian Cancer | SKOV3 | Not specified | Not specified | [12] |
| Ovarian Cancer (cisplatin-resistant) | SKOV3/DDP | Not specified | Not specified | [12] |
| Colon Cancer (cisplatin-resistant) | HT-29 | Not specified | Not specified | [9] |
In Vivo Anti-Tumor Activity of Apigenin
Preclinical studies using animal models have consistently shown the anti-tumor effects of apigenin. Administration of apigenin has been shown to reduce tumor volume and weight in xenograft models of various cancers, including malignant mesothelioma and cisplatin-resistant colon cancer.[2][9] In a mouse model of malignant mesothelioma, intraperitoneal administration of apigenin significantly reduced tumor growth and increased survival.[2] Similarly, in a xenograft model of cisplatin-resistant colon cancer, apigenin treatment inhibited tumor growth.[9] Furthermore, studies in a mouse model of colon cancer induced by azoxymethane (AOM)/dextran sodium sulfate (DSS) demonstrated that apigenin significantly reduced the size and quantity of tumors, an effect attributed to its modulation of the gut microbiota.[16]
This compound: A Potential Prodrug with Enhanced Bioavailability
This compound is a synthetic derivative of apigenin where the three hydroxyl groups are acetylated. This chemical modification is a common strategy in drug development to create a prodrug.
The Rationale for Acetylation
The primary motivation for acetylating natural compounds like apigenin is to improve their pharmacokinetic properties, particularly their oral bioavailability. Apigenin itself has low aqueous solubility and is subject to extensive metabolism in the body, which can limit its systemic exposure and therapeutic efficacy.[17][18][19][20][21] Acetylation can increase the lipophilicity of a molecule, which may enhance its absorption across the intestinal wall. Once absorbed, the acetyl groups are expected to be cleaved by esterase enzymes present in the body, releasing the active apigenin.
dot
Caption: Hypothetical activation of this compound to apigenin.
Current Research Status
Despite the strong rationale for its potential benefits, a thorough search of the scientific literature did not yield any peer-reviewed studies that have investigated the anti-cancer activity of this compound in either in vitro or in vivo cancer models. While the synthesis of other apigenin derivatives has been reported to yield compounds with stronger anti-cancer activities than the parent apigenin, specific data for the triacetate derivative is absent.[3] Research on other acetylated flavonoids, such as 5-demethyltangeretin, has shown that acetylation can enhance both anticancer activity and oral bioavailability, providing a proof-of-concept for this approach.[22]
Signaling Pathways Modulated by Apigenin
Apigenin exerts its anti-cancer effects by modulating a multitude of signaling pathways that are crucial for cancer cell survival, proliferation, and metastasis.
dot
References
- 1. Therapeutic Potential and Cancer Cell Death-Inducing Effects of Apigenin and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro and In Vivo Anti-tumoral Effects of the Flavonoid Apigenin in Malignant Mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plant flavone apigenin: An emerging anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mecenemarket.com [mecenemarket.com]
- 5. In Vitro and In Vivo Anti-tumoral Effects of the Flavonoid Apigenin in Malignant Mesothelioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Potential Role of Apigenin in Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Apigenin and Acacetin: Recent Advances in Therapeutic Applications and Delivery Strategies (2020-2024) [insights.pluto.im]
- 9. Apigenin inhibits in vitro and in vivo tumorigenesis in cisplatin-resistant colon cancer cells by inducing autophagy, programmed cell death and targeting m-TOR/PI3K/Akt signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Apigenin enhances the cisplatin cytotoxic effect through p53-modulated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Apigenin induces apoptosis and counteracts cisplatin-induced chemoresistance via Mcl-1 in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Role of Apigenin in Cancer Prevention via the Induction of Apoptosis and Autophagy [jcpjournal.org]
- 14. Frontiers | Experimental evidence for anti-metastatic actions of apigenin: a mini review [frontiersin.org]
- 15. Apigenin in cancer therapy: anti-cancer effects and mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibitory Effects of Apigenin on Tumor Carcinogenesis by Altering the Gut Microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Functionality of apigenin as a potent antioxidant with emphasis on bioavailability, metabolism, action mechanism and in vitro and in vivo studies: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Recent advancement in bioeffect, metabolism, stability, and delivery systems of apigenin, a natural flavonoid compound: challenges and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Does Oral Apigenin Have Real Potential for a Therapeutic Effect in the Context of Human Gastrointestinal and Other Cancers? - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Acetylation Enhances the Anticancer Activity and Oral Bioavailability of 5-Demethyltangeretin - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of Apigenin Triacetate Effects on Neuronal Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the neuroprotective effects of apigenin and its acetylated derivative, apigenin triacetate (ATA). While extensive research has documented the effects of apigenin on neuronal cells, data on the reproducibility of this compound's effects are currently limited in publicly available literature. This guide, therefore, presents the established data for apigenin and offers a comparative perspective on the potential advantages of this compound based on the principles of chemical modification through acetylation. The experimental protocols provided are based on established methodologies for evaluating the neuroprotective effects of flavonoids and can be applied to study this compound.
Introduction
Apigenin, a naturally occurring flavonoid found in various plants, has demonstrated significant neuroprotective properties in numerous preclinical studies.[1][2][3][4] Its therapeutic potential is attributed to its antioxidant, anti-inflammatory, and anti-apoptotic activities.[2][3] However, the clinical translation of apigenin is often hindered by its poor water solubility and low bioavailability.[5][6][7][8]
This compound, a synthetic derivative of apigenin, represents a promising alternative designed to overcome these limitations. Acetylation of flavonoids is a common strategy to enhance their lipophilicity, which can lead to improved cell membrane permeability and potentially increased bioavailability. While direct comparative studies on the neuronal effects of apigenin versus this compound are scarce, this guide provides a framework for evaluating the potential of ATA based on the well-documented effects of its parent compound.
Comparative Analysis: Apigenin vs. This compound
The following sections compare the known neuroprotective effects of apigenin with the hypothesized advantages of this compound.
Neuroprotective Mechanisms
Apigenin:
Extensive research has elucidated several mechanisms through which apigenin exerts its neuroprotective effects:
-
Anti-inflammatory Effects: Apigenin has been shown to suppress neuroinflammation by inhibiting the production of pro-inflammatory cytokines and modulating microglial activation.[3][4][9][10] It can downregulate signaling pathways such as NF-κB.[2][3]
-
Antioxidant Activity: Apigenin scavenges free radicals and enhances the expression of antioxidant enzymes, thereby protecting neuronal cells from oxidative stress-induced damage.[2]
-
Anti-apoptotic Effects: Apigenin can inhibit neuronal apoptosis by modulating the expression of pro- and anti-apoptotic proteins and inhibiting caspase activity.[11][12]
-
Modulation of Signaling Pathways: Apigenin has been reported to modulate key signaling pathways involved in neuronal survival and plasticity, such as the ERK/CREB/BDNF pathway.[1]
-
Neurogenesis: Some studies suggest that apigenin can promote neuronal differentiation and strengthen synaptic connections.[13]
This compound (Hypothesized Advantages):
While specific experimental data on the neuroprotective mechanisms of this compound is limited, its acetylated structure suggests several potential advantages:
-
Increased Bioavailability: Acetylation increases the lipophilicity of apigenin, which may enhance its ability to cross the blood-brain barrier and cell membranes, leading to higher intracellular concentrations in neuronal cells.
-
Improved Stability: The acetyl groups may protect the hydroxyl groups of apigenin from rapid metabolism, potentially prolonging its half-life and therapeutic window.
-
Enhanced Efficacy: Due to potentially higher intracellular concentrations, this compound might exhibit more potent neuroprotective effects at lower doses compared to apigenin.
It is crucial to note that these are theoretical advantages, and further research is required to validate these hypotheses.
Data Presentation
The following table summarizes quantitative data from preclinical studies on the effects of apigenin on neuronal cells. A corresponding table for this compound is not available due to the lack of published data.
| Parameter | Cell/Animal Model | Treatment | Result | Reference |
| Neuroinflammation | ||||
| Pro-inflammatory Cytokine Reduction | LPS-stimulated microglial cells | Apigenin | Dose-dependent decrease in TNF-α, IL-6, and IL-1β production | [3][4] |
| Microglial Activation | In vitro and in vivo models | Apigenin | Inhibition of microglial activation markers | [3][12] |
| Oxidative Stress | ||||
| Reactive Oxygen Species (ROS) Levels | Oxidative stress-induced neuronal cells | Apigenin | Significant reduction in intracellular ROS | [2] |
| Antioxidant Enzyme Activity | Rodent models of neurodegeneration | Apigenin | Increased activity of SOD and GSH-Px | [1] |
| Apoptosis | ||||
| Caspase-3/7 Activity | iPSC-derived AD neurons | Apigenin (50 µM) | Significant reduction in caspase-3/7 activity | [11] |
| Neuronal Viability | Aβ-induced neuronal toxicity models | Apigenin | Increased cell viability | [1] |
| Cognitive Function | ||||
| Learning and Memory | APP/PS1 mouse model of Alzheimer's | Apigenin | Improved performance in Morris water maze | [1] |
Experimental Protocols
Detailed methodologies for key experiments to assess the neuroprotective effects of apigenin and this compound are provided below.
Cell Viability Assay (MTT Assay)
-
Cell Culture: Plate neuronal cells (e.g., SH-SY5Y or primary cortical neurons) in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of apigenin or this compound for 1-2 hours.
-
Induction of Toxicity: Induce neuronal damage by adding a neurotoxic agent (e.g., amyloid-beta oligomers, glutamate, or H2O2) and incubate for 24-48 hours.
-
MTT Incubation: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.
Measurement of Reactive Oxygen Species (ROS)
-
Cell Culture and Treatment: Culture and treat the neuronal cells as described in the cell viability assay.
-
DCFH-DA Staining: After treatment, wash the cells with PBS and incubate with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: Wash the cells with PBS to remove excess probe. Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 530 nm.
Western Blot Analysis for Apoptosis-Related Proteins
-
Protein Extraction: Lyse the treated cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate with primary antibodies against Bcl-2, Bax, and cleaved caspase-3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualization
Signaling Pathway Diagram
Caption: Simplified signaling pathway of apigenin's neuroprotective effects.
Experimental Workflow Diagram
Caption: General experimental workflow for evaluating neuroprotective compounds.
Conclusion
Apigenin has consistently demonstrated neuroprotective effects across a range of preclinical models. While this compound holds theoretical promise for enhanced bioavailability and efficacy, a significant gap in the literature exists regarding its direct effects on neuronal cells. The reproducibility of this compound's effects remains to be established through rigorous experimental validation. The protocols and comparative framework provided in this guide are intended to facilitate future research in this area, ultimately aiming to clarify the therapeutic potential of acetylated flavonoids in the context of neurodegenerative diseases.
References
- 1. Efficacy and Safety of Natural Apigenin Treatment for Alzheimer's Disease: Focus on In vivo Research Advancements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studies on Apigenin and Its Biological and Pharmacological Activity in Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apigenin and inflammation in the brain: can apigenin inhibit neuroinflammation in preclinical models? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 7. Frontiers | Does Oral Apigenin Have Real Potential for a Therapeutic Effect in the Context of Human Gastrointestinal and Other Cancers? [frontiersin.org]
- 8. A Review on Flavonoid Apigenin: Dietary Intake, ADME, Antimicrobial Effects, and Interactions with Human Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploring the Role of Apigenin in Neuroinflammation: Insights and Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploring the Role of Apigenin in Neuroinflammation: Insights and Implications [mdpi.com]
- 11. Neuroprotective effects of apigenin against inflammation, neuronal excitability and apoptosis in an induced pluripotent stem cell model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mecenemarket.com [mecenemarket.com]
- 13. news-medical.net [news-medical.net]
Apigenin Triacetate in Neuroprotection: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of apigenin triacetate and other prominent neuroprotective agents, focusing on their mechanisms of action, efficacy in preclinical models, and the experimental protocols used for their evaluation. While direct comparative studies on this compound are limited, this guide leverages data on its parent compound, apigenin, to draw parallels and offer insights into its potential advantages. The information is intended to aid in the research and development of novel neuroprotective therapies.
Introduction to this compound
Apigenin is a naturally occurring flavonoid found in various plants and herbs, known for its antioxidant, anti-inflammatory, and neuroprotective properties.[1][2] However, its therapeutic potential is often limited by poor water solubility and low bioavailability.[3][4] this compound, a synthetic derivative of apigenin, is designed to overcome these limitations. The acetylation of apigenin's hydroxyl groups increases its lipophilicity, which is expected to enhance its ability to cross the blood-brain barrier and improve its overall bioavailability.[5] While specific research on this compound's neuroprotective effects is still emerging, its potential for improved central nervous system delivery makes it a compound of significant interest.[6]
Comparative Efficacy of Neuroprotective Agents
The following tables summarize quantitative data from preclinical studies on apigenin, curcumin, and resveratrol, three well-studied natural compounds with neuroprotective properties. These comparisons are drawn from studies using in vivo models of ischemic stroke, a common paradigm for evaluating neuroprotective agents. It is important to note that the data are not from head-to-head comparisons and experimental conditions may vary between studies.
Table 1: In Vivo Efficacy in Ischemic Stroke Models (Middle Cerebral Artery Occlusion - MCAO)
| Compound | Animal Model | Dosage | Administration Route | Key Findings | Reference |
| Apigenin | Rat | 20 mg/kg | Intraperitoneal | Reduced infarct volume to ~28.3% (compared to ~37.0% in control); Significantly improved neurological deficit scores. | [7] |
| Curcumin | Rat | 150 mg/kg | Intraperitoneal | Significantly decreased infarction size to ~20.46% (compared to ~34.78% in control). | [8][9] |
| Resveratrol | Mouse | 5 mg/kg | Intravenous | Reduced infarction volume by 36-45%. | [10] |
| Resveratrol | Rat | 30 mg/kg | - | Optimal therapeutic dose for reducing cerebral infarct volume. | [11] |
Table 2: In Vitro Neuroprotective Effects
| Compound | Cell Line | Insult | Concentration | Outcome | Reference |
| Apigenin | iPSC-derived neurons | Inflammatory stress | 10 µM | Reduced caspase-3/7 mediated apoptosis. | [12] |
| Curcumin | SH-SY5Y | Amyloid-β oligomers | 40 µM | Decreased ROS generation and attenuated oxidative stress. | [13] |
| Resveratrol | SH-SY5Y | Amyloid-β oligomers | 20 µM | Decreased ROS generation and attenuated oxidative stress. | [13] |
| Resveratrol & Curcumin | SH-SY5Y | Rotenone | Resveratrol (1-100 µM), Curcumin (10-1000 nM) | Pre-incubation led to a significant, dose-dependent increase in cell survival. | [14] |
Key Signaling Pathways in Neuroprotection
Apigenin, curcumin, and resveratrol exert their neuroprotective effects through the modulation of several key signaling pathways involved in cellular stress response, inflammation, and apoptosis.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary regulator of the cellular antioxidant response.
Caption: Nrf2 Signaling Pathway Activation by Apigenin and Curcumin.
Apigenin and curcumin can activate the Nrf2 pathway.[15][16][17] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. In the presence of oxidative stress or these neuroprotective agents, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[18]
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that promotes cell survival and inhibits apoptosis.
Caption: PI3K/Akt Signaling Pathway in Neuroprotection.
Resveratrol and apigenin have been shown to activate the PI3K/Akt pathway.[19][20][21][22][23] Activation of this pathway leads to the phosphorylation and activation of Akt, which in turn phosphorylates a variety of downstream targets that promote cell survival and inhibit apoptotic machinery.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reliable evaluation of neuroprotective agents. Below are representative methodologies for in vitro and in vivo studies.
In Vitro Neuroprotection Assay: Glutamate-Induced Excitotoxicity in SH-SY5Y Cells
This protocol describes a common method for assessing the neuroprotective effects of a compound against glutamate-induced cell death in a human neuroblastoma cell line.[24][25][26][27][28]
1. Cell Culture and Differentiation:
-
Culture SH-SY5Y cells in a growth medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
For differentiation, seed cells at a desired density and culture in a low-serum medium (e.g., 1% FBS) containing 10 µM retinoic acid for 5-7 days.
2. Treatment:
-
Plate differentiated SH-SY5Y cells in 96-well plates.
-
Pre-incubate the cells with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 2 hours).
-
Induce excitotoxicity by adding glutamate to a final concentration of 5-10 mM.
-
Include control wells (no treatment), vehicle control wells, and glutamate-only wells.
3. Assessment of Cell Viability (MTT Assay):
-
After 24 hours of glutamate exposure, add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in dimethyl sulfoxide (DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
Experimental Workflow: In Vitro Neuroprotection Assay
Caption: Workflow for In Vitro Neuroprotection Assay.
In Vivo Neuroprotection Assay: Middle Cerebral Artery Occlusion (MCAO) in Rats
The MCAO model is a widely used in vivo model to simulate ischemic stroke and evaluate the efficacy of neuroprotective agents.[29][30][31][32][33]
1. Animal Preparation:
-
Use adult male Sprague-Dawley or Wistar rats (250-300g).
-
Anesthetize the animals with an appropriate anesthetic (e.g., isoflurane or ketamine/xylazine).
-
Maintain body temperature at 37°C using a heating pad.
2. MCAO Surgery:
-
Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and the CCA.
-
Insert a silicone-coated nylon monofilament into the ICA and advance it to the origin of the middle cerebral artery (MCA) to occlude blood flow.
-
After a defined period of occlusion (e.g., 90 minutes), withdraw the filament to allow for reperfusion.
3. Drug Administration:
-
Administer the test compound (e.g., this compound) at the desired dose and route (e.g., intraperitoneal or intravenous) at a specific time point relative to the onset of ischemia or reperfusion.
4. Assessment of Neurological Deficit and Infarct Volume:
-
At 24 or 48 hours post-MCAO, assess neurological deficits using a standardized scoring system (e.g., a 5-point scale).
-
Euthanize the animals and perfuse the brains with saline followed by a fixative.
-
Remove the brains and slice them into coronal sections.
-
Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area (infarcted tissue appears white, while viable tissue stains red).
-
Quantify the infarct volume using image analysis software.
Logical Relationship: In Vivo MCAO Study
Caption: Logical Flow of an In Vivo MCAO Neuroprotection Study.
Conclusion
This compound holds promise as a neuroprotective agent due to its potential for enhanced bioavailability and blood-brain barrier penetration compared to its parent compound, apigenin. While direct comparative data is currently lacking, the wealth of information on apigenin's efficacy in preclinical models of neurodegeneration provides a strong rationale for further investigation into its acetylated form. The comparative data on apigenin, curcumin, and resveratrol highlight the multifactorial nature of neuroprotection, involving the modulation of key signaling pathways such as Nrf2 and PI3K/Akt. The standardized experimental protocols outlined in this guide provide a framework for the robust evaluation of this compound and other novel neuroprotective candidates. Further research, including head-to-head comparative studies, is warranted to fully elucidate the therapeutic potential of this compound in the context of neurodegenerative diseases.
References
- 1. magistralbr.caldic.com [magistralbr.caldic.com]
- 2. scienceopen.com [scienceopen.com]
- 3. The synthesis and bioactivity of apigenin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advancement in bioeffect, metabolism, stability, and delivery systems of apigenin, a natural flavonoid compound: challenges and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative Analysis of Apigenin-3 Acetate versus Apigenin and Methyl-Prednisolone in Inhibiting Proliferation and Gene Expression of Th1 Cells in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Neuroprotective effect of apigenin against cerebral ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Curcumin prevents reperfusion injury following ischemic stroke in rats via inhibition of NF-κB, ICAM-1, MMP-9 and caspase-3 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A comprehensive review on the neuroprotective potential of resveratrol in ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A meta-analysis of resveratrol protects against cerebral ischemia/reperfusion injury: Evidence from rats studies and insight into molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neuroprotective effects of apigenin against inflammation, neuronal excitability and apoptosis in an induced pluripotent stem cell model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protective and anti-oxidative effects of curcumin and resveratrol on Aβ-oligomer-induced damage in the SH-SY5Y cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Apigenin protects human melanocytes against oxidative damage by activation of the Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids [frontiersin.org]
- 17. Curcumin Activates the Nrf2 Pathway and Induces Cellular Protection Against Oxidative Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Apigenin Reactivates Nrf2 Anti-oxidative Stress Signaling in Mouse Skin Epidermal JB6 P + Cells Through Epigenetics Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Resveratrol provides neuroprotection by regulating the JAK2/STAT3/PI3K/AKT/mTOR pathway after stroke in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Resveratrol Neuroprotection in Stroke and Traumatic CNS injury - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A New Therapeutic Trend: Natural Medicine for Ameliorating Ischemic Stroke via PI3K/Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Resveratrol: A Natural Compound Targeting the PI3K/Akt/mTOR Pathway in Neurological Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Neuroprotective effect of apigenin against hypoxic-ischemic brain injury in neonatal rats via activation of the PI3K/Akt/Nrf2 signaling pathway - Food & Function (RSC Publishing) [pubs.rsc.org]
- 24. Excitotoxicity effects of glutamate on human neuroblastoma SH-SY5Y cells via oxidative damage - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. [PDF] Excitotoxicity effects of glutamate on human neuroblastoma SH-SY5Y cells via oxidative damage | Semantic Scholar [semanticscholar.org]
- 27. mdpi.com [mdpi.com]
- 28. Protection of SH-SY5Y Neuronal Cells from Glutamate-Induced Apoptosis by 3,6′-Disinapoyl Sucrose, a Bioactive Compound Isolated from Radix Polygala - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. Modeling Transient Focal Ischemic Stroke in Rodents by Intraluminal Filament Method of Middle Cerebral Artery Occlusion | Springer Nature Experiments [experiments.springernature.com]
- 32. researchgate.net [researchgate.net]
- 33. RODENT STROKE MODEL GUIDELINES FOR PRECLINICAL STROKE TRIALS (1ST EDITION) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioavailability of Apigenin and Its Derivatives
Apigenin, a widely studied flavone found in various plants, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer effects.[1][2] However, its clinical application is often hampered by low oral bioavailability, primarily due to poor water solubility and extensive first-pass metabolism.[3][4] This guide provides a comparative analysis of the bioavailability of different apigenin derivatives, offering researchers and drug development professionals a comprehensive overview supported by experimental data.
Quantitative Comparison of Bioavailability
The oral bioavailability of apigenin and its derivatives varies significantly based on their chemical structure and the formulation used for delivery. The following table summarizes key pharmacokinetic parameters from various preclinical and clinical studies.
| Compound/Formulation | Subject | Dose | Cmax (Maximum Plasma Concentration) | Tmax (Time to Cmax) | AUC (Area Under the Curve) | Relative Bioavailability (%) | Reference(s) |
| Apigenin (Pure) | Rat | 60 mg/kg (oral) | 0.49 µg/mL | 2.5 h | - | - | [5] |
| Apigenin (Pure) | Rat | 10 mg/kg (oral) | 165.34 ng/mL | 4.0 h | 1245.21 ng·h/mL | 100 (Reference) | [6] |
| Apigenin-7-O-glucuronide (A7G) | Rat | Equivalent to 10 mg/kg Apigenin (oral) | 433.2 ng/mL (Apigenin measured) | 1.0 h | 17,800 ng·h/mL (Apigenin measured) | 1430 | [7][8] |
| Apigenin Monophosphate (ApnPs) | Rat | 174.67 µmol/kg (oral) | ~49-fold higher than Apigenin | 0.25 h | ~15.4-fold higher than Apigenin | Significantly enhanced | [9] |
| Apigenin-7-O-glucoside (Apn7G) | Rat | 174.67 µmol/kg (oral) | ~6.4-fold lower than ApnPs | 0.5 h | ~4.7-fold lower than ApnPs | - | [9] |
| Apigenin from Parsley (Apiin) | Human | ~18 mg Apigenin equivalent | 127 nmol/L | 7.2 h | - | - | [10][11] |
| Apigenin Bio-SNEDDS | Rat | 10 mg/kg (oral) | 1089.61 ng/mL | 2.0 h | 6824.17 ng·h/mL | 548.01 | [6] |
| Apigenin Solid Dispersion (Microwave) | Rat | - | 454.11 µg/mL | 2.0 h | 467.45 µg·h/mL | 319.19 | [12] |
Note: Direct comparison between studies should be approached with caution due to differences in experimental design, dosage, and analytical methods.
Enhancing Bioavailability: A Look at Derivatives and Formulations
The data clearly indicates that native apigenin has poor oral bioavailability.[13] Several strategies have been explored to overcome this limitation:
-
Glycosides and Prodrugs: Naturally occurring apigenin glycosides, like apiin found in parsley, are hydrolyzed by intestinal enzymes to release the apigenin aglycone before absorption.[14][15] However, this process can be inefficient. Synthetic derivatives, such as apigenin-7-O-glucuronide (A7G) and apigenin monophosphate (ApnPs), have been investigated as prodrugs.[7][9] Studies in rats have shown that oral administration of A7G leads to a markedly higher systemic exposure to apigenin compared to administering apigenin itself, suggesting A7G may act as a natural prodrug that bypasses the extensive intestinal first-pass metabolism of apigenin.[7][8] Similarly, apigenin monophosphate derivatives have demonstrated significantly enhanced plasma levels and faster absorption rates in rats.[9][16]
-
Advanced Drug Delivery Systems: Formulations such as solid dispersions and self-nanoemulsifying drug delivery systems (SNEDDS) have shown remarkable success in improving apigenin's bioavailability.[6][12] A bioactive-SNEDDS (Bio-SNEDDS) formulation increased the relative bioavailability of apigenin by over 5-fold in rats compared to a pure suspension.[6] Solid dispersions prepared using microwave technology enhanced bioavailability by over 3-fold.[12] These systems improve the solubility and dissolution rate of apigenin in the gastrointestinal tract, leading to better absorption.[5][17]
Experimental Protocols
To ensure the reproducibility and validity of bioavailability studies, a standardized experimental protocol is crucial. The following outlines a typical methodology for assessing the bioavailability of apigenin derivatives in a rat model.
Animal Model
Healthy male Wistar or Sprague-Dawley rats (200–280 g) are commonly used.[5][6] Animals are typically fasted for 12-24 hours before the experiment with free access to water to ensure an empty gastrointestinal tract for optimal drug absorption. All procedures must be approved by an institutional animal care and use committee.[6][17]
Formulation and Administration
-
Test Formulations: Apigenin derivatives or formulations (e.g., SNEDDS, solid dispersions) are prepared at a specific concentration.
-
Control Group: A suspension of pure apigenin in a vehicle like 0.5% w/v sodium carboxymethyl cellulose (SCMC) is used as a control.[6]
-
Administration: Formulations are administered orally via gavage at a predetermined dose (e.g., 10 mg/kg or 60 mg/kg of apigenin equivalent).[5][6]
Blood Sampling
Blood samples (approximately 0.4-0.5 mL) are collected from the tail vein or retro-orbital plexus into heparinized tubes at multiple time points. A typical schedule includes a pre-dose sample and collections at 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-administration.[5][6] Plasma is separated by centrifugation and stored at -80°C until analysis.[6]
Sample Preparation and Analysis
-
Extraction: Apigenin and its metabolites are extracted from the plasma samples, typically using a protein precipitation method with a solvent like methanol, followed by vortexing and centrifugation. An internal standard (e.g., luteolin or prednisolone) is added to correct for extraction efficiency and instrument variability.[5][6]
-
Quantification: The concentration of the analyte in the extracted samples is quantified using a validated high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method.[6][17]
Pharmacokinetic Analysis
The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): Total drug exposure over time.
-
Relative Bioavailability: Calculated as (AUC_test / Dose_test) / (AUC_reference / Dose_reference) * 100.
This analysis is often performed using specialized software like PK Solver.[6]
Visualizing the Workflow and Metabolic Pathway
To better illustrate the processes involved in bioavailability studies and apigenin's fate in the body, the following diagrams are provided.
References
- 1. The synthesis and bioactivity of apigenin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Therapeutic Potential of Apigenin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Recent advancement in bioeffect, metabolism, stability, and delivery systems of apigenin, a natural flavonoid compound: challenges and perspectives [frontiersin.org]
- 5. Enhanced bioavailability of apigenin via preparation of a carbon nanopowder solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancing Oral Bioavailability of Apigenin Using a Bioactive Self-Nanoemulsifying Drug Delivery System (Bio-SNEDDS): In Vitro, In Vivo and Stability Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. khu.elsevierpure.com [khu.elsevierpure.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. karger.com [karger.com]
- 12. scienceopen.com [scienceopen.com]
- 13. Absorption, distribution, metabolism and excretion of apigenin and its glycosides in healthy male adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Does Oral Apigenin Have Real Potential for a Therapeutic Effect in the Context of Human Gastrointestinal and Other Cancers? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Does Oral Apigenin Have Real Potential for a Therapeutic Effect in the Context of Human Gastrointestinal and Other Cancers? [frontiersin.org]
- 16. Monophosphate Derivatives of Luteolin and Apigenin as Efficient Precursors with Improved Oral Bioavailability in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Enhanced Solubility and Bioavailability of Apigenin via Preparation of Solid Dispersions of Mesoporous Silica Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Mechanism of Action of Apigenin Triacetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activity of apigenin triacetate against its parent compound, apigenin, and a standard anti-inflammatory agent, methyl-prednisolone-acetate. The focus is on the cross-validation of its mechanism of action in the context of immunomodulation, with supporting experimental data and detailed protocols.
Introduction
Apigenin is a naturally occurring flavone with well-documented anti-inflammatory, antioxidant, and anti-carcinogenic properties.[1] Its therapeutic potential is often linked to its ability to modulate key signaling pathways involved in cellular proliferation and inflammation, such as the PI3K/Akt and NF-κB pathways.[2][3][4] this compound, an acetylated derivative of apigenin, has been developed to potentially improve bioavailability and permeability across the blood-brain barrier. This guide critically evaluates the efficacy of this compound in modulating T-helper 1 (Th1) cell activity, a key player in inflammatory autoimmune diseases like multiple sclerosis, and compares it directly with apigenin and methyl-prednisolone-acetate.
Comparative Analysis of Immunomodulatory Effects
A key study cross-validating the mechanism of this compound focused on its ability to inhibit the proliferation of pro-inflammatory Th1 cells and the expression of associated master regulator genes.[1] The performance of this compound was benchmarked against apigenin and methyl-prednisolone-acetate.
Data Summary
The following tables summarize the quantitative data from the comparative analysis.
Table 1: Inhibition of Th1 Cell Proliferation
| Compound | Concentration | Inhibition of Proliferation (after 48h) | P-value |
| This compound | 80 µM | Significant Inhibition | P=0.001 |
| Apigenin | 80 µM | Significant Inhibition | P=0.036 |
| Methyl-prednisolone-acetate | 2.5 µM | Significant Inhibition | P=0.047 |
Data sourced from a comparative study on peripheral blood mononuclear cells (PBMCs) from multiple sclerosis patients.[1][5]
Table 2: Downregulation of Key Th1-Associated Genes
| Gene Target | Compound | Concentration | Result (after 48h) | P-value |
| T-bet (TBX21) | This compound | 80 µM | Significant Inhibition | P=0.015 |
| Apigenin | 80 µM | Significant Inhibition | P=0.019 | |
| Methyl-prednisolone-acetate | 2.5 µM | Significant Inhibition | P=0.022 | |
| Interferon-γ (IFN-γ) | This compound | 80 µM | Significant Inhibition | P≤0.0001 |
| Apigenin | 80 µM | Significant Inhibition | P≤0.0001 | |
| Methyl-prednisolone-acetate | 2.5 µM | Significant Inhibition | P≤0.0001 |
Gene expression was measured using quantitative reverse transcription-polymerase chain reaction (qRT-PCR).[1][6] The study highlighted that the inhibitory effect on IFN-γ expression was more pronounced for this compound compared to the other compounds.
Signaling Pathways and Experimental Workflow
The immunomodulatory effects of apigenin and its derivatives are largely attributed to their intervention in critical intracellular signaling cascades that govern inflammatory responses.
Caption: Apigenin's Mechanism of T-Cell Inhibition.
The diagram above illustrates how apigenin and its triacetate derivative inhibit the PI3K/Akt signaling pathway.[4] This action prevents the activation of IKK, which in turn blocks the degradation of IκBα and subsequent translocation of the NF-κB transcription factor to the nucleus.[7][8] By inhibiting NF-κB, apigenin compounds suppress the expression of downstream target genes critical for Th1 cell function, including T-bet and IFN-γ.[1]
Caption: Comparative Experimental Workflow.
Detailed Experimental Protocols
The following protocols are based on the methodologies employed in the comparative study of this compound.[1][6]
Peripheral Blood Mononuclear Cell (PBMC) Isolation and Culture
-
Objective: To isolate PBMCs from whole blood for subsequent in vitro assays.
-
Procedure:
-
Whole blood samples are collected from consenting multiple sclerosis patients.[9]
-
PBMCs are isolated using Ficoll-Paque density gradient centrifugation. This method separates mononuclear cells from other blood components based on density.
-
Isolated PBMCs are washed with phosphate-buffered saline (PBS) and resuspended in a suitable culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.
-
Cells are counted, and viability is assessed using trypan blue exclusion.
-
Th1 Cell Proliferation Assay
-
Objective: To measure the inhibitory effect of the test compounds on the proliferation of Th1 cells.
-
Procedure:
-
Isolated PBMCs are stained with Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that allows for the tracking of cell division.
-
The CFSE-stained cells are seeded in culture plates and treated with the specified concentrations of this compound (80 µM), apigenin (80 µM), methyl-prednisolone-acetate (2.5 µM), or a vehicle control (DMSO).[1]
-
The cells are incubated for 48 hours to allow for proliferation.
-
Following incubation, cells are harvested and stained with fluorescently-labeled antibodies specific for CD4 (a general T-helper cell marker) and CXCR3 (a marker for Th1 cells).
-
The percentage of proliferating Th1 cells (double-positive for CD4 and CXCR3) is quantified using flow cytometry by analyzing the dilution of the CFSE dye in daughter cells.
-
Quantitative Reverse Transcription PCR (qRT-PCR)
-
Objective: To quantify the expression levels of T-bet and IFN-γ mRNA in treated cells.
-
Procedure:
-
PBMCs are cultured and treated with the test compounds as described above for 48 hours.
-
Total RNA is extracted from the harvested cells using a suitable RNA isolation kit.
-
The concentration and purity of the extracted RNA are determined using spectrophotometry.
-
First-strand complementary DNA (cDNA) is synthesized from the RNA templates using a reverse transcriptase enzyme.
-
Quantitative PCR is performed using the synthesized cDNA, specific primers for T-bet (TBX21) and IFN-γ, and a reference (housekeeping) gene (e.g., GAPDH) for normalization.
-
The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method.
-
Conclusion
The experimental evidence strongly supports that this compound is a potent immunomodulatory agent. Its mechanism of action involves the significant inhibition of Th1 cell proliferation and the downregulation of key pro-inflammatory genes, T-bet and IFN-γ.[1] Comparative data demonstrates that its efficacy in inhibiting the expression of IFN-γ is particularly noteworthy.[1] This activity is rooted in its ability to suppress the PI3K/Akt/NF-κB signaling axis, a critical pathway in T-cell activation. These findings validate the mechanism of this compound and position it as a promising candidate for further investigation in inflammatory and autoimmune disease research.
References
- 1. Comparative Analysis of Apigenin-3 Acetate versus Apigenin and Methyl-Prednisolone in Inhibiting Proliferation and Gene Expression of Th1 Cells in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Targeting the PI3K/Akt/mTOR axis by apigenin for cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. APIGENIN, A DIETARY FLAVONOID, SENSITIZES HUMAN T CELLS FOR ACTIVATION-INDUCED CELL DEATH BY INHIBITING PKB/Akt AND NF-κB ACTIVATION PATHWAY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative Analysis of Apigenin-3 Acetate versus Apigenin and Methyl-Prednisolone in Inhibiting Proliferation and Gene Expression of Th1 Cells in Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Suppression of NF-κB and NF-κB-Regulated Gene Expression by Apigenin through IκBα and IKK Pathway in TRAMP Mice | PLOS One [journals.plos.org]
- 8. Suppression of NF-κB and NF-κB-Regulated Gene Expression by Apigenin through IκBα and IKK Pathway in TRAMP Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PBMC-Humanized Mouse Model for Multiple Sclerosis: Studying Immune Changes and CNS Involvement - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Effects of Apigenin with Chemotherapy Drugs: A Comparative Guide
Disclaimer: This guide focuses on the synergistic effects of apigenin with chemotherapy drugs. There is currently a limited body of publicly available research specifically investigating "apigenin triacetate" in this context. Apigenin is a natural flavonoid, while this compound is a synthetic derivative. The findings presented here for apigenin may not be directly extrapolated to this compound.
Introduction
Apigenin, a flavonoid found in various plants, has garnered significant interest for its potential as an adjunct in cancer therapy.[1] Research suggests that apigenin can enhance the efficacy of conventional chemotherapy drugs, a phenomenon known as synergism. This guide provides a comparative overview of the synergistic effects of apigenin with several key chemotherapy agents, supported by experimental data, detailed protocols, and visualizations of the underlying molecular pathways. This information is intended for researchers, scientists, and drug development professionals.
Data Presentation: Synergistic Effects of Apigenin with Chemotherapy Drugs
The following tables summarize the quantitative data from various studies investigating the synergistic effects of apigenin with different chemotherapy drugs on various cancer cell lines. The data primarily includes IC50 values, which represent the concentration of a drug that is required for 50% inhibition of cell viability. A lower IC50 value in combination therapy compared to monotherapy indicates a synergistic effect.
Table 1: Synergistic Effects of Apigenin with 5-Fluorouracil (5-FU)
| Cancer Cell Line | Apigenin Conc. (µM) | 5-FU Conc. (µM) | Effect | Reference |
| MDA-MB-453 (Breast Cancer) | 10 | 90 | Significant reduction in ErbB2 and AKT expression, leading to increased apoptosis.[1][2] | |
| Hepatocellular Carcinoma (HCC) Cells | 4 | 100 µg/mL | Enhanced cytotoxicity and apoptosis through increased reactive oxygen species (ROS) and activation of the mitochondrial apoptotic pathway.[3] | |
| Pancreatic Cancer Cells | Not specified | Not specified | Combination resulted in 71% inhibition of cell growth compared to 59% with 5-FU alone.[4] |
Table 2: Synergistic Effects of Apigenin with Cisplatin
| Cancer Cell Line | Apigenin Conc. (µM) | Cisplatin Conc. (µM) | Effect | Reference |
| A549 (Lung Cancer) | 30 | 2.5, 5.0, 10.0 | Increased inhibition of cell proliferation in a p53-dependent manner.[5] | |
| SKOV3 (Ovarian Cancer) | 50 | 2 | Significantly greater inhibitory effect on cell proliferation compared to individual treatments.[6] | |
| SKOV3/DDP (Cisplatin-resistant Ovarian Cancer) | 50 | 10 | Overcame cisplatin resistance and inhibited cell proliferation.[6] | |
| HepG2, Hep3B, Huh7 (Liver Cancer) | 20 | Varied | Sensitized all cell lines to cisplatin treatment.[7] |
Table 3: Synergistic Effects of Apigenin with Doxorubicin
| Cancer Cell Line | Apigenin Conc. (µM) | Doxorubicin Conc. (µM) | Effect | Reference |
| MCF-7 (Breast Cancer) | 37.89 | 1 | Synergistic cytotoxicity with an interaction index of 0.626.[8] | |
| MDA-MB-231 (Breast Cancer) | 17.31 | 2 | Enhanced potency compared to theoretical predictions.[8] | |
| BEL-7402/ADM (Doxorubicin-resistant Hepatocellular Carcinoma) | Not specified | Not specified | Chemosensitizing effects.[1] |
Table 4: Synergistic Effects of Apigenin with Paclitaxel
| Cancer Cell Line | Apigenin Conc. (µM) | Paclitaxel Conc. (nM) | Effect | Reference |
| HeLa (Cervical Cancer) | 15 | 4 | Synergistic pro-apoptotic effects.[9] | |
| A549 (Lung Cancer) | 15 | 4 | Enhanced cytotoxicity.[9] | |
| Hep3B (Hepatocellular Carcinoma) | 15 | 4 | Enhanced cytotoxicity.[9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols commonly used in the cited studies.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[10]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of approximately 5x10³ cells per well and incubate for 24 hours.[5]
-
Drug Treatment: Treat the cells with varying concentrations of apigenin, the chemotherapy drug, or a combination of both. Include untreated control wells.
-
Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).[11]
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 1-4 hours at 37°C.[12]
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[11][12]
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined from the dose-response curve.
Apoptosis Analysis (Western Blotting)
Western blotting is used to detect specific proteins in a sample and can be used to analyze the expression of key apoptosis-related proteins.[13]
Protocol:
-
Protein Extraction: Lyse the treated and control cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a method such as the Bradford assay.
-
SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.[14]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., cleaved caspase-3, PARP, Bcl-2, Bax).[13][14]
-
Secondary Antibody Incubation: Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.[15]
-
Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins.
Signaling Pathways and Mechanisms of Synergy
Apigenin enhances the efficacy of chemotherapy through the modulation of various signaling pathways involved in cell survival, proliferation, and apoptosis.
Apigenin and Cisplatin Synergy via the p53 Pathway
Apigenin has been shown to enhance the cytotoxic effects of cisplatin in a p53-dependent manner.[5] It promotes the phosphorylation and accumulation of the p53 tumor suppressor protein, leading to the upregulation of pro-apoptotic proteins and increased apoptosis in cancer cells.[5][16]
Caption: Apigenin enhances cisplatin-induced apoptosis via p53 activation.
Apigenin and 5-FU Synergy via PI3K/Akt Pathway
The combination of apigenin and 5-fluorouracil has been shown to synergistically inhibit cell growth and induce apoptosis by down-regulating the PI3K/Akt signaling pathway.[1][7] This pathway is crucial for cell survival and proliferation, and its inhibition makes cancer cells more susceptible to the cytotoxic effects of 5-FU.
Caption: Apigenin and 5-FU synergistically inhibit the PI3K/Akt pathway.
Apigenin and Paclitaxel Synergy via ROS Generation
Apigenin can sensitize cancer cells to paclitaxel-induced apoptosis by increasing the intracellular levels of reactive oxygen species (ROS).[9][17][18] This is achieved, in part, by suppressing the activity of superoxide dismutase (SOD), an antioxidant enzyme.[17][19] The resulting oxidative stress leads to the activation of apoptotic pathways.
Caption: Apigenin enhances paclitaxel-induced apoptosis by increasing ROS.
Conclusion
The evidence presented in this guide suggests that apigenin holds significant promise as a chemosensitizing agent in cancer therapy. Its ability to act synergistically with a range of chemotherapy drugs, including 5-fluorouracil, cisplatin, doxorubicin, and paclitaxel, offers the potential to enhance treatment efficacy, overcome drug resistance, and potentially reduce the required doses of cytotoxic agents, thereby minimizing side effects. The modulation of key signaling pathways such as p53, PI3K/Akt, and ROS-mediated apoptosis appears to be central to its synergistic mechanisms. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of apigenin and its derivatives, such as this compound, in combination cancer therapy.
References
- 1. Chemoprotective and chemosensitizing effects of apigenin on cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Fluorouracil combined with apigenin enhances anticancer activity through induction of apoptosis in human breast cancer MDA-MB-453 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-Fluorouracil combined with apigenin enhances anticancer activity through mitochondrial membrane potential (ΔΨm)-mediated apoptosis in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mecenemarket.com [mecenemarket.com]
- 5. Apigenin enhances the cisplatin cytotoxic effect through p53-modulated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apigenin induces apoptosis and counteracts cisplatin-induced chemoresistance via Mcl-1 in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Apigenin’s Modulation of Doxorubicin Efficacy in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synergistic Effects of Apigenin and Paclitaxel on Apoptosis of Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. The Potential Role of Apigenin in Cancer Prevention and Treatment [mdpi.com]
- 17. Synergistic effects of apigenin and paclitaxel on apoptosis of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Apigenin Increases Effectiveness Of Paclitaxel Chemotherapy | Food for Breast Cancer [foodforbreastcancer.com]
- 19. researchgate.net [researchgate.net]
In Vivo Validation of Apigenin Triacetate as an Anti-Cancer Agent: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apigenin, a naturally occurring flavonoid found in various plants, has garnered significant attention for its anti-cancer properties. Its derivative, apigenin triacetate, is being investigated for potentially improved bioavailability and efficacy. This guide provides an objective comparison of the in vivo anti-cancer performance of apigenin and its analogues, supported by experimental data. While direct in vivo validation of this compound is still emerging in publicly available research, this document summarizes the extensive in vivo data for apigenin as a benchmark and presents comparative data for other relevant anti-cancer agents.
Comparative Efficacy of Apigenin in Xenograft Models
The anti-tumor activity of apigenin has been evaluated in various xenograft mouse models, demonstrating its potential to inhibit tumor growth across different cancer types.
| Cancer Type | Cell Line | Animal Model | Treatment Regimen | Tumor Growth Inhibition | Reference |
| Colorectal Cancer | SW480 | Nude Mice | Not Specified | Significant decrease in tumor area after 21 and 27 days (P<0.05 and P<0.01, respectively) | [1] |
| Colorectal Cancer (Cisplatin-resistant) | HT-29 | Xenografted Mice | 35 mg/kg | Considerable suppression of xenografted tumor growth | [2] |
| Renal Cell Carcinoma | ACHN | Nude Mice | 30 mg/kg intraperitoneally every 3 days | Slower tumor growth compared to vehicle | [3] |
| Prostate Cancer | 22Rv1 and PC-3 | Athymic Nude Mice | 20 and 50 µ g/mouse/day by gavage | Significant decreases in tumor volume and mass | [4] |
Comparison with Alternative Anti-Cancer Agents
While direct in vivo comparative studies between this compound and other agents are limited, studies on apigenin provide valuable insights into its relative efficacy.
| Treatment | Cancer Model | Key Findings | Reference |
| Apigenin vs. Other Flavonoids | |||
| Apigenin and Quercetin | Melanoma (B16-BL6) in syngeneic mice | Apigenin and quercetin showed comparable potency in delaying tumor growth. | |
| Apigenin in Combination Therapy | |||
| Apigenin + Cisplatin | Cisplatin-resistant Colon Cancer (HT-29) xenografts | Apigenin inhibited the growth of cisplatin-resistant tumors. | [2] |
| Apigenin + Doxorubicin | Not specified in vivo model | Apigenin reduced doxorubicin-induced mutagenicity in vitro and in vivo. | [5] |
| Apigenin + Paclitaxel | Not specified in vivo model | The combination of apigenin and paclitaxel showed synergistic pro-apoptotic effects in cancer cell lines. | [6][7][8] |
Signaling Pathways Modulated by Apigenin
Apigenin exerts its anti-cancer effects by modulating multiple signaling pathways involved in cell proliferation, apoptosis, and angiogenesis.
Caption: Apigenin's multi-targeted approach to cancer therapy.
Experimental Protocols
Xenograft Mouse Model for Efficacy Studies
A common in vivo model to assess the anti-cancer potential of a compound.
References
- 1. Apigenin suppresses the growth of colorectal cancer xenografts via phosphorylation and up-regulated FADD expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Apigenin inhibits in vitro and in vivo tumorigenesis in cisplatin-resistant colon cancer cells by inducing autophagy, programmed cell death and targeting m-TOR/PI3K/Akt signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Molecular targets for apigenin-induced cell cycle arrest and apoptosis in prostate cancer cell xenograft - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synergistic Effects of Apigenin and Paclitaxel on Apoptosis of Cancer Cells | PLOS One [journals.plos.org]
- 7. Synergistic Effects of Apigenin and Paclitaxel on Apoptosis of Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synergistic effects of apigenin and paclitaxel on apoptosis of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of the antioxidant capacity of apigenin and its esters
For Immediate Release
A comprehensive analysis of the antioxidant properties of the naturally occurring flavonoid, apigenin, and its ester derivatives reveals a nuanced relationship between chemical structure and biological activity. While apigenin demonstrates potent radical scavenging capabilities in chemical assays, recent studies indicate that its esterified forms, particularly fatty acid esters, exhibit enhanced antioxidant activity within a cellular environment. This guide provides a detailed comparison for researchers, scientists, and professionals in drug development, summarizing key experimental data and methodologies.
Key Findings
Esterification of apigenin, a process of attaching an ester group to its core structure, has been shown to alter its antioxidant profile. While this modification may lead to a decrease in direct radical scavenging activity in chemical-based assays like DPPH and ABTS, it significantly boosts the antioxidant performance in cell-based models. This suggests that the lipophilicity of the esters plays a crucial role in their ability to be absorbed and utilized by cells, leading to a more potent protective effect against oxidative stress in a biological context.
Quantitative Data Summary
The following table summarizes the comparative antioxidant capacity of apigenin and its representative esters from various experimental assays.
| Compound | DPPH Radical Scavenging Activity (IC50) | ABTS Radical Scavenging Activity (IC50) | Cellular Antioxidant Activity (CAA) |
| Apigenin | 8.5 µM[1] | 344 µg/mL[2] | Lower than esters |
| Apigenin Esters (e.g., dioctanoate, dilaurinate) | Lower activity than apigenin[3][4] | Lower activity than apigenin[3][4] | Stronger activity than apigenin[3][4] |
Note: Lower IC50 values indicate higher antioxidant activity. Data for apigenin esters are presented qualitatively based on findings from Zhao et al. (2022) as specific IC50 values were not available in the reviewed literature. The study concluded that all tested apigenin esters exhibited lower ABTS and DPPH radical scavenging activity but stronger cellular antioxidant activity than the parent apigenin[3][4].
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction in the concentration of the DPPH radical is monitored by the decrease in its absorbance at a characteristic wavelength.
Procedure:
-
A stock solution of DPPH (typically 200 μM) is prepared in a suitable solvent (e.g., ethanol or methanol)[5].
-
Various concentrations of the test compounds (apigenin and its esters) are prepared.
-
An aliquot of the test compound solution is mixed with the DPPH solution in a 96-well plate or a cuvette[5].
-
The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes)[5].
-
The absorbance of the solution is measured at approximately 515-517 nm using a spectrophotometer.
-
A control containing the solvent and DPPH solution is also measured.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100
-
The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ is measured by the decrease in its absorbance at 734 nm.
Procedure:
-
The ABTS radical cation (ABTS•+) is generated by reacting an aqueous solution of ABTS with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol) to an absorbance of approximately 0.70 at 734 nm.
-
Various concentrations of the test compounds are prepared.
-
An aliquot of the test compound solution is added to the ABTS•+ solution.
-
The mixture is incubated at room temperature for a specific time (e.g., 6 minutes).
-
The absorbance is measured at 734 nm.
-
The percentage of inhibition is calculated, and the IC50 value is determined similarly to the DPPH assay.
Cellular Antioxidant Activity (CAA) Assay
This assay measures the antioxidant activity of compounds in a biologically relevant system, such as cultured cells. It assesses the ability of a compound to inhibit the oxidation of a fluorescent probe by peroxyl radicals within the cells.
Procedure:
-
Human hepatocarcinoma (HepG2) cells are seeded in a 96-well microplate and incubated for 24 hours to allow for cell attachment[5].
-
The cell culture medium is removed, and the cells are washed with a phosphate-buffered saline (PBS) solution.
-
The cells are then treated with the test compounds (apigenin and its esters) along with a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), for a period of time (e.g., 1 hour)[5].
-
After incubation, the treatment solution is removed, and the cells are washed again with PBS.
-
A solution containing a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (ABAP), is added to the cells[5].
-
The fluorescence of the oxidized probe (DCF) is measured kinetically over a period of time (e.g., 1 hour) using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 538 nm, respectively[5].
-
The antioxidant activity is quantified by calculating the area under the fluorescence curve, and the results are often expressed as CAA units.
Visualizing Experimental Workflow
The following diagram illustrates the general workflow of the Cellular Antioxidant Activity (CAA) assay.
Conclusion
The comparative analysis of apigenin and its esters underscores the importance of selecting appropriate assays to evaluate antioxidant capacity. While chemical assays provide valuable information on direct radical scavenging, cell-based assays offer a more biologically relevant perspective on the potential efficacy of these compounds in a physiological setting. The enhanced cellular antioxidant activity of apigenin esters suggests that lipophilic modifications can be a promising strategy for improving the bioavailability and protective effects of flavonoids. Further research is warranted to elucidate the specific mechanisms by which these esters exert their antioxidant effects within cells and to explore their potential therapeutic applications.
References
- 1. ejmoams.com [ejmoams.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Lipophilized apigenin derivatives produced during the frying process as novel antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment of Total Phenolic and Flavonoid Content, Antioxidant Properties, and Yield of Aeroponically and Conventionally Grown Leafy Vegetables and Fruit Crops: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of Apigenin Triacetate
For Researchers, Scientists, and Drug Development Professionals: A Procedural Overview for Safe and Compliant Disposal
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle Apigenin triacetate with appropriate personal protective equipment (PPE). Based on the hazards identified for Apigenin, which include skin and serious eye irritation, as well as potential respiratory irritation, the following PPE is mandatory:
-
Eye Protection: Safety glasses with side shields or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Respiratory Protection: A NIOSH-approved respirator is recommended if handling powders or creating dust.
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.
**Step-by-Step Disposal Protocol
The disposal of this compound should be managed as hazardous chemical waste. Adherence to local, state, and federal regulations is mandatory.
-
Identification and Classification:
-
Label the waste container clearly as "Hazardous Waste: this compound."
-
Include the full chemical name: [4-(5,7-diacetyloxy-4-oxochromen-2-yl)phenyl] acetate.
-
Note any solvents or other chemicals mixed with the this compound.
-
-
Segregation:
-
Store waste this compound separately from incompatible materials.
-
Keep solid and liquid waste in separate, clearly marked containers.
-
-
Containerization:
-
Use a dedicated, leak-proof, and sealable container for this compound waste.
-
Ensure the container is compatible with the chemical properties of the waste. For solid waste, a securely sealed plastic or glass container is appropriate. For solutions, ensure the container material is compatible with the solvent used.
-
-
Storage:
-
Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
The storage area should be away from heat sources and direct sunlight.
-
-
Professional Disposal:
-
Arrange for the collection and disposal of the waste by a licensed hazardous waste disposal company.
-
Do not dispose of this compound down the drain or in regular trash.
-
Quantitative Data Summary
While specific quantitative data for this compound is limited, the following table summarizes key identifiers.
| Identifier | Value |
| IUPAC Name | [4-(5,7-diacetyloxy-4-oxochromen-2-yl)phenyl] acetate |
| CAS Number | 3316-46-9 |
| Molecular Formula | C₂₁H₁₆O₈ |
| Molecular Weight | 396.35 g/mol |
Experimental Protocols Cited
The handling and disposal procedures outlined are based on established protocols for managing laboratory chemical waste and information derived from the Safety Data Sheet for Apigenin. The core principle is the containment and proper disposal of a substance with potential skin, eye, and respiratory irritant properties.
Visualizing the Disposal Workflow
To further clarify the procedural steps, the following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
This structured approach ensures that all safety and regulatory requirements are met, minimizing risks to personnel and the environment. By integrating these procedures into your laboratory's safety protocols, you contribute to a culture of safety and responsibility.
References
Personal protective equipment for handling Apigenin triacetate
For researchers, scientists, and drug development professionals, this guide provides immediate and essential safety and logistical information for the handling and disposal of Apigenin triacetate. Given the limited specific safety data available for this compound, a cautious approach is recommended, assuming it may share hazard characteristics with its parent compound, Apigenin.
Hazard Overview and Personal Protective Equipment (PPE)
Table 1: Personal Protective Equipment for Handling this compound
| Body Part | PPE Recommendation | Rationale |
| Hands | Nitrile gloves | Protects against skin contact and potential irritation. |
| Eyes | Safety glasses with side shields or chemical splash goggles | Prevents eye contact and serious eye irritation from dust or splashes. |
| Respiratory | Use in a well-ventilated area or chemical fume hood. If dust is generated, a NIOSH-approved N95 respirator is recommended. | Minimizes the risk of respiratory tract irritation from inhalation of dust. |
| Body | Laboratory coat | Protects skin and personal clothing from contamination. |
Operational Plan for Handling this compound
A systematic approach is crucial for minimizing exposure and ensuring safety during the handling of this compound. The following workflow outlines the key steps from preparation to post-handling procedures.
Caption: A step-by-step workflow for the safe handling of this compound.
Disposal Plan for this compound Waste
Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance. All materials contaminated with this compound should be treated as hazardous waste.
Table 2: Disposal Guidelines for this compound Waste
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a designated, sealed, and clearly labeled hazardous waste container. This includes unused compound, contaminated gloves, weigh boats, and paper towels. |
| Liquid Waste | Collect in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain. |
| Sharps | Any contaminated sharps (e.g., needles, pipette tips) must be disposed of in a designated sharps container for hazardous chemical waste. |
The following logical relationship diagram illustrates the decision-making process for the proper disposal of materials that have come into contact with this compound.
Caption: Decision tree for the disposal of materials after handling this compound.
By adhering to these safety protocols and disposal plans, you can significantly mitigate the risks associated with handling this compound, ensuring a safe and compliant research environment. Always consult your institution's specific safety guidelines and procedures.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
